molecular formula C24H23N3O5S B1662636 MRT-10 CAS No. 330829-30-6

MRT-10

カタログ番号: B1662636
CAS番号: 330829-30-6
分子量: 465.5 g/mol
InChIキー: KVQVEZQDNHMQJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MRT10 is an antagonist of the Smoothened (Smo) receptor with an IC50 value of 0.64 μM in a luciferase reporter assay. It also inhibits bodipy-cyclopamine binding to the murine Smo receptor (IC50 = 0.5 μM) when expressed in HEK293 cells.>Smoothened (Smo) receptor antagonist (IC50 = 0.5 μM in HEK293 cells transiently expressing mouse Smo). Inhibits ShhN-induced Gli luciferase reporter activity in Shh-light 2 cells (IC50 = 2.5 μM);  acts as an inverse agonist during nontranscriptional Hedgehog pathway activation (IC50 = 2.5 μM in HEK293 cells).

特性

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQVEZQDNHMQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980483
Record name N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6384-24-3, 330829-30-6
Record name N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330829-30-6
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Foundational & Exploratory

The Core Mechanism of MRT-10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-10 is a potent and specific small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo a key therapeutic target. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with Smo, its impact on downstream signaling, and the experimental methodologies used for its characterization.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic development and adult tissue homeostasis. The pathway is initiated by the binding of Hedgehog ligands (e.g., Sonic Hedgehog, Shh) to the twelve-pass transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the seven-transmembrane receptor Smoothened (Smo). Upon Hh binding, this inhibition is relieved, allowing Smo to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, differentiation, and survival.

This compound: A Smoothened Antagonist

This compound functions as a direct antagonist of the Smoothened receptor. By binding to Smo, this compound prevents its activation, thereby inhibiting the entire downstream Hedgehog signaling cascade. This inhibitory action forms the basis of its potential as an anti-cancer agent.

Molecular Interaction with Smoothened

This compound binds to the Smoothened receptor at the same binding site as Bodipy-cyclopamine, a well-characterized fluorescently labeled Smo antagonist.[1] This competitive binding indicates a direct interaction with a key regulatory site on the Smo receptor. The related acylguanidine compound, MRT-92, has been shown to occupy a deep pocket within the 7-transmembrane (7TM) domain of Smo, suggesting a similar binding mode for this compound.

Inverse Agonist Activity

This compound has been described as an inverse agonist of the Smoothened receptor.[2] In the context of G protein-coupled receptors like Smo, an inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. This suggests that this compound not only blocks the action of agonists but also reduces the basal, ligand-independent activity of the Smoothened receptor.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound and its analogs.

Assay Cell Line Parameter Value (μM) Reference
Hedgehog (Hh) Assays (General)VariousIC500.65[1]
ShhN Signaling InhibitionShh-light2IC500.64[1]
Smo-induced IP AccumulationHEK293IC502.5[1]
Bodipy-cyclopamine BindingCells expressing mouse SmoIC500.5[1]
SAG-induced Alkaline Phosphatase ActivityC3H10T1/2IC500.90[1]

Table 1: Summary of IC50 values for this compound in various in vitro assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Shh-light2 Reporter Gene Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.

Cell Line: Shh-light2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).

Protocol:

  • Cell Seeding: Seed Shh-light2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with a low-serum medium (e.g., 0.5% calf serum) containing various concentrations of this compound or vehicle control.

  • Pathway Activation: Induce Hedgehog pathway activation by adding a known agonist, such as Sonic Hedgehog conditioned medium (Shh-N) or a small molecule agonist like SAG (Smoothened Agonist).

  • Incubation: Incubate the cells for 40-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Bodipy-cyclopamine Competitive Binding Assay

This assay determines the ability of a test compound to compete with a fluorescently labeled ligand (Bodipy-cyclopamine) for binding to the Smoothened receptor.

Materials:

  • Cells or cell membranes expressing the Smoothened receptor (e.g., HEK293 cells transiently transfected with a Smo expression vector).

  • Bodipy-cyclopamine (fluorescent ligand).

  • This compound (test compound).

  • Assay buffer.

Protocol:

  • Preparation of Cell Membranes: Homogenize Smo-expressing cells in a suitable buffer and prepare a membrane fraction by ultracentrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of Bodipy-cyclopamine and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture for a sufficient time to reach binding equilibrium (e.g., 2 hours at room temperature), protected from light.

  • Detection: Measure the fluorescence polarization or fluorescence intensity of the bound Bodipy-cyclopamine using a suitable plate reader. Unbound Bodipy-cyclopamine will have a lower fluorescence polarization value.

  • Data Analysis: Plot the fluorescence signal against the logarithm of the this compound concentration. The IC50 value, representing the concentration of this compound that displaces 50% of the bound Bodipy-cyclopamine, is calculated from the resulting competition curve.

Alkaline Phosphatase (AP) Activity Assay for Osteoblast Differentiation

This assay assesses the ability of this compound to inhibit the differentiation of mesenchymal stem cells into osteoblasts, a process that can be induced by Hedgehog pathway activation.

Cell Line: C3H10T1/2 cells (a mouse mesenchymal stem cell line).

Protocol:

  • Cell Seeding: Plate C3H10T1/2 cells in a 24-well plate at a suitable density.

  • Induction of Differentiation: Treat the cells with a Smoothened agonist, such as SAG, to induce osteoblast differentiation. Concurrently, treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Culture the cells for an extended period (e.g., 6 days), replacing the medium with fresh medium containing the respective treatments every 2-3 days.

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing Triton X-100).

  • AP Activity Measurement: Add a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP), to the cell lysates. The enzyme will convert the substrate into a colored product (p-nitrophenol).

  • Quantification: Measure the absorbance of the colored product at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

  • Data Analysis: Normalize the AP activity to the total protein concentration in each sample to account for differences in cell number. The IC50 value is determined by plotting the normalized AP activity against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway and a typical experimental workflow for screening Smoothened antagonists.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_mrt10 Action of this compound PTCH PTCH Smo_inactive Smoothened (Inactive) PTCH->Smo_inactive Inhibits PTCH_Hh PTCH SUFU_GLI SUFU GLI Smo_active Smoothened (Active) GLI_R GLI Repressor SUFU_GLI->GLI_R Phosphorylation & Cleavage SUFU_GLI_dissociated SUFU GLI Target_Genes_off Target Gene Transcription OFF GLI_R->Target_Genes_off Represses GLI_A GLI Activator Target_Genes_on Target Gene Transcription ON Hh_ligand Hedgehog Ligand Hh_ligand->PTCH_Hh PTCH_Hh->Smo_active Inhibition Relieved Smo_active->SUFU_GLI_dissociated Inhibits SUFU-GLI Complex Formation MRT10 This compound SUFU_GLI_dissociated->GLI_A GLI Activation GLI_A->Target_Genes_on Activates Smo_inhibited Smoothened (Inactive) MRT10->Smo_inhibited Antagonizes

Caption: The Hedgehog Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Screen for Smoothened Antagonists cell_culture 1. Cell Culture (e.g., Shh-light2 cells) start->cell_culture plate_cells 2. Plate Cells in 96-well plates cell_culture->plate_cells add_compounds 3. Add Test Compounds (including this compound) plate_cells->add_compounds add_agonist 4. Add Hh Pathway Agonist (e.g., SAG) add_compounds->add_agonist incubation 5. Incubate for 48 hours add_agonist->incubation readout 6. Measure Reporter Gene Activity (Luciferase Assay) incubation->readout data_analysis 7. Data Analysis (IC50 determination) readout->data_analysis hit_validation 8. Hit Validation (Secondary Assays) data_analysis->hit_validation end End: Identify Potent Antagonists hit_validation->end

Caption: A typical experimental workflow for screening Smoothened antagonists like this compound.

Conclusion

This compound is a well-characterized Smoothened antagonist that effectively inhibits the Hedgehog signaling pathway. Its mechanism of action involves direct, competitive binding to the Smoothened receptor, leading to the suppression of downstream signaling and cellular responses such as osteoblast differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Hedgehog pathway inhibitors and their therapeutic applications in oncology and other diseases.

References

An In-depth Technical Guide to the Hedgehog Signaling Pathway and the Antagonist MRT-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the canonical Hedgehog (Hh) signaling pathway, its mechanism of action, and its inhibition by the small molecule antagonist, MRT-10. It includes detailed diagrams of the pathway, a summary of quantitative data related to this compound's activity, and protocols for key experimental assays used to characterize Hedgehog pathway inhibitors.

The Hedgehog Signaling Pathway: A Core Regulator of Development and Disease

The Hedgehog signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development, tissue homeostasis, and cell differentiation.[1] Dysregulation of this pathway is implicated in various developmental abnormalities and is a known driver in several forms of cancer, including basal cell carcinoma and medulloblastoma.[1][2] The pathway's activity is tightly controlled, existing in a default "OFF" state and an "ON" state triggered by ligand binding.

Pathway "OFF" State (Ligand-Absent)

In the absence of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog), the 12-pass transmembrane receptor Patched (PTCH1) actively inhibits the 7-pass transmembrane protein Smoothened (SMO).[1][3] This inhibition prevents SMO from accumulating in the primary cilium, a key organelle for Hh signal transduction.[4] In the cytoplasm, a protein complex containing the Suppressor of Fused (SUFU) binds to the Glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, GLI3). This complex facilitates the proteolytic processing of GLI2 and GLI3 into their repressor forms (GliR).[5] These repressors then translocate to the nucleus and inhibit the transcription of Hh target genes.[4][6]

Hh_Pathway_OFF_State Hedgehog Signaling Pathway: OFF State cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO_inactive SMO (inactive) PTCH->SMO_inactive SUFU_Complex SUFU-GLI Complex (PKA, GSK3, CK1) GLI_Repressor GLI-R (Repressor) SUFU_Complex->GLI_Repressor Proteolytic Processing GLI_Full GLI (Full-length) Target_Genes_OFF Target Genes (e.g., GLI1, PTCH1) TRANSCRIPTION OFF GLI_Repressor->Target_Genes_OFF Represses Hh_Pathway_ON_State Hedgehog Signaling Pathway: ON State cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hh Ligand (e.g., SHH) PTCH_bound PTCH1 Hh_Ligand->PTCH_bound Binds SMO_active SMO (active) PTCH_bound->SMO_active SUFU_Complex SUFU-GLI Complex SMO_active->SUFU_Complex Inhibits Processing GLI_Activator GLI-A (Activator) SUFU_Complex->GLI_Activator Release Target_Genes_ON Target Genes (e.g., GLI1, PTCH1) TRANSCRIPTION ON GLI_Activator->Target_Genes_ON Activates MRT10_Mechanism Mechanism of this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hh Ligand PTCH_bound PTCH1 Hh_Ligand->PTCH_bound SMO_inhibited SMO SUFU_Complex SUFU-GLI Complex MRT10 This compound MRT10->SMO_inhibited Binds & Inhibits GLI_Repressor GLI-R (Repressor) SUFU_Complex->GLI_Repressor Processing (Default State) Target_Genes_OFF Target Gene Transcription OFF GLI_Repressor->Target_Genes_OFF Represses Luciferase_Workflow Workflow: Gli-Luciferase Reporter Assay plate_cells 1. Plate Shh-light2 cells in 96-well plate serum_starve 2. Serum Starve (24 hours) plate_cells->serum_starve treat 3. Treat with Activator (ShhN/SAG) + this compound dilutions serum_starve->treat incubate 4. Incubate (40-48 hours) treat->incubate lyse 5. Lyse Cells incubate->lyse read 6. Read Luciferase Activity (Firefly & Renilla) lyse->read analyze 7. Normalize Data & Calculate IC50 read->analyze

References

The Discovery and Synthesis of MRT-10: A Potent Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-10, a novel acylthiourea derivative, has emerged as a significant small molecule inhibitor of the Hedgehog (Hh) signaling pathway. Its discovery through a sophisticated virtual screening approach and its potent antagonism of the Smoothened (Smo) receptor have positioned it as a valuable tool for cancer research and potential therapeutic development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative biological data.

Discovery of this compound: A Virtual Screening Approach

This compound was identified through a carefully designed virtual screening campaign based on a pharmacophoric model of Smoothened (Smo) inhibitors.[1] The Smoothened receptor, a key transducer of the Hedgehog signaling pathway, is a well-established target for anti-cancer drug development due to the pathway's aberrant activation in various malignancies.[1]

The discovery process can be logically outlined as follows:

cluster_0 Pharmacophore Model Generation cluster_1 Virtual Screening cluster_2 Hit Identification and Characterization A Experimental Data of Known Smo Inhibitors B Identification of Key Pharmacophoric Features (H-bond acceptors, hydrophobic regions) A->B C Validated 3D Pharmacophore Model B->C E Filtering of Library based on Pharmacophore Model C->E Used for Screening D Commercial Compound Library D->E F Selection of Top-Scoring Ligands E->F G Visual and Structural Analysis F->G Leads to H Identification of this compound (N-(3-benzamidophenylcarbamothioyl)-3,4,5-trimethoxybenzamide) G->H I Biological Characterization as a Smo Antagonist H->I

Figure 1: Workflow for the discovery of this compound.

This virtual screening effort led to the identification of N-(3-benzamidophenylcarbamothioyl)-3,4,5-trimethoxybenzamide, designated as this compound, as a promising Smo antagonist.[1]

Chemical Synthesis of this compound

This compound is an acylthiourea derivative. The general synthesis of N-acylthioureas involves the reaction of an acyl chloride with a thiocyanate salt to form an in-situ generated acyl isothiocyanate, which is then reacted with a primary amine.

General Synthetic Scheme

cluster_0 Step 1: Formation of Acyl Isothiocyanate cluster_1 Step 2: Acylthiourea Formation A 3,4,5-Trimethoxybenzoyl chloride C 3,4,5-Trimethoxybenzoyl isothiocyanate (in situ) A->C B Potassium Thiocyanate (KSCN) B->C E This compound C->E Reacts with D 3-Aminobenzanilide D->E

Figure 2: General synthetic pathway for this compound.
Experimental Protocol for Synthesis

Materials:

  • 3,4,5-Trimethoxybenzoyl chloride

  • Potassium thiocyanate (or Ammonium thiocyanate)

  • 3-Aminobenzanilide

  • Anhydrous acetone

  • Dry glassware

Procedure:

  • Formation of 3,4,5-Trimethoxybenzoyl isothiocyanate: To a stirred solution of 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in anhydrous acetone, add potassium thiocyanate (1.1 eq). The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 1-3 hours to ensure the formation of the acyl isothiocyanate intermediate. The formation of a precipitate (potassium chloride) is observed.

  • Reaction with Amine: To the reaction mixture containing the in-situ generated 3,4,5-trimethoxybenzoyl isothiocyanate, a solution of 3-aminobenzanilide (1.0 eq) in anhydrous acetone is added dropwise.

  • Reaction Completion and Isolation: The reaction mixture is stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

This compound functions as a potent antagonist of the Smoothened (Smo) receptor, a central component of the Hedgehog (Hh) signaling pathway. By binding to Smo, this compound inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes.

Hedgehog Signaling Pathway and this compound Inhibition

cluster_0 Hedgehog Signaling Pathway (Activated) cluster_1 Inhibition by this compound Shh Shh Ligand Ptch1 Patched-1 (Ptch1) Shh->Ptch1 binds Smo Smoothened (Smo) Ptch1->Smo inhibition released Sufu_Gli SUFU-Gli Complex Smo->Sufu_Gli activates Gli Gli (active) Sufu_Gli->Gli releases Nucleus Nucleus Gli->Nucleus translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes activates MRT10 This compound MRT10->Smo antagonizes

Figure 3: Inhibition of the Hedgehog signaling pathway by this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified in several cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as a Smo antagonist.

AssayCell LineStimulusIC50 (µM)Reference
Gli-Luciferase Reporter AssayShh-light IIShhN0.64[2]
Alkaline Phosphatase (AP) Differentiation AssayC3H10T1/2SAG (0.1 µM)0.90[2]
BODIPY-cyclopamine Binding AssayHEK293 (mSmo)-0.5[2][3]
Smo-induced IP Accumulation AssayHEK293-2.5[2]

Detailed Experimental Protocols

Shh-light II Gli-Luciferase Reporter Assay

This assay measures the activity of the Gli transcription factor, a downstream effector of the Hh pathway, using a luciferase reporter system in the Shh-light II cell line.

Materials:

  • Shh-light II cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Sonic Hedgehog (ShhN) conditioned medium or a Smoothened agonist (e.g., SAG)

  • This compound stock solution (in DMSO)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed Shh-light II cells in a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.

  • Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Serum Starvation: Once confluent, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a constant concentration of ShhN or SAG and varying concentrations of this compound (typically in a serial dilution). Include appropriate controls (vehicle control, agonist-only control).

  • Incubation: Incubate the plate for 40-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

  • Luminometry: Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

C3H10T1/2 Alkaline Phosphatase (AP) Osteoblast Differentiation Assay

This assay assesses the ability of this compound to inhibit the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hh pathway activation. Alkaline phosphatase activity is a marker of osteoblast differentiation.

Materials:

  • C3H10T1/2 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • Smoothened agonist (e.g., SAG)

  • This compound stock solution (in DMSO)

  • Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate as a substrate)

  • 96-well tissue culture plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate.

  • Cell Culture: Grow the cells to confluence in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Differentiation Induction: Replace the growth medium with differentiation medium (low serum DMEM) containing a fixed concentration of SAG and varying concentrations of this compound.

  • Incubation: Incubate the cells for 5-6 days, changing the medium with fresh compounds every 2-3 days.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the protocol of the chosen alkaline phosphatase assay kit.

  • AP Activity Measurement: Measure the alkaline phosphatase activity in the cell lysates using a plate reader.

  • Data Analysis: Plot the AP activity against the concentration of this compound to determine the IC50 value.

BODIPY-cyclopamine Binding Assay

This is a competitive binding assay to determine the ability of this compound to displace a fluorescently labeled Smo antagonist, BODIPY-cyclopamine, from the Smoothened receptor.

Materials:

  • HEK293 cells transiently or stably expressing mouse Smoothened (mSmo)

  • BODIPY-cyclopamine

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Cell Preparation: Harvest the mSmo-expressing HEK293 cells.

  • Competition Reaction: Incubate the cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of this compound in the assay buffer.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 2 hours) at room temperature, protected from light.

  • Washing: Wash the cells to remove unbound BODIPY-cyclopamine.

  • Fluorescence Measurement: Measure the fluorescence of the cell-bound BODIPY-cyclopamine using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value for the displacement of BODIPY-cyclopamine.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors of the Hedgehog signaling pathway. Its discovery through a rational, structure-based virtual screening approach highlights the power of computational methods in modern drug discovery. The detailed biological characterization of this compound confirms its potent and specific antagonism of the Smoothened receptor. This technical guide provides a comprehensive resource for researchers working with this compound, offering detailed protocols for its synthesis and biological evaluation. Further investigation into the therapeutic potential of this compound and its analogs is warranted, particularly in the context of Hh pathway-driven cancers.

References

An In-depth Technical Guide to MRT-10: A Potent Antagonist of the Smoothened Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of MRT-10, a small molecule inhibitor of the Smoothened (Smo) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the Hedgehog signaling pathway and its role in disease.

Chemical Structure and Physicochemical Properties

This compound is a synthetic acylthiourea derivative identified through virtual screening as a potent antagonist of the Smoothened receptor.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name N-[[[3-(benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxy-benzamide[1]
CAS Number 330829-30-6[1]
Molecular Formula C₂₄H₂₃N₃O₅S[1]
SMILES O=C(NC(NC2=CC(NC(C3=CC=CC=C3)=O)=CC=C2)=S)C1=CC(OC)=C(OC)C(OC)=C1[2]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 465.5 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMF: 33 mg/mlDMSO: 33 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.3 mg/ml[1]

Pharmacological Properties and Mechanism of Action

This compound is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3][4] By binding to Smo, this compound inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors. This inhibitory activity has been demonstrated in various in vitro assays.

Table 3: In Vitro Activity of this compound
AssayCell LineEndpointIC₅₀Source
ShhN-induced Gli Luciferase Reporter AssayShh-light 2Inhibition of Gli-dependent luciferase expression0.64 μM[1][3]
Bodipy-cyclopamine Binding AssayHEK293 cells expressing murine SmoDisplacement of Bodipy-cyclopamine0.5 μM[1][3]
SAG-induced Alkaline Phosphatase (AP) Activity AssayC3H10T1/2 cellsInhibition of osteoblast differentiation0.90 μM[3]
Smo-induced IP Accumulation AssayHEK293 cellsInhibition of inositol phosphate accumulation2.5 μM[3]

The following diagram illustrates the canonical Hedgehog signaling pathway and the inhibitory role of this compound.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo inhibition SUFU SUFU Gli Gli (inactive) SUFU->Gli sequestration Gli_P Gli (proteasomal degradation) Gli->Gli_P phosphorylation & degradation Hh Hedgehog (Hh) PTCH1_on PTCH1 Hh->PTCH1_on binding Smo_on Smoothened (Smo) (active) PTCH1_on->Smo_on inhibition relieved Gli_on Gli (active) Smo_on->Gli_on activation TargetGenes Target Gene Expression Gli_on->TargetGenes transcription MRT10 This compound MRT10->Smo_on antagonism

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

ShhN-induced Gli Luciferase Reporter Assay in Shh-light 2 Cells

Objective: To quantify the inhibitory effect of this compound on Hedgehog pathway activation by measuring Gli-dependent luciferase expression.

Materials:

  • Shh-light 2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sonic Hedgehog N-terminal signaling domain (ShhN) conditioned medium

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Seed Shh-light 2 cells in 96-well plates at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ until they reach confluency.

  • Starve the cells for 24 hours in DMEM containing 0.5% FBS.

  • Treat the cells with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) for 2 hours.

  • Stimulate the cells with ShhN conditioned medium for 40 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • Calculate the IC₅₀ value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Bodipy-cyclopamine Binding Assay in HEK293 Cells

Objective: To determine the ability of this compound to displace the fluorescently labeled cyclopamine analog, Bodipy-cyclopamine, from the Smoothened receptor.

Materials:

  • HEK293 cells transiently expressing murine Smoothened (mSmo)

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Bodipy-cyclopamine

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed HEK293 cells in a suitable format (e.g., 24-well plate) and transfect them with a plasmid encoding mSmo.

  • Allow the cells to express the receptor for 24-48 hours.

  • Wash the cells with PBS.

  • Incubate the cells with a fixed concentration of Bodipy-cyclopamine (e.g., 5 nM) in the presence of varying concentrations of this compound for 2 hours at 37°C.

  • Wash the cells three times with ice-cold PBS to remove unbound ligand.

  • Quantify the cell-associated fluorescence using a fluorescence microscope or a fluorescence plate reader.

  • Determine the IC₅₀ value by plotting the fluorescence intensity against the logarithm of the this compound concentration.

SAG-induced Alkaline Phosphatase (AP) Activity Assay in C3H10T1/2 Cells

Objective: To assess the effect of this compound on the differentiation of mesenchymal stem cells into osteoblasts, a process regulated by the Hedgehog pathway.

Materials:

  • C3H10T1/2 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Smoothened agonist (SAG)

  • This compound

  • Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate as a substrate)

  • 96-well tissue culture plates

  • Spectrophotometer

Procedure:

  • Seed C3H10T1/2 cells in 96-well plates and grow them to confluency.

  • Treat the cells with a fixed concentration of SAG (e.g., 0.1 μM) in the presence of varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) for 6 days.

  • Lyse the cells and measure the alkaline phosphatase activity using a colorimetric assay kit according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

  • Calculate the IC₅₀ value by plotting the AP activity against the logarithm of the this compound concentration.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for evaluating the inhibitory activity of a compound like this compound on the Hedgehog pathway using a cell-based reporter assay.

Caption: Generalized workflow for a Hedgehog pathway inhibitor assay.

Conclusion

This compound is a well-characterized Smoothened antagonist with potent inhibitory activity in the low micromolar range across multiple cell-based assays. Its defined chemical structure and demonstrated mechanism of action make it a valuable tool for researchers investigating the Hedgehog signaling pathway in both normal physiology and disease states, particularly in the context of oncology. The experimental protocols and data presented in this guide provide a solid foundation for the further study and application of this compound in preclinical research.

References

In Vitro Profile of MRT-10: A Smoothened Antagonist Targeting the Hedgehog Signaling Pathway in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on MRT-10, a potent small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. This compound has been identified as an inhibitor of this pathway, and this document summarizes the key quantitative data, experimental methodologies, and the underlying signaling cascade based on publicly available research.

Quantitative Data Summary

The inhibitory activity of this compound has been evaluated in several in vitro assays, demonstrating its potency as a Smoothened antagonist. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below for easy comparison.

Assay Type Cell Line Description IC50 (µM) Reference
ShhN-induced Gli Luciferase ReporterShh-light2Measures the inhibition of Sonic Hedgehog (ShhN)-induced transcriptional activity of the Gli promoter.0.64[1][2]
Bodipy-cyclopamine BindingHEK293 (expressing mouse Smo)Competitively inhibits the binding of a fluorescent cyclopamine derivative to the Smoothened receptor.0.5[1]
Smo-induced IP AccumulationHEK293Assesses the inhibition of Smoothened-induced inositol phosphate accumulation, an indicator of inverse agonism.2.5[1][3]
SAG-induced Alkaline PhosphataseC3H10T1/2Inhibits the differentiation of mesenchymal stem cells into osteoblasts induced by the Smo agonist SAG.0.90[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative data summary. These protocols are based on the descriptions provided in the primary literature.

Cell Culture and Reagents
  • HEK293 Cells: Human Embryonic Kidney 293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For experiments involving mouse Smoothened expression, cells were transiently transfected using appropriate expression vectors.

  • Shh-light2 Cells: These cells, which are NIH-3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, were maintained in DMEM with 10% FBS, 400 µg/mL G418, and 2 µg/mL puromycin.

  • C3H10T1/2 Cells: A mouse embryonic fibroblast cell line, were cultured in Basal Medium Eagle (BME) supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.

ShhN-induced Gli Luciferase Reporter Assay

This assay is designed to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

experimental_workflow_luciferase cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout seed_cells Seed Shh-light2 cells in 96-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_mrt10 Add varying concentrations of this compound incubate_24h->add_mrt10 add_shhn Add ShhN conditioned medium add_mrt10->add_shhn incubate_40h Incubate for 40 hours add_shhn->incubate_40h lyse_cells Lyse cells incubate_40h->lyse_cells measure_luciferase Measure Firefly and Renilla luciferase activity lyse_cells->measure_luciferase calculate_ratio Calculate Firefly/Renilla ratio measure_luciferase->calculate_ratio

Figure 1: Workflow for the ShhN-induced Gli Luciferase Reporter Assay.
  • Cell Seeding: Shh-light2 cells were seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of this compound.

  • Pathway Activation: After a short pre-incubation with the compound, Sonic Hedgehog (ShhN) conditioned medium was added to the wells to activate the Hedgehog pathway.

  • Incubation: The plates were incubated for an additional 40 hours to allow for reporter gene expression.[1]

  • Lysis and Luminescence Measurement: Cells were lysed, and both Firefly and Renilla luciferase activities were measured using a luminometer. The ratio of Firefly to Renilla luciferase activity was calculated to normalize for cell viability and transfection efficiency.

Bodipy-cyclopamine Binding Assay

This competitive binding assay measures the ability of a compound to displace a fluorescently labeled cyclopamine analog from the Smoothened receptor.

  • Cell Preparation: HEK293 cells transiently expressing mouse Smoothened were used.

  • Compound Incubation: Cells were incubated with varying concentrations of this compound for 2 hours.[1]

  • Fluorescent Ligand Addition: A constant concentration of Bodipy-cyclopamine (e.g., 5 nM) was added to the wells.

  • Binding and Measurement: After incubation to allow binding to reach equilibrium, the amount of cell-bound fluorescence was quantified using a fluorescence plate reader. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of Bodipy-cyclopamine.

Alkaline Phosphatase (AP) Activity Assay

This assay assesses the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hedgehog pathway activation.

  • Cell Seeding: C3H10T1/2 cells were plated in 96-well plates.

  • Treatment: Cells were treated with the Smoothened agonist SAG (Smoothened Agonist) in the presence or absence of varying concentrations of this compound.

  • Incubation: The cells were incubated for 6 days to allow for differentiation.[1]

  • AP Activity Measurement: After the incubation period, the cells were lysed, and the alkaline phosphatase activity was measured using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP). The absorbance was read on a spectrophotometer.

Hedgehog Signaling Pathway and Mechanism of this compound Action

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. Its aberrant reactivation in adult cells can lead to the formation and proliferation of tumors.[4] The core of this pathway involves the interaction between the Patched (PTCH) receptor and the G protein-coupled receptor, Smoothened (SMO).

In the "off" state, the PTCH receptor inhibits the activity of SMO. When the Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to PTCH, this inhibition is relieved, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[2]

This compound acts as an antagonist of Smoothened. By binding to SMO, this compound prevents its activation, even in the presence of an active Hh signal (i.e., when PTCH is bound by a Hh ligand). This blockade of SMO activity effectively shuts down the entire downstream signaling cascade, preventing the activation of GLI transcription factors and the subsequent expression of pro-tumorigenic genes.

hedgehog_pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_mrt10 This compound Inhibition PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off inhibits SUFU_off SUFU GLI_off GLI (repressed) SUFU_off->GLI_off represses No Target Gene\nExpression No Target Gene Expression GLI_off->No Target Gene\nExpression Hh Hedgehog Ligand (Shh) PTCH_on PTCH Hh->PTCH_on binds SMO_on SMO (active) PTCH_on->SMO_on inhibition relieved GLI_on GLI (active) SMO_on->GLI_on activates Target Gene\nExpression\n(Proliferation, Survival) Target Gene Expression (Proliferation, Survival) GLI_on->Target Gene\nExpression\n(Proliferation, Survival) MRT10 This compound SMO_inhibited SMO (inactive) MRT10->SMO_inhibited inhibits GLI_inhibited GLI (repressed) SMO_inhibited->GLI_inhibited no activation GLI_inhibited->No Target Gene\nExpression

Figure 2: The Hedgehog Signaling Pathway and the inhibitory action of this compound.

References

In-Depth Technical Guide: MRT-10 (CAS Number 330829-30-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-10 is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Identified through virtual screening, this acylthiourea derivative serves as a valuable tool for investigating Hh pathway-dependent processes and holds potential as a therapeutic agent in oncology. This guide provides a comprehensive overview of the technical information available for this compound, including its chemical properties, mechanism of action, in vitro biological activity, and the experimental protocols utilized for its characterization.

Chemical and Physical Properties

This compound, with the CAS number 330829-30-6, is chemically defined as N-[--INVALID-LINK--methyl]-3,4,5-trimethoxybenzamide. Its molecular formula is C24H23N3O5S, corresponding to a molecular weight of 465.52 g/mol .

PropertyValue
CAS Number 330829-30-6
IUPAC Name N-[[[3-(benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxy-benzamide
Molecular Formula C24H23N3O5S
Molecular Weight 465.52 g/mol
Appearance Solid
Purity Typically >98%
Solubility Soluble in DMSO

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

This compound functions as a direct antagonist of the Smoothened (Smo) receptor, a seven-transmembrane protein crucial for the activation of the Hedgehog signaling cascade. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of Smo. This allows Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes.

This compound exerts its inhibitory effect by binding to the Smo receptor, preventing its activation.[1] It has been shown to act as an inverse agonist, capable of suppressing the constitutive activity of Smo.[2] Competitive binding assays have demonstrated that this compound binds to the same site on the Smo receptor as Bodipy-cyclopamine, a well-characterized Smo antagonist.

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Hh Target Genes Hh Target Genes GLI->Hh Target Genes Activates MRT10 This compound MRT10->SMO Antagonizes

Figure 1. Simplified Hedgehog signaling pathway and the antagonistic action of this compound on the Smoothened receptor.

In Vitro Biological Activity

The inhibitory activity of this compound on the Hedgehog pathway has been quantified through various cell-based assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potency as a Smo antagonist.

Assay TypeCell LineDescriptionIC50 (µM)
ShhN-induced Gli Luciferase Reporter AssayShh-light2Measures the inhibition of Sonic Hedgehog (ShhN)-induced transcriptional activity of the Gli promoter.[2]0.64[2]
Bodipy-cyclopamine Binding AssayHEK293 cells expressing mouse SmoQuantifies the displacement of a fluorescently labeled cyclopamine analog from the Smoothened receptor.0.5
SAG-induced Alkaline Phosphatase ActivityC3H10T1/2 cellsAssesses the inhibition of Smoothened agonist (SAG)-induced differentiation of mesenchymal stem cells into osteoblasts.0.90
Smo-induced IP AccumulationHEK293 cellsMeasures the inhibition of Smo-mediated inositol phosphate accumulation, a non-transcriptional readout of Smo activation.2.5

Experimental Protocols

Detailed methodologies for the key in vitro assays are crucial for the replication and extension of these findings.

ShhN-induced Gli Luciferase Reporter Assay

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Workflow Diagram:

Luciferase_Assay_Workflow cluster_workflow Experimental Workflow A Seed Shh-light2 cells in a 96-well plate B Incubate cells for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Add Sonic Hedgehog (ShhN) to induce pathway activation C->D E Incubate for an additional 40 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence using a plate reader F->G H Calculate IC50 values G->H

Figure 2. Workflow for the ShhN-induced Gli Luciferase Reporter Assay.

Methodology:

  • Cell Culture: Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well.

    • After 24 hours, the medium is replaced with low-serum medium (e.g., 0.5% FBS).

    • This compound is added to the wells at various concentrations, typically in a serial dilution.

    • Recombinant N-terminal Sonic Hedgehog (ShhN) is added to a final concentration of approximately 3 nM to stimulate the Hh pathway.

    • The plates are incubated for 40 hours at 37°C.

  • Data Analysis:

    • Cell lysis buffer is added, followed by the luciferase substrate.

    • Luminescence is measured using a microplate luminometer.

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Bodipy-cyclopamine Binding Assay

This competitive binding assay determines the ability of this compound to displace a fluorescently labeled cyclopamine derivative from the Smoothened receptor.

Methodology:

  • Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid encoding for the mouse or human Smoothened receptor.

  • Assay Procedure:

    • Transfected cells are seeded in a suitable plate format.

    • Cells are incubated with a fixed concentration of Bodipy-cyclopamine (typically 5-10 nM).

    • This compound is added at a range of concentrations.

    • The incubation is carried out for a defined period (e.g., 2-4 hours) at room temperature or 37°C.

  • Data Analysis:

    • After incubation, cells are washed to remove unbound ligand.

    • The fluorescence intensity is measured using a fluorescence plate reader or a flow cytometer.

    • The percentage of inhibition of Bodipy-cyclopamine binding is calculated for each concentration of this compound.

    • IC50 values are determined from the resulting dose-response curve.

SAG-induced Alkaline Phosphatase Activity Assay

This assay assesses the functional consequence of Smoothened inhibition by measuring the differentiation of mesenchymal stem cells into osteoblasts, a process dependent on Hh signaling.

Methodology:

  • Cell Culture: C3H10T1/2 cells, a mouse embryonic fibroblast cell line with multipotent differentiation potential, are used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • After cell attachment, the medium is replaced with differentiation medium.

    • This compound is added at various concentrations.

    • Smoothened agonist (SAG), typically at a concentration of 100 nM, is added to induce osteoblast differentiation.

    • The cells are incubated for an extended period, usually 4-6 days, with medium changes as required.

  • Data Analysis:

    • Alkaline phosphatase activity, a marker of osteoblast differentiation, is measured using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).

    • The absorbance or fluorescence is read on a plate reader.

    • IC50 values are calculated from the dose-response curve of alkaline phosphatase activity versus this compound concentration.

Synthesis

The synthesis of this compound involves the reaction of 3-benzoylaminophenyl isothiocyanate with 3,4,5-trimethoxybenzamide. The isothiocyanate intermediate can be prepared from 3-amino-N-phenylbenzamide.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthetic Route A 3-Nitroaniline B 3-Amino-N-phenylbenzamide A->B Reduction & Benzoylation C 3-Benzoylaminophenyl isothiocyanate B->C Thiophosgene E This compound C->E Coupling D 3,4,5-Trimethoxybenzamide D->E

Figure 3. A potential synthetic workflow for this compound.

General Procedure: A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature. However, a general approach based on the synthesis of similar acylthiourea derivatives can be outlined:

  • Preparation of 3-Benzoylaminophenyl isothiocyanate: 3-Amino-N-phenylbenzamide is reacted with thiophosgene in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or pyridine) to yield the isothiocyanate intermediate.

  • Coupling Reaction: The 3-benzoylaminophenyl isothiocyanate is then reacted with 3,4,5-trimethoxybenzamide in an appropriate solvent, such as acetonitrile or DMF, often with gentle heating, to afford the final product, this compound.

  • Purification: The crude product is typically purified by recrystallization or column chromatography on silica gel.

In Vivo and Pharmacokinetic Data

To date, there is limited publicly available information regarding the in vivo efficacy and pharmacokinetic profile of this compound. Further studies are required to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its therapeutic potential in animal models of Hedgehog pathway-driven diseases, such as certain types of cancer.

Conclusion

This compound is a well-characterized in vitro tool for the study of the Hedgehog signaling pathway. Its potent and selective antagonism of the Smoothened receptor makes it a valuable compound for researchers investigating the physiological and pathological roles of Hh signaling. While its in vivo properties remain to be fully elucidated, the detailed in vitro characterization and the availability of robust assay protocols provide a solid foundation for future preclinical and translational research. Drug development professionals may find this compound to be a useful reference compound and a starting point for the design of novel Smoothened inhibitors with improved pharmacological profiles.

References

The Role of Adagrasib (MRTX849) in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of Adagrasib for Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The initial request for information on "MRT-10" did not yield specific results for a molecule with that designation in public oncology research databases. However, extensive research suggests a high probability of a misnomer, with the intended subject being a compound from Mirati Therapeutics' pipeline, likely MRTX849 (adagrasib), given the "MRT" prefix and its significant role in recent oncology developments. This guide focuses on MRTX849, a potent and selective inhibitor of KRAS G12C, and its pivotal role in oncology, including data from the notable KRYSTAL clinical trials.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other apparent allosteric regulatory sites. The discovery of a covalent binding pocket in the switch-II region of the KRAS G12C mutant protein marked a turning point in KRAS-targeted therapy. Adagrasib (MRTX849) is a potent, orally bioavailable, small-molecule inhibitor that selectively and irreversibly targets the KRAS G12C mutation.[1][2] This mutation is present in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas, 3-4% of colorectal cancers (CRC), and at lower frequencies in other solid tumors.[3] Adagrasib has demonstrated significant clinical activity, leading to its accelerated approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[4]

Mechanism of Action

Adagrasib functions as a covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS promotes cell growth, proliferation, and survival through the activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active state.

Adagrasib selectively targets the cysteine residue of the G12C mutant. It irreversibly binds to this cysteine, locking the KRAS G12C protein in its inactive, GDP-bound conformation.[1] This prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting the aberrant signaling that drives tumor growth.[2][5] Preclinical studies have shown that adagrasib has over 1,000-fold selectivity for KRAS G12C compared to wild-type KRAS.[6][7]

Adagrasib_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activation KRAS_G12C_GDP Inactive KRAS G12C (GDP-bound) RTK->KRAS_G12C_GDP GEF Activation KRAS_G12C_GTP Active KRAS G12C (GTP-bound) RAF RAF KRAS_G12C_GTP->RAF Activation PI3K PI3K KRAS_G12C_GTP->PI3K Activation KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading Adagrasib Adagrasib (MRTX849) Adagrasib->KRAS_G12C_GDP Irreversible Binding & Stabilization MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

Adagrasib Mechanism of Action

Preclinical Data

In Vitro Studies

Adagrasib has demonstrated potent and selective inhibition of KRAS G12C-mutant cancer cell lines. In vitro assays have confirmed its ability to covalently modify KRAS G12C and inhibit downstream signaling.

Table 1: In Vitro Activity of Adagrasib in KRAS G12C-Mutant Cell Lines

Cell LineCancer TypeIC50 (2D Culture)IC50 (3D Culture)Reference
NCI-H358NSCLC10 - 55.5 nM0.2 - 1042 nM[2][8][9]
MIA PaCa-2Pancreatic10 - 973 nM0.2 - 1042 nM[2][9]
SW1573NSCLC12.5 nMNot Reported[10]
H23NSCLC4.7 nMNot Reported[10]
In Vivo Studies

In vivo studies using cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have shown significant anti-tumor activity of adagrasib.

Table 2: In Vivo Efficacy of Adagrasib in Xenograft Models

Model TypeCancer TypeDose & ScheduleOutcomeReference
CDX (H358)NSCLC10, 30, 100 mg/kg, QDDose-dependent tumor regression[5][11]
CDX (MIA PaCa-2)Pancreatic30, 100 mg/kg, QDComplete tumor response in some animals[12]
PDX (Multiple)Various100 mg/kg, QDTumor regression in 17 of 26 models (65%)[5][9][12]
Syngeneic (CT26)Colorectal100 mg/kg, QDTumor regression and enhanced anti-tumor immunity[13][14]

Adagrasib has also demonstrated the ability to penetrate the central nervous system (CNS) in preclinical models, leading to tumor regression in brain metastases models.[4][15] Furthermore, studies in syngeneic mouse models have shown that adagrasib can recondition the tumor immune microenvironment by decreasing immunosuppressive cells and increasing effector T cells, suggesting a potential for combination therapy with checkpoint inhibitors.[13][14]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a general procedure for assessing the effect of adagrasib on the viability of cancer cell lines.

  • Cell Seeding: Seed KRAS G12C mutant and wild-type cell lines in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[10]

  • Drug Treatment: Prepare serial dilutions of adagrasib in culture medium. Add the drug dilutions to the wells. Include vehicle-only (DMSO) wells as a control.

  • Incubation: Incubate the plates for 72 hours (for 2D cultures) or up to 12 days (for 3D spheroid cultures).[2][16]

  • Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[11][17][18]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][17][18]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the adagrasib concentration.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Adagrasib Add serial dilutions of Adagrasib Seed_Cells->Add_Adagrasib Incubate Incubate for 72 hours Add_Adagrasib->Incubate Add_CTG Add CellTiter-Glo® Reagent Incubate->Add_CTG Measure_Luminescence Measure luminescence Add_CTG->Measure_Luminescence Analyze_Data Calculate IC50 values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Cell Viability Assay Workflow
Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK) following adagrasib treatment.

  • Cell Treatment and Lysis: Treat KRAS G12C mutant cells with various concentrations of adagrasib for specified time points (e.g., 1 to 72 hours).[5][12] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total ERK and phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of adagrasib in mouse xenograft models.

  • Cell Implantation: Subcutaneously inject KRAS G12C mutant cancer cells (e.g., NCI-H358, 1x10^6 cells) mixed with Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude mice).[1][14]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[1]

  • Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer adagrasib or vehicle control orally (gavage) at the desired dose and schedule (e.g., 100 mg/kg, once daily).[1][19]

  • Efficacy Assessment: Continue to measure tumor volumes and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

Clinical Studies

The clinical development of adagrasib has been primarily evaluated in the KRYSTAL series of trials.

KRYSTAL-1: A Pivotal Phase 1/2 Study

The KRYSTAL-1 trial (NCT03785249) is a multi-cohort study that assessed the safety and efficacy of adagrasib in patients with advanced solid tumors harboring the KRAS G12C mutation.[5][13]

Table 3: Key Efficacy Data from the KRYSTAL-1 Trial (NSCLC Cohort)

EndpointResultReference
Objective Response Rate (ORR)42.9%[20]
Disease Control Rate (DCR)96%[14]
Median Duration of Response (DOR)8.5 months[20]
Median Progression-Free Survival (PFS)6.5 months[20]
Median Overall Survival (OS)12.6 months[20]

The recommended Phase 2 dose was established at 600 mg orally twice daily.[6] The most common treatment-related adverse events were gastrointestinal (diarrhea, nausea, vomiting) and fatigue.[1]

KRYSTAL-10: A Phase 3 Confirmatory Trial in Colorectal Cancer

The KRYSTAL-10 trial (NCT04793958) is a randomized, open-label, Phase 3 study comparing the efficacy of adagrasib in combination with cetuximab versus standard chemotherapy in patients with advanced colorectal cancer with a KRAS G12C mutation who have progressed on first-line therapy.[10][17][18] Preclinical data suggested that combining a KRAS G12C inhibitor with an EGFR inhibitor like cetuximab could overcome adaptive resistance mechanisms.[21]

Conclusion

Adagrasib (MRTX849) has emerged as a groundbreaking targeted therapy for patients with KRAS G12C-mutated cancers, a population with historically limited treatment options. Its mechanism of action, involving the irreversible inhibition of the mutant KRAS protein, has been extensively validated in preclinical models. The robust clinical activity observed in the KRYSTAL trials has established adagrasib as a new standard of care in the second-line treatment of KRAS G12C-mutated NSCLC. Ongoing research, including the KRYSTAL-10 trial and studies exploring combinations with other targeted agents and immunotherapies, will further define the role of adagrasib in the evolving landscape of precision oncology. The detailed experimental protocols provided in this guide are intended to facilitate further research into this important class of anti-cancer agents.

References

Preliminary Efficacy of MRT-10: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This technical guide provides a comprehensive analysis of the preclinical efficacy of MRT-10, a novel small molecule antagonist of the Smoothened (Smo) receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Hedgehog (Hh) pathway inhibitors. All available data for this compound is from preclinical in vitro studies. There is no evidence of in vivo studies or human clinical trials for this compound.

Executive Summary

This compound is an acylthiourea-based antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of several cancers, making Smo an attractive target for anticancer therapies. Preclinical data demonstrate that this compound effectively inhibits Hh signaling in various in vitro assays, with IC50 values in the micromolar range. While this compound itself has not progressed to in vivo or clinical studies, it has served as a scaffold for the development of more potent analogs with nanomolar activity. This document summarizes the quantitative efficacy data for this compound, details the experimental protocols used in its evaluation, and visualizes its mechanism of action and the experimental workflow.

Quantitative Data Presentation

The in vitro efficacy of this compound has been characterized across multiple cell-based assays. The following table summarizes the key quantitative data from published preclinical studies.

Assay TypeCell LineParameter MeasuredIC50 Value (µM)Reference
Hedgehog Signaling InhibitionShh-light2ShhN-induced Gli luciferase reporter activity0.64[2]
Smoothened BindingHEK293 cells expressing mouse SmoInhibition of Bodipy-cyclopamine binding0.5[2]
SAG-Induced DifferentiationC3H10T1/2 cellsInhibition of alkaline phosphatase activity0.90[2]
Smo-Induced IP AccumulationHEK293 cellsInhibition of inositol phosphate accumulation2.5[2]

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

This compound functions as an antagonist of the Smoothened receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor alleviates its inhibition of Smoothened (Smo). This allows Smo to translocate to the primary cilium and initiate a signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors. GLI transcription factors then drive the expression of target genes involved in cell proliferation, survival, and differentiation. This compound binds to the Smo receptor, preventing its activation and thereby blocking the downstream signaling cascade, even in the presence of Hh ligands or activating mutations in PTCH1.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds to Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli Inhibits SUFU Gli_act Active Gli SUFU_Gli->Gli_act Releases Target_Genes Target Gene Expression Gli_act->Target_Genes Activates MRT10 This compound MRT10->Smo Antagonizes

Caption: this compound inhibits the Hedgehog signaling pathway by antagonizing Smoothened.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table. These protocols are based on the descriptions provided in the referenced literature.[2]

Shh-light2 Luciferase Reporter Assay

This assay is used to quantify the inhibition of Hedgehog signaling.

  • Cell Culture: Shh-light2 cells, which are NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in appropriate media.

  • Treatment: Cells are plated in 96-well plates and treated with varying concentrations of this compound.

  • Stimulation: After a pre-incubation period with this compound, the cells are stimulated with a conditioned medium containing Sonic Hedgehog N-terminal fragment (ShhN) to activate the Hh pathway.

  • Lysis and Luminescence Measurement: Following an incubation period (e.g., 40 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency. The IC50 value is calculated from the dose-response curve.

Bodipy-Cyclopamine Binding Assay

This competitive binding assay determines the ability of this compound to displace a fluorescently labeled Smo antagonist.

  • Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding for mouse Smoothened.

  • Binding Reaction: Transfected cells are incubated with a fixed concentration of Bodipy-cyclopamine (a fluorescent derivative of the Smo antagonist cyclopamine) and varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Washing: The cells are washed to remove unbound ligands.

  • Fluorescence Measurement: The amount of bound Bodipy-cyclopamine is quantified by measuring the fluorescence of the cell lysate.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of Bodipy-cyclopamine binding against the concentration of this compound.

C3H10T1/2 Osteoblast Differentiation Assay

This assay assesses the ability of this compound to inhibit the differentiation of mesenchymal stem cells into osteoblasts, a process regulated by the Hedgehog pathway.

  • Cell Culture: C3H10T1/2 mesenchymal stem cells are cultured in a suitable medium.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Stimulation: Differentiation is induced by treating the cells with a Smo agonist, such as SAG (Smoothened Agonist).

  • Alkaline Phosphatase Activity Measurement: After a prolonged incubation period (e.g., 6 days) to allow for differentiation, the cells are lysed, and the activity of alkaline phosphatase (a marker of osteoblast differentiation) is measured using a colorimetric or fluorometric substrate.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of alkaline phosphatase activity versus this compound concentration.

Experimental Workflow Visualization

The general workflow for evaluating the in vitro efficacy of a Smoothened antagonist like this compound is depicted below.

Experimental_Workflow cluster_assays In Vitro Efficacy Assays Reporter_Assay Luciferase Reporter Assay (Shh-light2) Data_Analysis Data Analysis (IC50 Determination) Reporter_Assay->Data_Analysis Binding_Assay Competitive Binding Assay (Bodipy-cyclopamine) Binding_Assay->Data_Analysis Differentiation_Assay Differentiation Assay (C3H10T1/2) Differentiation_Assay->Data_Analysis Compound This compound Compound->Reporter_Assay Compound->Binding_Assay Compound->Differentiation_Assay

Caption: General experimental workflow for in vitro characterization of this compound.

Discussion and Future Directions

The preclinical data for this compound establish its role as a micromolar antagonist of the Smoothened receptor. Its ability to inhibit Hh signaling across multiple orthogonal assays validates its mechanism of action. However, the lack of in vivo efficacy data and the absence of any reported clinical trials for this compound suggest that it may have served as a lead compound for further optimization. Indeed, subsequent research has focused on acylguanidine and acylurea derivatives of the this compound scaffold, which have demonstrated improved potency in the nanomolar range.[3][4] Future research in this area should focus on the in vivo characterization of these more potent analogs, including pharmacokinetic and pharmacodynamic studies, as well as efficacy in relevant animal models of cancer. A comprehensive preclinical data package for these second-generation compounds will be necessary to justify their advancement into clinical development.

It is important to note that some search results for "this compound" refer to a proposed Metro Rail Transit line and not the small molecule inhibitor.[5][6] Researchers should be mindful of this when searching for information on this compound.

References

Methodological & Application

Application Notes and Protocols for MRT-10 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-10 is a potent and specific antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. This compound binds to the Smo receptor, inhibiting its function and subsequently blocking the downstream signaling cascade that leads to the activation of Gli transcription factors.[1] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on the Hedgehog pathway and on cancer cell viability.

Mechanism of Action

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched (Ptch) inhibits the activity of Smoothened (Smo). Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to activate a downstream signaling cascade. This cascade culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, Gli3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound acts as an antagonist of Smo, binding to the receptor and preventing its activation, even in the presence of an Hh ligand or activating mutations in Ptch.[1] This blockade of Smo activity leads to the suppression of the entire downstream Hh pathway.

Figure 1: Hedgehog Signaling Pathway and the Action of this compound.

Data Presentation

The following table summarizes the reported in vitro activity of this compound in various cell-based assays. These values can serve as a starting point for determining the optimal concentration range for your specific experiments.

Cell LineAssay TypeParameterValue (µM)Reference
Shh-light2ShhN-induced Gli Luciferase ReporterIC500.64[1]
HEK293Smo-induced IP AccumulationIC502.5[1]
Cells expressing mouse SmoBodipy-cyclopamine BindingIC500.5[1]
C3H10T1/2SAG-induced Alkaline Phosphatase ActivityIC500.90[1]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the product information, this compound is typically stored at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[1]

  • To prepare a 10 mM stock solution, calculate the required amount of this compound powder based on its molecular weight.

  • Dissolve the this compound powder in an appropriate volume of DMSO. For example, to make 1 ml of a 10 mM stock solution, dissolve the calculated amount of this compound in 1 ml of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should always be included in experiments.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with This compound Dilutions Stock_Solution->Treatment Cell_Culture Culture and Seed Target Cells Cell_Culture->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Data_Acquisition Perform Assay-Specific Data Acquisition Incubation->Data_Acquisition Data_Processing Process Raw Data Data_Acquisition->Data_Processing IC50_Calculation Calculate IC50 Values Data_Processing->IC50_Calculation Conclusion Draw Conclusions IC50_Calculation->Conclusion

Figure 2: General Experimental Workflow for this compound Cell-Based Assays.
Gli-Luciferase Reporter Assay

This assay measures the activity of the Gli transcription factor, a key downstream effector of the Hedgehog pathway. A reporter construct containing a Gli-responsive element driving the expression of luciferase is used. Inhibition of the Hh pathway by this compound will result in a decrease in luciferase activity.

Materials:

  • Shh-light2 cells (or other suitable Gli-luciferase reporter cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

  • This compound stock solution

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed Shh-light2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Prepare the pathway activator (e.g., Shh conditioned medium or SAG at its EC50 concentration).

    • Remove the growth medium from the cells and replace it with medium containing the pathway activator and the various concentrations of this compound. Include appropriate controls:

      • Untreated cells (basal activity)

      • Cells treated with the activator only (maximum stimulation)

      • Cells treated with the vehicle (DMSO) and the activator

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically.

  • Luciferase Assay:

    • Following incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if using a dual-reporter system.

    • Calculate the percentage of inhibition for each this compound concentration relative to the activator-only control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Alkaline Phosphatase (AP) Assay in C3H10T1/2 Cells

C3H10T1/2 cells are mesenchymal stem cells that differentiate into osteoblasts in response to Hedgehog pathway activation. This differentiation is accompanied by an increase in alkaline phosphatase (AP) activity, which can be measured colorimetrically or luminescently.

Materials:

  • C3H10T1/2 cells

  • Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

  • Smoothened agonist (e.g., SAG)

  • This compound stock solution

  • 96-well tissue culture plates

  • Alkaline phosphatase assay kit (colorimetric or luminescent)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Seed C3H10T1/2 cells into a 96-well plate and grow them to confluence.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in low-serum medium (e.g., 0.5% FBS).

    • Prepare the Smoothened agonist SAG at its EC50 concentration in low-serum medium.

    • Remove the growth medium and replace it with the low-serum medium containing SAG and the various concentrations of this compound. Include appropriate controls as described in the luciferase assay protocol.

  • Incubation: Incubate the cells for 3-6 days, with a medium change containing fresh compounds every 2-3 days.

  • Alkaline Phosphatase Assay:

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells and perform the AP assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence.

    • Calculate the percentage of inhibition of AP activity for each this compound concentration relative to the SAG-only control.

    • Determine the IC50 value as described for the luciferase assay.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells, particularly those with a known dependence on the Hedgehog signaling pathway for their growth and survival.

Materials:

  • Cancer cell line of interest (e.g., medulloblastoma, basal cell carcinoma, or pancreatic cancer cell lines)

  • Cell culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density.

  • Cell Treatment:

    • Allow the cells to attach and resume growth overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the medium and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period of 24 to 72 hours, or longer, depending on the cell line's doubling time and the expected kinetics of the compound's effect.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

Conclusion

This compound is a valuable tool for investigating the role of the Hedgehog signaling pathway in various biological processes and for exploring its therapeutic potential in diseases such as cancer. The protocols provided here offer a framework for conducting cell-based assays with this compound. It is important to note that optimal experimental conditions, including cell density, compound concentrations, and incubation times, may need to be determined empirically for each specific cell line and experimental setup.

References

Application Notes and Protocols for MRT-10 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-10 is a small molecule inhibitor targeting the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive target for therapeutic intervention. This compound, an acylthiourea derivative, has demonstrated potent antagonist activity in in vitro assays by binding to the Smo receptor and inhibiting downstream signaling.[2][3] While specific in vivo dosage and administration data for this compound in mouse models are not publicly available, this document provides a comprehensive overview of its in vitro activity and presents a representative in vivo protocol based on a closely related acylguanidine compound, offering a valuable resource for researchers designing preclinical studies with similar Smoothened antagonists.

Introduction to this compound

This compound is a Smoothened (Smo) receptor antagonist that inhibits Sonic Hedgehog (Shh)-induced Gli luciferase reporter activity. It functions as an inverse agonist, effectively suppressing the Hedgehog signaling pathway.[1] The compound has an acylthiourea scaffold and has been instrumental in the development of more potent derivatives, including acylguanidines.[3] Its mechanism of action involves binding to the Smoothened receptor, thereby preventing the downstream activation of Gli transcription factors which are responsible for the expression of Hh target genes involved in cell proliferation and survival.

In Vitro Activity of this compound

This compound has been characterized in several cell-based assays, demonstrating its inhibitory effect on the Hedgehog pathway.

Assay TypeCell LineIC50 ValueReference
ShhN-induced Gli Luciferase Reporter ActivityShh-light 20.64 µM[4]
Bodipy-cyclopamine BindingCells expressing mouse Smo0.5 µM[2]
SAG-induced Alkaline Phosphatase ActivityC3H10T1/20.90 µM[2]
Smo-induced IP AccumulationHEK2932.5 µM[2]

Hedgehog Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound. In the "OFF" state, the Patched (PTCH) receptor inhibits Smoothened (Smo), leading to the processing of Gli transcription factors into their repressor forms (GliR). In the "ON" state, the binding of a Hedgehog ligand (e.g., Shh) to PTCH relieves the inhibition of Smo, allowing it to activate the full-length Gli proteins (GliA), which then translocate to the nucleus and activate target gene expression. This compound acts by directly antagonizing Smo, thereby keeping the pathway in the "OFF" state even in the presence of Hh ligands.

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Representative In Vivo Protocol: Acylguanidine "Compound 5" in a Xenograft Mouse Model

Disclaimer: The following protocol is based on a study of an acylguanidine derivative of this compound, referred to as "compound 5", and is provided as a representative example.[2] Researchers should perform dose-finding and toxicity studies for this compound specifically before commencing efficacy trials.

Experimental Objective

To evaluate the in vivo anti-tumor efficacy of a Smoothened antagonist in a colon carcinoma xenograft mouse model.

Materials
  • Animal Model: Athymic nude mice (e.g., BALB/c nude)

  • Cell Line: Human colon carcinoma cell line (e.g., LS180)

  • Test Compound: Acylguanidine "compound 5" (or this compound)

  • Vehicle: Appropriate vehicle for oral administration (to be determined based on compound solubility and stability)

  • Anesthesia: Isoflurane or other suitable anesthetic

  • Calipers: For tumor measurement

Experimental Workflow

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint and Analysis Cell_Culture Culture LS180 Colon Cancer Cells Implantation Subcutaneous Implantation of Cells into Nude Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment_Group Administer 'Compound 5' (e.g., 50 mg/kg, p.o.) Thrice Weekly Randomization->Treatment_Group Control_Group Administer Vehicle Thrice Weekly Randomization->Control_Group Monitoring Monitor Tumor Volume and Body Weight (e.g., Twice Weekly) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Euthanize Mice at Pre-defined Endpoint (e.g., Tumor Volume >1500 mm³ or signs of morbidity) Monitoring->Endpoint Data_Collection Excise and Weigh Tumors Endpoint->Data_Collection Analysis Statistical Analysis of Tumor Growth Inhibition and Body Weight Changes Data_Collection->Analysis

Caption: Experimental workflow for a xenograft mouse model study.

Protocol
  • Cell Culture and Implantation:

    • Culture human colon carcinoma cells (e.g., LS180) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of athymic nude mice.

  • Tumor Growth and Group Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomly assign mice to a treatment group and a vehicle control group.

  • Compound Administration:

    • Treatment Group: Administer the test compound (e.g., "compound 5" at 50 mg/kg) orally (p.o.) three times a week.[2]

    • Control Group: Administer the corresponding vehicle on the same schedule.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice twice a week as an indicator of general health and toxicity.

    • Observe the mice for any clinical signs of distress.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors reach a predetermined size (e.g., >1500 mm³) or if there are signs of significant morbidity.

    • At the endpoint, excise and weigh the tumors.

    • Perform statistical analysis to compare tumor growth inhibition and body weight changes between the treatment and control groups.

In Vivo Study Parameters for "Compound 5"
ParameterDetailsReference
Animal Model Xenograft mouse model[2]
Cancer Type Colon carcinoma[2]
Compound Acylguanidine "compound 5"[2]
Dosage 50 mg/kg[2]
Administration Route Oral (p.o.)[2]
Frequency Thrice weekly[2]
Outcome Significant tumor growth inhibition[2]

Conclusion

References

Application Notes and Protocols for MRT-10: A Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-10 is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making Smo an attractive therapeutic target.[1][2] this compound exerts its inhibitory effect by binding to the Smoothened receptor, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors. These application notes provide a comprehensive protocol for the dissolution of this compound for in vitro experiments, along with methodologies for key assays to evaluate its biological activity.

Physicochemical Properties and Storage

A summary of the essential quantitative data for this compound is presented in Table 1.

ParameterValueReference
Molecular Formula C24H23N3O4S[3]
Molecular Weight 465.52 g/mol [3]
Solubility in DMSO ≥ 40 mg/mL (≥ 85.93 mM)[3]
Recommended Stock Concentration 10 mM[1]
Appearance Crystalline solidN/A
Storage of Solid -20°C for up to 3 years[3]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance (accurate to 0.01 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 1 mL × 465.52 g/mol / 1000 = 4.6552 mg

  • Weigh this compound powder: Carefully weigh out approximately 4.66 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube or vial containing the this compound powder.

  • Dissolve the compound: Securely cap the tube or vial and vortex the solution until the this compound powder is completely dissolved. A brief sonication may be used to facilitate dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the 10 mM this compound stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation of 10 mM this compound Stock Solution A Calculate Mass of this compound (4.66 mg for 1 mL) B Weigh this compound Powder A->B C Add 1 mL DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot and Store (-20°C or -80°C) D->E G cluster_pathway Hedgehog Signaling Pathway Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds & Inhibits Smo Smoothened (Smo) PTCH1->Smo Inhibition SUFU SUFU Smo->SUFU Inhibition Gli Gli SUFU->Gli Sequesters & Promotes Cleavage to Repressor Form Gli_A Activated Gli Nucleus Nucleus Gli_A->Nucleus TargetGenes Target Gene Expression (e.g., Gli1, Ptch1) Nucleus->TargetGenes Transcription MRT10 This compound MRT10->Smo Antagonist

References

Applications of MRT-10 in Developmental Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MRT-10 is a potent and specific small molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is fundamental to embryonic development, playing critical roles in the patterning of the neural tube, limbs, craniofacial structures, and numerous other organs. Dysregulation of Hh signaling is associated with a range of developmental abnormalities and cancers. As a SMO antagonist, this compound and its more potent derivative, MRT-92, offer researchers a powerful tool to investigate the precise roles of Hh signaling in normal and pathological development. By selectively inhibiting this pathway, researchers can elucidate the molecular mechanisms underlying various developmental processes.

This document provides detailed application notes and protocols for the use of this compound and analogous SMO inhibitors in developmental biology research.

Mechanism of Action

This compound functions by binding to the seven-transmembrane domain of the SMO receptor, preventing its ciliary localization and subsequent activation of the downstream signaling cascade. This leads to the inhibition of GLI transcription factor activation and the suppression of Hh target gene expression. A derivative of this compound, known as MRT-92, has been shown to be a particularly potent antagonist with subnanomolar activity.[3][4]

Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of Hh ligands (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits SMO. Ligand binding relieves this inhibition, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and regulate the expression of target genes that control cell fate, proliferation, and differentiation. This compound, by antagonizing SMO, effectively blocks this entire downstream cascade.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibition GLI-A GLI (active) SMO->GLI-A Activation This compound This compound This compound->SMO SUFU SUFU GLI GLI (inactive) SUFU->GLI Sequestration Target Genes Target Genes GLI-A->Target Genes Transcription

Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound on SMO.

Data Presentation

The following tables summarize quantitative data on the effects of this compound and other SMO inhibitors on developmental processes.

Table 1: In Vitro Activity of MRT-92 (a potent this compound derivative)

Cell Line/AssayEndpointIC50 (nM)Reference
Rat Cerebellar Granule PrecursorsSAG-induced Proliferation0.4[3][4]
C3H10T1/2 cellsSAG-induced DifferentiationSubnanomolar[5]

Table 2: Developmental Effects of Cyclopamine in Chick Embryos

Treatment ConcentrationDevelopmental StageObserved PhenotypeIncidenceReference
0.025 µMStage 4+Partial fusion of optic evaginations15%[5]
0.5 µMStage 4+Optic vesicle fusion to cyclopia, elongated forebrain35%[5]
2.5 µMStage 5 or 6High proportion of cyclopic embryosNot specified[5]
25 µM7-somite stage (8 hr treatment)Reduced Ptch1 expression in somitesNot specified[2]
100 µM7-somite stage (8 hr treatment)Major reduction in Ptch1 in notochord and ventral neural tubeNot specified[2]

Table 3: Teratogenic Effects of Vismodegib in Rats (Oral Gavage on Gestation Days 6-17)

Dose (mg/kg/day)Maternal Exposure (AUC0-24h)Key Malformations ObservedIncidence of EmbryolethalityReference
10~15% of human therapeutic exposureAbsent/fused digits, craniofacial abnormalities, anorectal defectsNot specified[1]
≥60Not specified-100%[1]

Table 4: Developmental Toxicity of Sonidegib in Rabbits

Dose (mg/kg/day)Observed Effects
≥ 5Abortion, complete resorption of fetuses, or severe malformations
Below limit of detection (maternal exposure)Skeletal variations

Experimental Protocols

Protocol 1: Inhibition of Hedgehog Signaling in Chick Embryo Culture

This protocol is adapted from studies using cyclopamine to induce developmental defects in chick embryos and can be used as a starting point for this compound.

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • This compound (or other SMO inhibitor) stock solution in DMSO

  • Culture medium (e.g., Pannett-Compton saline)

  • Petri dishes

  • Incubator at 38°C

Procedure:

  • Incubate fertilized eggs to the desired developmental stage (e.g., Hamburger-Hamilton stage 4 to 10).

  • Prepare a working solution of this compound in the culture medium. A dose-response curve should be established, with concentrations ranging from nanomolar to micromolar, based on the known IC50 of the compound. For cyclopamine, effective concentrations range from 0.025 µM to 100 µM depending on the desired effect.[2][5]

  • Window the eggs and carefully remove the embryos, placing them in a Petri dish with the prepared culture medium containing this compound.

  • Culture the embryos for the desired period (e.g., 8-48 hours) in a humidified incubator at 38°C.

  • At the end of the culture period, fix the embryos in 4% paraformaldehyde.

  • Analyze the embryos for morphological defects (e.g., cyclopia, neural tube defects, limb abnormalities) using a dissecting microscope.

  • For molecular analysis, perform whole-mount in situ hybridization for Hh target genes like Ptch1 and Gli1 to confirm pathway inhibition.

Chick_Embryo_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Incubate fertilized eggs to desired stage C Window eggs and transfer embryos to this compound containing medium A->C B Prepare this compound working solution in culture medium B->C D Incubate embryos (e.g., 8-48 hours at 38°C) C->D E Fix embryos in 4% PFA D->E F Morphological analysis for developmental defects E->F G Molecular analysis (e.g., in situ hybridization for Ptch1) E->G

Caption: Workflow for treating chick embryos with this compound.

Protocol 2: Induction of Teratogenesis in Rodent Models

This protocol is based on studies using vismodegib and sonidegib in pregnant rats and rabbits and can be adapted for this compound to study its teratogenic potential.

Materials:

  • Time-mated pregnant rodents (e.g., Sprague-Dawley rats)

  • This compound (or other SMO inhibitor)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • House time-mated female rodents under standard laboratory conditions. The day a vaginal plug is observed is designated as gestation day (GD) 0.

  • Prepare a formulation of this compound in the vehicle at the desired concentrations. Doses for vismodegib in rats ranged from 10 to 60 mg/kg/day.[1]

  • Administer this compound or vehicle to the pregnant dams daily by oral gavage during the period of major organogenesis (e.g., GD 6 to 17 for rats).

  • Monitor the dams daily for clinical signs of toxicity.

  • On a specific gestation day (e.g., GD 20), euthanize the dams and collect the fetuses.

  • Examine the fetuses for external, visceral, and skeletal malformations.

  • Quantitative data to collect includes the number of resorptions, fetal viability, fetal body weight, and the incidence and type of malformations.

Rodent_Teratogenesis_Protocol cluster_setup Experimental Setup cluster_treatment Treatment cluster_fetal_analysis Fetal Analysis A Time-mate female rodents (GD 0 = plug day) C Daily oral gavage of this compound during organogenesis (e.g., GD 6-17) A->C B Prepare this compound formulation for oral gavage B->C D Daily monitoring of dams for toxicity C->D E Euthanize dams and collect fetuses (e.g., GD 20) D->E End of treatment period F Examine fetuses for external, visceral, and skeletal malformations E->F G Record quantitative data (resorptions, malformation incidence, etc.) F->G

Caption: Workflow for assessing the teratogenicity of this compound in rodents.

Conclusion

This compound and its analogs are invaluable tools for dissecting the intricate roles of the Hedgehog signaling pathway in developmental biology. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the consequences of Hh pathway inhibition during embryogenesis. Due to the potent teratogenic effects of SMO inhibitors, appropriate safety precautions should be taken when handling these compounds. Researchers should establish optimal concentrations and treatment windows for this compound in their specific model systems.

References

Application Notes and Protocols for Studying Smoothened Receptor Binding Using MRT-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MRT-10, a potent Smoothened (Smo) receptor antagonist, in studying the Hedgehog (Hh) signaling pathway. The protocols detailed below are intended for researchers in cell biology, pharmacology, and cancer biology, as well as professionals in drug discovery and development.

Introduction to Smoothened and this compound

The Smoothened (Smo) receptor is a class F G protein-coupled receptor (GPCR) that plays a pivotal role in the Hedgehog (Hh) signaling pathway.[1][2][3] This pathway is crucial during embryonic development and for adult tissue homeostasis.[2][3] Aberrant activation of the Hh pathway is implicated in the development of various cancers.[2][3]

This compound is a small molecule antagonist of the Smoothened receptor, belonging to the acylthiourea class of compounds.[4] It effectively inhibits Hh signaling by binding to the Smo receptor, making it a valuable tool for investigating the receptor's function and for screening potential therapeutic agents.[4][5] this compound has been shown to bind at the same site as Bodipy-cyclopamine.[5]

Quantitative Data: this compound Activity

The inhibitory activity of this compound has been quantified in various cellular and biochemical assays. The following table summarizes the key potency values for this compound and a related, more potent acylguanidine derivative, MRT-92.

CompoundAssay TypeCell Line/SystemStimulusReadoutIC50 / KdReference
This compound Hedgehog Signaling Assay---0.65 µM
This compound Bodipy-cyclopamine Competition BindingHEK293 cells expressing mouse Smo5 nM Bodipy-cyclopamineBodipy-cyclopamine binding0.5 µM[5]
This compound ShhN Signaling AssayShh-light2 cellsShhNLuciferase Reporter0.64 µM[5][6]
This compound Smo-induced IP AccumulationHEK293 cells-Inositol Phosphate Accumulation2.5 µM[5]
This compound SAG-induced Alkaline Phosphatase ActivityC3H10T1/2 cells0.1 µM SAGAlkaline Phosphatase Activity0.90 µM[5]
MRT-92 Radioligand BindingHEK-hSmo cell membranes-[3H]MRT-92 binding0.3 nM (Kd)[7]
MRT-92 SAG-induced Alkaline Phosphatase ActivityC3H10T1/2 cellsSAGAlkaline Phosphatase Activity5.6 nM[4]

Signaling Pathway and Experimental Workflow

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (Ptc) receptor. In the absence of a ligand, Ptc inhibits the activity of Smo.[2][3] Upon Hh binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium (in vertebrates) and become active.[2][4] Activated Smo then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which translocate to the nucleus and regulate the expression of target genes.[2][3]

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON Ptc_off Patched (Ptc) Smo_off Smoothened (Smo) (Inactive) Ptc_off->Smo_off Inhibits SUFU_Gli_off SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli_off->Gli_R Processing Nucleus_off Nucleus Gli_R->Nucleus_off Translocation Target_Genes_off Target Genes OFF Hh Hedgehog Ligand (Hh) Ptc_on Patched (Ptc) Hh->Ptc_on Smo_on Smoothened (Smo) (Active) SUFU_Gli_on SUFU-Gli Complex Smo_on->SUFU_Gli_on Inhibits Processing Gli_A Gli Activator SUFU_Gli_on->Gli_A Release Nucleus_on Nucleus Gli_A->Nucleus_on Translocation Target_Genes_on Target Gene Expression Hh_ligand Hedgehog Ligand Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 expressing Smo) Membrane_Prep 2. Membrane Preparation (Optional, for radioligand assays) Cell_Culture->Membrane_Prep Incubation 4. Incubation (Cells/Membranes + Labeled Ligand + this compound) Cell_Culture->Incubation Membrane_Prep->Incubation Reagent_Prep 3. Reagent Preparation (this compound, Labeled Ligand, Buffers) Reagent_Prep->Incubation Washing 5. Washing (Remove unbound ligand) Incubation->Washing Detection 6. Signal Detection (Fluorescence/Radioactivity) Washing->Detection Data_Acquisition 7. Data Acquisition Detection->Data_Acquisition Data_Analysis 8. Data Analysis (IC50/Ki determination) Data_Acquisition->Data_Analysis

References

MRT-10: A Potent Tool for Investigating Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. MRT-10 is a small molecule antagonist of Smoothened (Smo), a pivotal seven-transmembrane receptor in the Hh pathway. By binding to the Smo receptor, this compound effectively blocks downstream signaling, leading to the inhibition of Gli-mediated transcription and the suppression of Hh target gene expression. These application notes provide a comprehensive overview of this compound's activity, along with detailed protocols for its use in in vitro assays to study Hedgehog pathway inhibition.

Data Presentation

The inhibitory activity of this compound has been quantified across a range of in vitro assays, demonstrating its potency and specificity as a Hedgehog pathway inhibitor. The following table summarizes the key quantitative data for this compound.

Assay TypeCell LineParameterValue (IC50)Reference
Hedgehog (Hh) AssaysVariousInhibition of Hh pathway0.65 µM[1]
Smo-induced IP AccumulationHEK293Inhibition of Smo activity2.5 µM[1]
Bodipy-cyclopamine BindingMouse Smo-expressing cellsCompetitive binding to Smo0.5 µM[1]
ShhN SignalingShh-light2Inhibition of Gli-luciferase activity0.64 µM[1][2]
SAG-induced Alkaline Phosphatase ActivityC3H10T1/2Inhibition of osteoblast differentiation0.90 µM[1]

Signaling and Experimental Diagrams

To visually represent the mechanism of action and experimental workflows, the following diagrams have been generated.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'Off' State cluster_on Hedgehog Pathway 'On' State PTCH_off PTCH1 SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli->Gli_R Proteolytic Cleavage Nucleus_off Nucleus Gli_R->Nucleus_off Target_Genes_off Target Genes (Repressed) Nucleus_off->Target_Genes_off Represses Hh Hedgehog Ligand (Shh) PTCH_on PTCH1 Hh->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved SUFU SUFU SMO_on->SUFU Inhibits Gli_A Gli-A (Activator) SUFU->Gli_A Release Nucleus_on Nucleus Gli_A->Nucleus_on Target_Genes_on Target Genes (Activated) Nucleus_on->Target_Genes_on Activates

Caption: Hedgehog Signaling Pathway States.

MRT10_Mechanism cluster_inhibition This compound Mechanism of Action MRT10 This compound SMO SMO MRT10->SMO Binds & Inhibits Downstream Downstream Signaling SMO->Downstream Signal Blocked Gli_Activation Gli Activation (Inhibited) Downstream->Gli_Activation Gene_Expression Target Gene Expression (Blocked) Gli_Activation->Gene_Expression

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation start Start cell_culture Cell Culture (e.g., Shh-light2 or C3H10T1/2) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment incubation Incubation treatment->incubation assay Perform Assay (Luciferase or Alkaline Phosphatase) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a research tool.

Gli-Luciferase Reporter Assay in Shh-light2 Cells

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a Gli-responsive luciferase reporter. Shh-light2 cells are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase vector for normalization.[3]

Materials:

  • Shh-light2 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed Shh-light2 cells in a 96-well white, clear-bottom plate at a density of 4 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Serum Starvation: The following day, gently aspirate the growth medium and replace it with 100 µL of low-serum medium (DMEM with 0.5% FBS). Incubate for 4-6 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in low-serum medium.

    • Add the this compound dilutions to the wells.

    • Induce Hedgehog pathway activation by adding Shh conditioned medium (e.g., 1:10 dilution) or a specific concentration of SAG (e.g., 100 nM).[5][6]

    • Include appropriate controls: vehicle control (DMSO), positive control (Shh or SAG alone), and negative control (no treatment).

  • Incubation: Incubate the plate for 40-48 hours at 37°C in a 5% CO2 incubator.[1][6]

  • Luciferase Assay:

    • Remove the medium from the wells and lyse the cells using 25 µL/well of Passive Lysis Buffer (Promega).

    • Follow the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System to measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Alkaline Phosphatase (AP) Assay in C3H10T1/2 Cells

This assay measures the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hedgehog pathway activation. Alkaline phosphatase is an early marker of osteoblast differentiation.

Materials:

  • C3H10T1/2 cells

  • DMEM

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • This compound

  • Smoothened agonist (e.g., SAG)

  • Alkaline Phosphatase Assay Kit (colorimetric or fluorometric)

  • 96-well tissue culture plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate at a density of 5,000 cells/well in DMEM with 10% FBS and allow them to grow to confluency (typically 36-48 hours).[7]

  • Induction of Differentiation:

    • Once confluent, switch the medium to DMEM containing 0.5% calf serum.[7]

    • Prepare serial dilutions of this compound in the low-serum medium.

    • Add the this compound dilutions to the wells.

    • Induce differentiation by adding a fixed concentration of SAG (e.g., 0.1 µM).[1]

    • Include appropriate controls: vehicle control, SAG alone, and no treatment.

  • Incubation: Incubate the cells for 3-6 days, changing the medium with fresh treatments every 2-3 days.[1][6]

  • Alkaline Phosphatase Assay:

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells according to the protocol provided with the Alkaline Phosphatase Assay Kit.

    • Measure the alkaline phosphatase activity using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot the alkaline phosphatase activity against the log concentration of this compound.

    • Determine the IC50 value by performing a non-linear regression analysis.

Competitive Binding Assay for Smoothened

This assay determines the ability of this compound to compete with a fluorescently labeled ligand, such as Bodipy-cyclopamine, for binding to the Smoothened receptor.

Materials:

  • Cells expressing the Smoothened receptor (e.g., HEK293 cells transiently or stably expressing Smo)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound

  • Bodipy-cyclopamine (fluorescent ligand)

  • Unlabeled competitor (e.g., cyclopamine) for determining non-specific binding

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Preparation:

    • Harvest cells expressing the Smoothened receptor and resuspend them in assay buffer at a determined concentration.

  • Competition Binding:

    • In a 96-well plate, add serial dilutions of this compound.

    • Add a fixed, low concentration of Bodipy-cyclopamine to all wells (typically around its Kd).

    • To determine non-specific binding, add a high concentration of an unlabeled competitor (e.g., 100-fold excess of cyclopamine) to a set of wells.

    • To determine total binding, add only Bodipy-cyclopamine.

  • Incubation: Add the cell suspension to the wells and incubate at room temperature for 2 hours in the dark to allow binding to reach equilibrium.[1]

  • Detection:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader.

    • Alternatively, the cells can be analyzed by flow cytometry to measure the cell-associated fluorescence.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of Hedgehog signaling. Its well-characterized inhibitory effects on the Smoothened receptor, supported by robust in vitro data, make it an ideal compound for studying the role of the Hh pathway in various biological and pathological processes. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for MRT-10 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known cellular sensitivities to the Smoothened (Smo) antagonist, MRT-10, and detailed protocols for determining the sensitivity of various cell lines to this compound. This compound is an inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and oncogenesis.

Cell Lines Sensitive to this compound Treatment

This compound has been shown to be a potent inhibitor of the Hedgehog signaling pathway in several cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in specific cell lines. It is important to note that these values primarily reflect the inhibition of the Hedgehog pathway rather than direct broad-spectrum cytotoxicity against cancer cell lines. Further studies are required to determine the antiproliferative and cytotoxic effects of this compound across a wider range of cancer cell types.

Cell LineAssay TypeEndpoint MeasuredIC50 (µM)Reference
Shh-light2Reporter AssayInhibition of ShhN-induced Gli reporter activity0.64[1][2]
C3H10T1/2Differentiation AssayInhibition of SAG-induced alkaline phosphatase activity0.90[1]
HEK293Second Messenger AssayInhibition of Smo-induced IP accumulation2.5[1]
HEK293 (expressing mouse Smo)Binding AssayBlocking of Bodipy-cyclopamine binding0.5[1]

Signaling Pathway

The Hedgehog signaling pathway is a key regulator of cell growth, differentiation, and survival. In the absence of a Hedgehog ligand (e.g., Shh), the Patched (PTCH) receptor inhibits the activity of Smoothened (Smo), a G protein-coupled receptor. This inhibition leads to the proteolytic cleavage of the GLI transcription factors into their repressor forms (GLI-R), which then translocate to the nucleus and repress the transcription of Hh target genes.

Upon binding of a Hedgehog ligand to PTCH, the inhibition of Smo is relieved. Activated Smo then initiates a signaling cascade that prevents the cleavage of GLI proteins into their repressor forms. The full-length activator forms of GLI (GLI-A) accumulate and translocate to the nucleus, where they activate the transcription of target genes involved in cell proliferation, survival, and differentiation. This compound acts as an antagonist to Smo, thereby inhibiting the entire downstream signaling cascade.

Hedgehog_Signaling_Pathway cluster_on Hedgehog Pathway ON cluster_treatment This compound Treatment PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli_off SUFU-GLI Complex SMO_off->SUFU_Gli_off Inactive GLI_R GLI-R (Repressor) SUFU_Gli_off->GLI_R Proteolytic Cleavage Target_Genes_off Target Gene Transcription OFF GLI_R->Target_Genes_off Represses Shh Shh Ligand PTCH_on PTCH Shh->PTCH_on Binds SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-GLI Complex SMO_on->SUFU_Gli_on Inhibits GLI Processing GLI_A GLI-A (Activator) SUFU_Gli_on->GLI_A Release Target_Genes_on Target Gene Transcription ON GLI_A->Target_Genes_on Activates MRT10 This compound SMO_inhibited SMO (Inhibited) MRT10->SMO_inhibited Antagonizes Target_Genes_inhibited Target Gene Transcription OFF SMO_inhibited->Target_Genes_inhibited Pathway Blocked

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To determine the sensitivity of a specific cancer cell line to this compound, standard in vitro assays measuring cell viability and proliferative capacity can be employed. Below are detailed protocols for the MTT assay and the Clonogenic assay.

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a well with no cells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_mrt10 Prepare serial dilutions of this compound incubate_24h->prepare_mrt10 treat_cells Treat cells with this compound prepare_mrt10->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize formazan crystals incubate_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Clonogenic Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound, providing a measure of long-term cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well plates or 100 mm dishes

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Plating and Treatment:

    • Trypsinize and count the cells to obtain a single-cell suspension.

    • Plate a known number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete medium. The exact number will depend on the plating efficiency of the cell line and should be optimized beforehand.

    • Allow the cells to attach for 24 hours.

    • Prepare different concentrations of this compound in complete medium.

    • Replace the medium with the this compound containing medium or vehicle control.

    • Incubate the plates for the desired treatment duration (e.g., 24 hours).

  • Colony Formation:

    • After the treatment period, remove the this compound containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 7-14 days, or until visible colonies (typically >50 cells) are formed in the control wells. Change the medium every 2-3 days.

  • Fixation and Staining:

    • Carefully remove the medium and wash the wells twice with PBS.

    • Add the fixation solution and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and let the plates air dry.

    • Add the crystal violet staining solution and incubate for 10-20 minutes.

    • Wash the plates gently with tap water to remove excess stain and let them air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each this compound concentration: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).

    • Plot the surviving fraction against the this compound concentration to generate a dose-response curve.

Clonogenic_Assay_Workflow start Start plate_cells Plate single cells in 6-well plates start->plate_cells attach_24h Allow cells to attach for 24h plate_cells->attach_24h treat_mrt10 Treat with this compound for 24h attach_24h->treat_mrt10 wash_and_replace Wash and replace with fresh medium treat_mrt10->wash_and_replace incubate_7_14d Incubate for 7-14 days for colony formation wash_and_replace->incubate_7_14d fix_stain Fix and stain colonies incubate_7_14d->fix_stain count_colonies Count colonies fix_stain->count_colonies analyze_data Calculate surviving fraction and plot dose-response count_colonies->analyze_data end End analyze_data->end

Caption: Workflow for the Clonogenic survival assay.

References

Experimental Design for MRT-10 Cancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-10 is a potent and selective small molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. This compound binds to the SMO receptor, inhibiting its function and subsequently downregulating the entire Hh cascade, leading to the suppression of tumor growth. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound in cancer models.

Mechanism of Action: The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of cell differentiation, proliferation, and tissue patterning during embryonic development. In adult tissues, its activity is normally suppressed. However, in many cancers, the pathway is aberrantly reactivated, promoting tumorigenesis and the survival of cancer stem cells.[1][3][4][5][6]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the seven-transmembrane protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, including PTCH1 and GLI1 themselves, as well as genes involved in cell proliferation, survival, and angiogenesis.[3][5][6]

This compound acts as a direct antagonist of SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.

Diagram of the Hedgehog Signaling Pathway and this compound Inhibition

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU inhibits GLI_inactive Inactive GLI SUFU->GLI_inactive sequesters GLI_active Active GLI GLI_inactive->GLI_active activation DNA Target Gene (PTCH1, GLI1) GLI_active->DNA translocates to Transcription Transcription DNA->Transcription MRT10 This compound MRT10->SMO inhibits

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various functional assays.

Table 1: In Vitro IC50 Values for this compound

Assay TypeCell LineDescriptionIC50 (µM)Reference
ShhN Signaling InhibitionShh-light2Measures inhibition of Sonic Hedgehog N-terminal signaling.0.64[7]
BODIPY-cyclopamine BindingHEK293 (expressing mouse Smo)Competitive binding assay measuring displacement of a fluorescently labeled cyclopamine analog from the SMO receptor.0.5[7]
SMO-induced IP AccumulationHEK293Measures the inhibition of inositol phosphate accumulation induced by SMO activation.2.5[7]
SAG-induced Alkaline Phosphatase ActivityC3H10T1/2Measures the inhibition of alkaline phosphatase activity induced by the SMO agonist SAG, a marker of osteoblast differentiation.0.90[7]

Experimental Protocols: In Vitro Assays

Cell Lines with Aberrant Hedgehog Signaling

A variety of cancer cell lines exhibit dysregulated Hedgehog signaling and are suitable for studying the effects of SMO inhibitors like this compound. The choice of cell line should be guided by the specific cancer type of interest.

Table 2: Examples of Cancer Cell Lines Sensitive to Smoothened Inhibitors

Cancer TypeCell LinesRationale for Sensitivity
MedulloblastomaDaoy, UW228Often driven by mutations in Hh pathway components.[6][8][9]
Basal Cell CarcinomaPrimary patient-derived cellsFrequently harbor mutations in PTCH1 or SMO.[9]
Pancreatic CancerPANC-1, BxPC-3Exhibit ligand-dependent Hh signaling.[10]
Lung CancerVarious NSCLC cell linesA subset shows HH pathway activation.[11][12]
MelanomaA375, WM3248Elevated levels of SMO and GLI2.[13][14]
Colon CancerCaco-2, Ht-29Some colon cancer cell lines respond to SMO antagonists.[15]
Diffuse Large B-cell Lymphoma (DLBCL)Various DLBCL cell linesHigh expression of SMO.[13]
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Gli-Luciferase Reporter Assay

This assay measures the transcriptional activity of the GLI proteins, the final effectors of the Hedgehog pathway.

Materials:

  • NIH/3T3 or other suitable cells stably transfected with a Gli-responsive luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

  • Culture medium

  • This compound

  • Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)

  • Dual-Luciferase® Reporter Assay System

  • 96-well plates

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer the next day.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with a Hedgehog pathway agonist (e.g., 100 nM SAG) in the presence of this compound. Include appropriate controls (unstimulated, agonist only, this compound only).

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase assay system.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the fold induction of luciferase activity relative to the unstimulated control and determine the IC50 of this compound.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Hh Target Genes

This protocol quantifies the mRNA expression of Hedgehog target genes, such as GLI1 and PTCH1, to confirm pathway inhibition by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Hedgehog pathway agonist (e.g., SAG)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound and/or a Hedgehog pathway agonist for 24-48 hours.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 4: Western Blot Analysis of Hh Pathway Proteins

This protocol assesses the protein levels of key Hedgehog pathway components, such as GLI1, to confirm the inhibitory effect of this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Hedgehog pathway agonist (e.g., SAG)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against GLI1 and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells as described in the qPCR protocol.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Perform densitometry analysis to quantify the protein bands, normalizing to the loading control.

Experimental Protocols: In Vivo Studies

Protocol 5: Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line known to be sensitive to Hh pathway inhibition

  • Matrigel (optional)

  • This compound formulation for in vivo administration (e.g., in a solution of DMSO and corn oil)[7]

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histology, qPCR, Western blot).

  • Analyze the data to determine the percent tumor growth inhibition.

Visualization of Experimental Workflows

In Vitro Experimental Workflow

in_vitro_workflow cluster_assays Functional Assays start Start: Select Cancer Cell Line cell_culture Cell Culture and Plating start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt luciferase Gli-Luciferase Assay (Pathway Activity) treatment->luciferase qpcr qPCR (Target Gene Expression) treatment->qpcr western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis and IC50 Determination mtt->data_analysis luciferase->data_analysis qpcr->data_analysis western->data_analysis end End: In Vitro Efficacy Profile data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Xenograft Study Workflow

in_vivo_workflow start Start: Cell Implantation in Immunocompromised Mice tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment and Control Groups tumor_growth->randomization treatment This compound Administration randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring Repeated endpoint Study Endpoint and Tumor Excision monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis

Caption: Workflow for in vivo xenograft study of this compound.

References

Techniques for Measuring MRT-10 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-10 is a potent and specific small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making Smo an attractive therapeutic target. This document provides detailed application notes and experimental protocols for various in vitro assays to measure the activity of this compound and other Smo antagonists. These assays are essential for screening and characterizing novel inhibitors, elucidating their mechanism of action, and supporting drug development efforts.

The following sections detail biochemical and cell-based assays to quantify the inhibitory effect of this compound on Smo function. Each protocol is designed to provide robust and reproducible data for assessing compound potency and efficacy.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been characterized using various assays, with key quantitative data summarized in the table below for easy comparison.

Assay TypeCell Line/SystemLigand/AgonistParameterThis compound IC₅₀Reference
Hedgehog (Hh) Reporter AssayShh-light2ShhNLuciferase Activity0.64 µM[1]
Bodipy-cyclopamine Binding AssayHEK293 cells expressing mouse SmoBodipy-cyclopamine (5 nM)Binding Inhibition0.5 µM[1]
Smo-induced IP Accumulation AssayHEK293 cellsSmo Agonist (e.g., SAG)IP₁ Accumulation2.5 µM[1]
Alkaline Phosphatase (AP) Activity AssayC3H10T1/2 cellsSAG (0.1 µM)AP Activity0.90 µM[1]

Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of a ligand, Ptch inhibits the activity of the G protein-coupled receptor Smoothened (Smo). Ligand binding to Ptch relieves this inhibition, allowing Smo to become active and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors and the expression of target genes. This compound acts as an antagonist by directly binding to Smo and preventing its activation.[3][4][5]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand Ptch Patched (Ptch) Hedgehog Ligand->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_active Active Gli Gli->Gli_active Activation Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes MRT10 This compound MRT10->Smo Antagonizes

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental Protocols

Luciferase Reporter Assay for Hedgehog Pathway Activity

This cell-based assay measures the transcriptional activity of the Gli promoter, a downstream target of the Hedgehog signaling pathway. Inhibition of Smo by this compound leads to a decrease in Gli-mediated luciferase expression.

Experimental Workflow:

Luciferase_Assay_Workflow A Seed Shh-light2 cells in 96-well plates B Incubate for 24-48h (until confluent) A->B C Treat cells with this compound and ShhN-conditioned medium B->C D Incubate for 40h C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure luminescence F->G H Data Analysis (IC50) G->H

Caption: Workflow for the Hedgehog pathway luciferase reporter assay.

Protocol:

  • Cell Culture:

    • Culture Shh-light2 cells (which stably express a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding:

    • Seed Shh-light2 cells into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator until cells are confluent.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in low-serum medium (DMEM with 0.5% FBS).

    • Remove the culture medium from the cells and replace it with 100 µL of the this compound dilutions.

    • Add 100 µL of ShhN-conditioned medium (as the pathway agonist) to each well, except for the negative control wells.

    • Incubate the plate for 40 hours at 37°C.

  • Lysis and Luminescence Measurement:

    • Remove the medium and lyse the cells using a passive lysis buffer (e.g., from a Dual-Luciferase Reporter Assay System).

    • Add the luciferase assay reagent to each well.

    • Measure firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Bodipy-Cyclopamine Competitive Binding Assay

This is a biochemical assay that measures the ability of a test compound to compete with a fluorescently labeled Smo antagonist, Bodipy-cyclopamine, for binding to the Smoothened receptor.

Experimental Workflow:

Binding_Assay_Workflow A Prepare membranes from HEK293 cells expressing Smo B Incubate membranes with this compound and Bodipy-cyclopamine A->B C Incubate for 2h at room temperature B->C D Wash to remove unbound ligand C->D E Measure fluorescence D->E F Data Analysis (IC50) E->F

Caption: Workflow for the Bodipy-cyclopamine competitive binding assay.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing mouse Smoothened.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and differential centrifugation.

  • Binding Reaction:

    • In a 96-well plate, add the Smo-expressing cell membranes.

    • Add serial dilutions of this compound.

    • Add a fixed concentration of Bodipy-cyclopamine (e.g., 5 nM).

    • Incubate the mixture for 2 hours at room temperature in the dark.

  • Measurement:

    • Wash the wells to remove unbound Bodipy-cyclopamine.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/520 nm).

  • Data Analysis:

    • The fluorescence signal is inversely proportional to the binding of this compound.

    • Plot the fluorescence intensity against the logarithm of the this compound concentration and calculate the IC₅₀ value.

Inositol Phosphate (IP) Accumulation Assay

This cell-based assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, which is produced upon the activation of Gq-coupled receptors like Smoothened.

Protocol (using IP-One HTRF Assay Kit):

  • Cell Culture and Seeding:

    • Culture HEK293 cells expressing Smoothened.

    • Seed the cells into a 384-well white microplate at a density of 10,000-20,000 cells per well and allow them to attach for 4-6 hours.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay buffer provided with the kit, containing LiCl (to prevent IP₁ degradation).

    • Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.[6]

    • Add a Smo agonist (e.g., SAG at its EC₈₀ concentration) to stimulate IP₁ production and incubate for 30-60 minutes at 37°C.[6][7]

  • Detection:

    • Add the HTRF detection reagents (IP1-d2 conjugate and Anti-IP1 Cryptate) to the wells.[6]

    • Incubate for 1 hour at room temperature, protected from light.[6]

  • Measurement:

    • Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).[6]

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • The signal is inversely proportional to the amount of IP₁ produced.

    • Plot the HTRF ratio against the logarithm of the this compound concentration to determine the IC₅₀ value.

Alkaline Phosphatase (AP) Activity Assay

This assay is used to assess the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hedgehog signaling. Inhibition of Smo by this compound will block this differentiation and thus reduce AP activity.

Protocol:

  • Cell Culture and Seeding:

    • Culture C3H10T1/2 cells in DMEM with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and grow to confluency (36-48 hours).

  • Compound Treatment:

    • Switch to a low-serum medium (DMEM + 0.5% calf serum).

    • Add serial dilutions of this compound and a fixed concentration of a Smo agonist (e.g., 0.1 µM SAG).

    • Incubate for 6 days.

  • Lysis and AP Activity Measurement:

    • Remove the medium and lyse the cells.

    • Measure the alkaline phosphatase activity using a colorimetric or chemiluminescent substrate (e.g., p-nitrophenyl phosphate or CDP-Star).

  • Data Analysis:

    • The signal is proportional to the AP activity.

    • Plot the signal against the logarithm of the this compound concentration to calculate the IC₅₀ value.

References

Application Notes and Protocols: Investigating MRT-10 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-10 is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2] The aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. This compound, belonging to the acylthiourea family of compounds, inhibits Hh signaling by binding to the Smoothened receptor.[1] While the preclinical efficacy of this compound as a monotherapy has been established through in vitro assays, its potential in combination with other cancer therapies remains an area of active investigation. These application notes provide a comprehensive overview of the rationale and methodologies for evaluating this compound in combination with other anti-cancer agents.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anti-cancer effects by inhibiting the Smoothened receptor, which leads to the downstream suppression of GLI transcription factors and the subsequent downregulation of Hh target genes involved in cell proliferation, survival, and differentiation.[1]

The rationale for combining this compound with other cancer therapies is based on several key principles:

  • Synergistic Efficacy: Targeting multiple oncogenic pathways simultaneously can lead to enhanced tumor cell killing and overcome intrinsic or acquired resistance.

  • Overcoming Resistance: Tumors can develop resistance to single-agent therapies. Combination approaches can target resistance mechanisms and prolong therapeutic benefit.

  • Broadening Therapeutic Window: Combining agents with different mechanisms of action may allow for the use of lower, less toxic doses of each agent while achieving a greater therapeutic effect.

Potential combination partners for this compound include:

  • Chemotherapy: Conventional cytotoxic agents can be combined with this compound to target both the bulk tumor population and the cancer stem cells that may be dependent on Hh signaling.

  • Targeted Therapy: Inhibitors of other signaling pathways (e.g., PI3K/mTOR, BRAF, MEK) could be combined with this compound to achieve a more comprehensive blockade of tumor growth signals.

  • Immunotherapy: Preclinical evidence suggests that Hh pathway inhibition can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

  • Radiotherapy: The combination of Hh inhibitors with radiation has shown promise in preclinical and early clinical studies.[3][4]

Preclinical Evaluation of this compound Combination Therapies

A systematic preclinical evaluation is crucial to identify promising combination strategies for this compound. The following sections outline key experiments and methodologies.

Data Presentation: Summarized Quantitative Data

The following tables represent hypothetical data to illustrate how quantitative results from preclinical combination studies with this compound could be presented.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agent X in Pancreatic Cancer Cell Line (Panc-1)

Treatment GroupIC50 (µM) - 72hCombination Index (CI)
This compound0.85-
Chemotherapy Agent X0.20-
This compound + Chemotherapy Agent X (1:4 ratio)0.08 (for Agent X)0.4 (Synergistic)

Table 2: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Antibody in a Syngeneic Mouse Model of Medulloblastoma

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control1500 ± 250-25
This compound (20 mg/kg, oral, daily)800 ± 15046.735
Anti-PD-1 (10 mg/kg, i.p., twice weekly)950 ± 20036.732
This compound + Anti-PD-1300 ± 8080.050

Experimental Protocols

Protocol 1: In Vitro Combination Cytotoxicity Assay

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anti-cancer agent on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines of interest (e.g., pancreatic, medulloblastoma, basal cell carcinoma) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • Seed cells in 96-well plates at a predetermined density.

    • After 24 hours, treat cells with a serial dilution of this compound alone, the combination agent alone, and the combination of both drugs at a constant ratio.

    • Include a vehicle control (e.g., DMSO) group.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Calculate the IC50 values for each agent alone and in combination.

    • Determine the nature of the drug interaction by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Xenograft/Syngeneic Model Study

Objective: To evaluate the in vivo efficacy of this compound in combination with another cancer therapy in a mouse model.

Methodology:

  • Animal Model:

    • For xenograft studies, implant human cancer cells subcutaneously into immunodeficient mice (e.g., nude or SCID).

    • For studies involving immunotherapy, use a syngeneic model where mouse cancer cells are implanted into immunocompetent mice of the same strain.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Drug Administration:

    • Administer this compound and the combination agent according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor animal body weight and overall health.

  • Endpoint:

    • Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

    • Collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

    • Generate Kaplan-Meier survival curves to assess the impact on overall survival.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Drug Intervention Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits dissociation from GLI GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Activation & Translocation Target Genes Target Genes GLI (Active)->Target Genes Promotes Transcription This compound This compound This compound->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Cell Line Selection Cell Line Selection Monotherapy IC50 Monotherapy IC50 Cell Line Selection->Monotherapy IC50 Combination Cytotoxicity Assay Combination Cytotoxicity Assay Monotherapy IC50->Combination Cytotoxicity Assay Synergy Analysis (CI) Synergy Analysis (CI) Combination Cytotoxicity Assay->Synergy Analysis (CI) Animal Model Selection Animal Model Selection Synergy Analysis (CI)->Animal Model Selection Promising Combinations Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation Treatment Administration Treatment Administration Tumor Implantation->Treatment Administration Efficacy Assessment Efficacy Assessment Treatment Administration->Efficacy Assessment Tumor Growth Inhibition Tumor Growth Inhibition Efficacy Assessment->Tumor Growth Inhibition Survival Analysis Survival Analysis Efficacy Assessment->Survival Analysis Biomarker Analysis Biomarker Analysis Efficacy Assessment->Biomarker Analysis Tumor Growth Inhibition->Survival Analysis Survival Analysis->Biomarker Analysis Conclusion Conclusion Biomarker Analysis->Conclusion

Caption: General experimental workflow for preclinical evaluation of this compound combination therapy.

References

Troubleshooting & Optimization

MRT-10 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with MRT-10, a potent Smoothened (Smo) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Its hydrophobic nature can lead to poor solubility in aqueous solutions, which is a common challenge for many small molecule drug candidates.[2][3] This can result in precipitation during stock solution preparation, dilution in cell culture media, or in vivo formulations, leading to inaccurate experimental results and reduced bioavailability.

Q2: What are the recommended solvents for dissolving this compound?

This compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It has significantly lower solubility in aqueous solutions like phosphate-buffered saline (PBS).

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media for my cell-based assays. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) that keeps this compound dissolved is significantly lowered when added to the aqueous buffer, causing the compound to crash out of solution.

Here are several troubleshooting strategies:

  • Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your experiment if your assay sensitivity allows.

  • Increase the Co-solvent Concentration: While minimizing DMSO is ideal, a final concentration of 0.1% to 0.5% DMSO is often tolerated by most cell lines and can help maintain the solubility of this compound.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Formulation with Excipients: Incorporating surfactants or other solubilizing agents into your final dilution can help to increase the apparent solubility of this compound.

  • Prepare a Nano-suspension: For more advanced applications, creating a nano-suspension of this compound can significantly improve its solubility and bioavailability in aqueous environments.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue 1: this compound powder is not dissolving in the chosen solvent.

Possible Cause:

  • Insufficient solvent volume.

  • Inappropriate solvent.

  • Hygroscopic DMSO (has absorbed water), reducing its solvating power.[4]

  • Compound has formed aggregates.

Solutions:

  • Verify Solvent and Concentration: Double-check that you are using a recommended solvent (e.g., anhydrous DMSO) and that the intended concentration is within the known solubility limits (see Data Presentation section).

  • Use Fresh Solvent: Always use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[4]

  • Apply Gentle Heat: Warm the solution to 37°C in a water bath for 5-10 minutes.

  • Sonication: Use a bath sonicator for 10-15 minutes to break up any compound aggregates.

Issue 2: The dissolved this compound solution appears cloudy or has visible particulates.

Possible Cause:

  • The concentration is above the solubility limit in the chosen solvent system.

  • The compound has started to precipitate out of solution.

Solutions:

  • Filter the Solution: Use a 0.22 µm syringe filter to remove any undissolved particles. This will give you a saturated solution, and you should re-quantify the concentration if precise dosing is critical.

  • Increase Solvent Volume: Add more solvent to decrease the overall concentration.

  • Switch to a Stronger Solvent: If you are using a solvent mixture, increase the proportion of the organic solvent (e.g., DMSO).

Data Presentation

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityNotes
DMSO≥ 33 - 100 mg/mLUse of fresh, anhydrous DMSO and sonication is recommended.[4]
DMF~33 mg/mL-
DMSO:PBS (pH 7.2) (1:1)~0.3 mg/mLSignificant decrease in solubility compared to pure organic solvents.
Aqueous Buffers (e.g., PBS)PoorNot recommended for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 465.52 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh out 4.66 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution for 2-3 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Serial Dilution: On the day of the experiment, perform a serial dilution of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is kept at a low, non-toxic level (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

  • Immediate Use: It is recommended to use the working solutions immediately after preparation to minimize the risk of precipitation.

Mandatory Visualizations

This compound Mechanism of Action in the Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition Inhibition by this compound PTCH_off PTCH1 SMO_off SMO PTCH_off->SMO_off Inhibits PTCH_off->SMO_off SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters GLIR_off GLI-R (Repressor) GLI_off->GLIR_off Processed to Target_Genes_off Target Genes (Inactive) GLIR_off->Target_Genes_off Represses GLIR_off->Target_Genes_off Hedgehog Hedgehog Ligand (Shh) PTCH_on PTCH1 Hedgehog->PTCH_on Binds Hedgehog->PTCH_on SMO_on SMO (Active) SUFU_on SUFU SMO_on->SUFU_on Inhibits SUFU- GLI complex GLI_on GLI-A (Activator) SUFU_on->GLI_on Releases Target_Genes_on Target Genes (Transcription) GLI_on->Target_Genes_on Activates GLI_on->Target_Genes_on MRT10 This compound SMO_inhibited SMO MRT10->SMO_inhibited Antagonist MRT10->SMO_inhibited

Caption: this compound acts as an antagonist to the SMO receptor, inhibiting the Hedgehog signaling pathway.

Experimental Workflow for Troubleshooting this compound Solubility

Troubleshooting_Workflow Start Start: Solubility Issue with this compound CheckSolvent Is the primary solvent anhydrous DMSO? Start->CheckSolvent UseFreshDMSO Action: Use fresh, anhydrous DMSO CheckSolvent->UseFreshDMSO No CheckConcentration Is the concentration within solubility limits? CheckSolvent->CheckConcentration Yes UseFreshDMSO->CheckSolvent LowerConcentration Action: Lower the concentration CheckConcentration->LowerConcentration No ApplyEnergy Did you apply heat (37°C) and/or sonication? CheckConcentration->ApplyEnergy Yes LowerConcentration->CheckConcentration HeatAndSonicate Action: Warm solution and/or sonicate ApplyEnergy->HeatAndSonicate No PrecipitationOnDilution Does precipitation occur upon dilution in aqueous buffer? ApplyEnergy->PrecipitationOnDilution Yes HeatAndSonicate->ApplyEnergy DilutionSolutions Action: - Lower final concentration - Increase co-solvent % - Use formulation with excipients PrecipitationOnDilution->DilutionSolutions Yes Success Result: Solubility issue resolved PrecipitationOnDilution->Success No DilutionSolutions->Success Persists Result: Issue persists. Consider advanced formulation (e.g., nano-suspension) DilutionSolutions->Persists

Caption: A logical workflow to identify and resolve common this compound solubility issues.

References

Technical Support Center: Optimizing MRT-10 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRT-10, a potent Smoothened (Smo) antagonist, in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to help you optimize your experimental conditions and achieve reliable, reproducible results.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell culture.

Observed Problem Potential Cause Suggested Solution
Precipitation of this compound in media This compound has limited aqueous solubility. The final concentration of DMSO may be too low, or the this compound concentration may be too high for the media composition.- Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). - When preparing working solutions, add the this compound stock dropwise to the culture medium while vortexing to ensure rapid mixing. - Avoid making intermediate dilutions in aqueous buffers where the compound might precipitate. - Ensure the final DMSO concentration in your culture medium does not exceed a non-toxic level, typically below 0.5%, although this can be cell-line dependent.[1][2][3]
High cell death at expected inhibitory concentrations The concentration of this compound may be cytotoxic to your specific cell line. Alternatively, the vehicle (DMSO) concentration could be too high.- Perform a dose-response curve to determine the cytotoxic threshold for your cell line.[4] - Conduct functional assays at concentrations below the cytotoxic threshold to observe specific inhibitory effects. - Always include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration) to distinguish between compound- and solvent-induced toxicity.[1][3]
Inconsistent or no effect of this compound - Compound instability: this compound may degrade in the culture medium over time. - Incorrect concentration: Errors in dilution calculations or pipetting. - Cellular resistance: Some cell lines may have intrinsic or acquired resistance to Smoothened inhibitors.- For long-term experiments, consider refreshing the media with freshly diluted this compound every 24-48 hours. - Double-check all calculations for dilutions. Use calibrated pipettes. - Verify that your cell line expresses the Hedgehog pathway components and is responsive to its modulation. Consider using a positive control cell line known to be sensitive to Smo antagonists.
Unexpected off-target effects Like many small molecule inhibitors, this compound may have off-target activities at higher concentrations.- Use the lowest effective concentration of this compound possible to minimize off-target effects. - To confirm that the observed phenotype is due to on-target Smoothened inhibition, consider rescue experiments or using a structurally different Smoothened antagonist to see if it phenocopies the results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[5][6][7] In the absence of the Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. Upon Hedgehog binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors. This compound directly binds to Smo, preventing its activation and thereby blocking the entire downstream signaling cascade.[5]

Q2: What is a good starting concentration range for this compound in a new cell line?

A2: Based on published IC50 values, a good starting point for a dose-response experiment would be a range from 0.1 µM to 10 µM.[5][7][8] It is recommended to perform a broad logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 25 µM) to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO up to 100 mM.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 or 20 mM) in 100% DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C. A stock solution stored at -20°C is typically stable for at least one month, and for up to six months at -80°C.[5]

Q4: What is the appropriate vehicle control for this compound experiments?

A4: The appropriate vehicle control is cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is crucial to ensure that any observed effects are due to the compound itself and not the solvent.[1][3]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound in various cell-based assays.

CompoundCell Line/AssayParameterIncubation TimeResult (IC50)
This compound Shh-light2 cells (luciferase reporter)ShhN-induced Gli activation40 hours0.64 µM[5][8]
This compound C3H10T1/2 cellsSAG-induced alkaline phosphatase activity6 days0.90 µM[5]
This compound HEK293 cells expressing mouse SmoBodipy-cyclopamine binding2 hours0.5 µM[5]
This compound HEK293 cellsSmo-induced IP accumulationNot Specified2.5 µM[5][7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the concentration range of this compound that is effective for inhibiting cell viability and to identify the threshold for cytotoxicity.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of your this compound stock solution in complete culture medium to achieve 2x the final desired concentrations. For example, to test final concentrations of 0.1, 0.5, 1, 5, and 10 µM, prepare 2x solutions of 0.2, 1, 2, 10, and 20 µM.

    • Prepare a vehicle control solution containing the same percentage of DMSO as your highest concentration this compound dilution.

  • Cell Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells in triplicate.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Hedgehog Signaling Pathway and the Action of this compound

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU (upon activation) GLI GLI SUFU->GLI Sequesters GLI GLI-A GLI (Active) GLI->GLI-A Activation & Release Target Genes Target Gene Expression GLI-A->Target Genes Promotes Transcription This compound This compound This compound->SMO Inhibits

Caption: The Hedgehog signaling pathway with this compound's inhibitory action on Smoothened.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare 10 mM This compound stock in DMSO B Seed cells in a 96-well plate C Prepare serial dilutions of this compound in media B->C D Treat cells with this compound and vehicle control C->D E Incubate for 24, 48, or 72 hours D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Read absorbance at 570 nm F->G H Calculate % Viability vs. Vehicle Control G->H I Plot Dose-Response Curve and determine IC50 H->I

Caption: Workflow for determining the optimal concentration of this compound.

Logical Flow for Troubleshooting this compound Experiments

troubleshooting_flow Start Experiment with this compound Yields Unexpected Results Check_Precipitate Is there visible precipitation in the media? Start->Check_Precipitate Check_Viability Is cell viability lower than expected? Check_Precipitate->Check_Viability No Solubility_Issue Improve Solubilization: - Add stock dropwise to media - Ensure final DMSO < 0.5% Check_Precipitate->Solubility_Issue Yes Check_Effect Is there no or inconsistent effect? Check_Viability->Check_Effect No Cytotoxicity_Issue Assess Cytotoxicity: - Perform dose-response curve - Run vehicle control Check_Viability->Cytotoxicity_Issue Yes Efficacy_Issue Verify Efficacy: - Check calculations & pipetting - Refresh media for long experiments - Confirm pathway activity in cell line Check_Effect->Efficacy_Issue Yes End Re-run Experiment Check_Effect->End No, results are reproducible but unexpected Solubility_Issue->End Cytotoxicity_Issue->End Efficacy_Issue->End

References

Troubleshooting MRT-10 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRT-10, a potent Smoothened (Smo) antagonist, in their experiments. The information is tailored for researchers, scientists, and drug development professionals working with the Hedgehog (Hh) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It functions by binding to the Smoothened receptor, thereby inhibiting the downstream signaling cascade that leads to the activation of Gli transcription factors.[1] This inhibitory action makes this compound a valuable tool for studying cellular processes regulated by the Hh pathway, such as cell proliferation, differentiation, and tumorigenesis.

Q2: In which cell lines has this compound shown activity?

This compound has demonstrated inhibitory activity in various cell lines commonly used for Hedgehog signaling research. For instance, in Shh-light2 cells, which contain a Gli-responsive luciferase reporter, this compound inhibits ShhN-induced signaling with an IC50 of 0.64 μM.[1][2] It also inhibits the SAG-induced alkaline phosphatase activity in C3H10T1/2 cells with an IC50 of 0.90 μM.[1]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[2]

Troubleshooting Experimental Variability

High variability in experimental results is a common challenge. The following sections address specific issues that may arise when working with this compound and provide systematic approaches to troubleshoot them.

Issue 1: High Variability Between Replicates in Cell-Based Assays

High variability between replicates can obscure the true effect of this compound.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Inaccurate Pipetting - Use calibrated pipettes. - Prepare a master mix of this compound dilution to add to replicate wells. - For multi-well plates, consider using a multichannel pipette.[3]Reduced well-to-well variability and more consistent results across replicates.
Inconsistent Cell Seeding - Ensure a single-cell suspension before seeding. - Mix the cell suspension between plating to prevent settling. - Adhere to a consistent seeding density across all wells.Uniform cell growth and density in all wells, leading to more reproducible assay readouts.
Edge Effects in Multi-Well Plates - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity.Minimized variability between inner and outer wells of the plate.
Cell Health and Passage Number - Regularly check for mycoplasma contamination. - Use cells within a consistent and low passage number range for all experiments.Healthy and consistent cell populations that respond uniformly to treatment.
Issue 2: Weaker than Expected or No Inhibition by this compound

Observing a diminished or absent inhibitory effect of this compound can be due to several factors related to the compound, the cells, or the assay itself.

Troubleshooting Workflow

start No or Weak this compound Effect Observed compound 1. Verify this compound Integrity start->compound cells 2. Assess Cell System compound->cells Compound OK compound_issue Issue Found: - Degradation - Incorrect Concentration compound->compound_issue assay 3. Review Assay Protocol cells->assay Cells Healthy cell_issue Issue Found: - Low Smo Expression - Resistant Cells - Contamination cells->cell_issue data 4. Check Data Analysis assay->data Protocol Correct assay_issue Issue Found: - Suboptimal Reagents - Incorrect Timing assay->assay_issue end Identify Root Cause & Redesign data->end Analysis Validated analysis_issue Issue Found: - Incorrect Normalization - Calculation Error data->analysis_issue compound_issue->end cell_issue->end assay_issue->end analysis_issue->end

Caption: A logical workflow for troubleshooting a lack of this compound activity.

Detailed Troubleshooting Steps

Potential Cause Troubleshooting Steps Expected Outcome
This compound Degradation or Inactivity - Prepare fresh stock solutions of this compound from powder. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[1] - Confirm the concentration of the stock solution.Restoration of the expected inhibitory activity.
Low Smoothened (Smo) Expression - Select a cell line known to have a functional Hedgehog pathway and adequate Smo expression. - Verify Smo expression in your cell line using qPCR or Western blot.Use of a responsive cell model, leading to a clear inhibitory effect of this compound.
Cell Line Resistance - Some cell lines may have mutations in Smo or downstream components of the Hh pathway that confer resistance to Smo antagonists.[4] - If resistance is suspected, consider sequencing the SMO gene in your cell line.[4]Understanding the resistance mechanism and selection of an appropriate cell model.
Suboptimal Assay Conditions - Optimize the concentration of the Hh pathway agonist (e.g., ShhN or SAG) to ensure the pathway is activated within the dynamic range of the assay. - Optimize the incubation time with this compound. A 40-hour incubation has been shown to be effective in Shh-light2 cells.[1]A robust assay window to observe the inhibitory effect of this compound.
Issue 3: High Background in Gli-Luciferase Reporter Assays

High background signal in a Gli-responsive luciferase reporter assay can mask the inhibitory effect of this compound.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Leaky Reporter Construct - Test the reporter construct in a cell line with no endogenous Hedgehog pathway activity to ensure it is not constitutively active.[4]Confirmation that the reporter is only activated in response to Hh signaling.
Non-Canonical Gli Activation - Other signaling pathways (e.g., PI3K/AKT, MAPK) can sometimes lead to Smo-independent Gli activation.[4] - If suspected, co-treat cells with this compound and an inhibitor of the suspected parallel pathway.[4]Determination if the high background is due to signaling cross-talk.
Suboptimal Transfection Efficiency - Optimize the transfection protocol for your specific cell line to ensure consistent and high expression of the reporter construct.[4][5]A strong and specific signal-to-noise ratio in the assay.
Reagent or Plate Issues - Use fresh luciferase assay reagents. - Use white, opaque-walled plates for luminescence assays to prevent signal bleed-through between wells.[3][6]Reduced background luminescence and improved assay sensitivity.

Experimental Protocols

Gli-Responsive Luciferase Reporter Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the Hedgehog pathway using a Gli-responsive luciferase reporter.

Materials:

  • Shh-light2 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM or other serum-free medium

  • Recombinant ShhN conditioned medium or Smoothened agonist (SAG)

  • This compound

  • Dual-luciferase reporter assay system

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed Shh-light2 cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Starvation (Optional): Once cells are attached, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours. This can help to reduce background signaling.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate medium.

    • Add the this compound dilutions to the wells.

    • Add the Hh pathway agonist (e.g., ShhN or SAG) to the appropriate wells. Include a vehicle control (e.g., DMSO) and an agonist-only control.

  • Incubation: Incubate the plate for 24-48 hours. An incubation time of 40 hours has been reported for this compound in Shh-light2 cells.[1]

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's instructions.

    • Measure both Firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

    • Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay Cell Line Parameter Value Reference
ShhN Signaling InhibitionShh-light2IC500.64 μM[1][2]
SAG-induced Alkaline Phosphatase ActivityC3H10T1/2IC500.90 μM[1]
Smo-induced IP AccumulationHEK293IC502.5 μM[1]
Bodipy-cyclopamine BindingHEK293 (expressing mouse Smo)IC500.5 μM[1]

Signaling Pathway Diagram

Canonical Hedgehog Signaling Pathway and the Action of this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits SUFU-Gli complex formation Gli Gli SUFU->Gli Sequesters Gli_act Gli (Activator) Gli_rep Gli (Repressor) Gli->Gli_rep Processing Gli->Gli_act Activation & Translocation TargetGenes Target Gene Transcription Gli_act->TargetGenes Activates Hh_ligand Hedgehog Ligand (e.g., ShhN) Hh_ligand->PTCH1 Binds MRT10 This compound MRT10->Smo Inhibits

Caption: this compound inhibits the Hedgehog pathway by antagonizing Smoothened.

References

How to prevent MRT-10 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and degradation of MRT-10 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound degradation in aqueous solutions?

A1: this compound, as a small molecule kinase inhibitor, can be susceptible to degradation through several mechanisms. The most common causes include:

  • Hydrolysis: Degradation due to reaction with water. This can be influenced by pH, with either acidic or basic conditions accelerating the process.

  • Oxidation: Reaction with dissolved oxygen or peroxide contaminants can lead to oxidative degradation of this compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the structure of this compound.[1][2]

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.

Q2: I am observing a loss of this compound activity in my cell-based assays. Could this be due to degradation?

A2: Yes, a loss of biological activity is a strong indicator of this compound degradation. When the molecule degrades, its ability to bind to its target kinase can be diminished or completely lost. It is crucial to ensure the stability of this compound in your assay medium and under your experimental conditions (e.g., temperature, light exposure).

Q3: How can I detect and quantify this compound degradation?

A3: Several analytical techniques can be employed to detect and quantify the degradation of this compound and the formation of its degradation products.[3] High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and accurate method.[4][5] These techniques allow for the separation of the parent this compound from its degradants, enabling their individual quantification.[6]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To minimize degradation, this compound stock solutions, typically prepared in an inert solvent like DMSO, should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to this compound degradation.

Issue 1: Rapid Loss of this compound Potency in Aqueous Buffers
Potential Cause Troubleshooting Steps Recommended Action
pH Instability 1. Measure the pH of your buffer after the addition of this compound. 2. Perform a forced degradation study by incubating this compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9). Analyze samples at different time points using HPLC.If degradation is pH-dependent, adjust the buffer to a pH where this compound is most stable. Consider using a different buffering agent if the current one catalyzes degradation.
Oxidation 1. Prepare your buffers with deoxygenated water. 2. Purge the solution and the headspace of the vial with an inert gas (e.g., nitrogen or argon). 3. Add an antioxidant (e.g., ascorbic acid, BHT) to the buffer, ensuring it does not interfere with your assay.If oxidative degradation is confirmed, routinely use deoxygenated buffers and an inert atmosphere during experiments.
Photodegradation 1. Conduct experiments under low-light conditions or by using amber-colored labware. 2. Expose an this compound solution to your typical laboratory light conditions and a dark control. Analyze for degradation over time.If this compound is found to be light-sensitive, all subsequent experiments should be performed with rigorous light protection.
Issue 2: Inconsistent Results Between Experimental Replicates
Potential Cause Troubleshooting Steps Recommended Action
Inconsistent Solution Preparation 1. Review your protocol for preparing working solutions from the stock. 2. Ensure the stock solution is completely thawed and mixed before taking an aliquot.Standardize the solution preparation protocol. Always vortex the stock solution gently before use.
Variable Exposure to Degrading Conditions 1. Assess the time each replicate is exposed to potentially degrading conditions (e.g., light, elevated temperature).Minimize the time between preparing the solutions and performing the experiment. Process all replicates in parallel to ensure uniform exposure.
Contamination of Buffers or Solvents 1. Use fresh, high-purity solvents and buffers for each experiment. 2. Check for any visible precipitates or discoloration in your reagents.Discard old or suspect reagents. Filter buffers before use to remove any particulate matter.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions, as determined by HPLC analysis.

Condition Time (hours) This compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 M HCl (40°C) 2465.228.56.3
0.1 M NaOH (40°C) 2442.815.741.5
3% H₂O₂ (25°C) 2478.112.49.5
UV Light (254 nm, 25°C) 2455.935.19.0
70°C 2471.520.38.2
4°C (in PBS pH 7.4) 16898.5<1<1
-20°C (in DMSO) 168>99.9Not DetectedNot Detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic water bath

  • UV lamp

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., PBS pH 7.4) to a final concentration of 100 µg/mL. Incubate at 70°C for 24, 48, and 72 hours.

    • Photodegradation: Prepare a 100 µg/mL solution in a neutral buffer. Expose to UV light (254 nm) for 2, 4, 8, and 24 hours. Prepare a control sample wrapped in foil.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of 10 µg/mL with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or Mass Spectrometry (for peak identification)

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.

Visualizations

cluster_degradation This compound Degradation Pathways MRT10 This compound (Active) Hydrolysis Hydrolysis Product(s) (Inactive) MRT10->Hydrolysis H₂O (pH dependent) Oxidation Oxidation Product(s) (Inactive) MRT10->Oxidation O₂ / Peroxides Photodegradation Photodegradation Product(s) (Inactive) MRT10->Photodegradation Light (UV)

Caption: Potential degradation pathways for this compound in solution.

cluster_workflow Troubleshooting Workflow for this compound Instability Start Inconsistent Results or Loss of Activity Observed CheckStorage Verify Stock Solution Storage Conditions (-20°C/-80°C, protected from light) Start->CheckStorage CheckStorage->Start Incorrect PrepProtocol Review Solution Preparation Protocol CheckStorage->PrepProtocol OK PrepProtocol->Start Inconsistent ForcedDeg Perform Forced Degradation Study (pH, Temp, Light, Oxid.) PrepProtocol->ForcedDeg OK Analyze Analyze via Stability-Indicating HPLC Method ForcedDeg->Analyze Identify Identify Degradation Pathway(s) Analyze->Identify Optimize Optimize Experimental Conditions (Buffer pH, Temp, Light Protection) Identify->Optimize End Consistent Results Achieved Optimize->End

Caption: A logical workflow for troubleshooting this compound instability.

cluster_protocol Experimental Workflow for Stability Assessment Prep Prepare this compound Solution Concentration: 100 µg/mL Stress Apply Stress Conditions - Acid (HCl) - Base (NaOH) - Oxidant (H₂O₂) - Heat (70°C) - Light (UV 254nm) Prep->Stress Sample Sample at Timepoints (e.g., 0, 2, 4, 8, 24h) Stress->Sample HPLC HPLC Analysis - C18 Column - Gradient Elution - UV/MS Detection Sample->HPLC Data Data Analysis - Quantify this compound Peak Area - Identify Degradant Peaks HPLC->Data

References

Technical Support Center: Improving the In Vivo Efficacy of MRT-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of MRT-10, a potent Smoothened (Smo) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that acts as an antagonist to the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of Smo. This allows Smo to activate a downstream signaling cascade, culminating in the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival. This compound binds to Smo, preventing its activation and thereby blocking the entire downstream signaling cascade.

Q2: What are the common challenges in achieving in vivo efficacy with small molecule inhibitors like this compound?

A2: Common challenges include poor aqueous solubility, which can lead to suboptimal formulation and low bioavailability.[3] Other issues may involve rapid metabolism and clearance, off-target toxicities, and the development of resistance in tumor models.[3] Inconsistent results between experiments can also arise from variability in formulation preparation, animal-to-animal physiological differences, and inconsistencies in experimental procedures.[3]

Q3: What are suitable in vivo models to test the efficacy of this compound?

A3: The choice of in vivo model is critical and often depends on the cancer type being studied. Commonly used models for Hedgehog pathway-dependent cancers include:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known Hedgehog pathway activation (e.g., medulloblastoma or basal cell carcinoma cell lines) are implanted into immunocompromised mice.[4][5]

  • Patient-Derived Xenografts (PDX): Tumor fragments from patients are directly implanted into immunocompromised mice, which often better recapitulate the heterogeneity and microenvironment of the original tumor.[4][6]

  • Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that lead to the activation of the Hedgehog pathway and spontaneous tumor development (e.g., Ptch+/- mice for medulloblastoma).[7][8]

Q4: How can I monitor the in vivo pharmacodynamic (PD) effects of this compound?

A4: Pharmacodynamic effects can be assessed by measuring the modulation of Hedgehog pathway target genes in tumor tissue. The most common biomarker is the downstream transcription factor GLI1. A significant reduction in GLI1 mRNA levels in the tumor after this compound treatment indicates target engagement and pathway inhibition.[9][10] This can be measured using quantitative real-time PCR (qRT-PCR) on tumor biopsies or at the end of the study.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in tumor growth within the same treatment group. Inconsistent formulation or administration.Ensure a standardized and reproducible formulation protocol. Use precise administration techniques (e.g., consistent gavage volume and technique). Increase the number of animals per group to improve statistical power.
Lack of tumor growth inhibition at the tested doses. 1. Insufficient drug exposure at the tumor site.2. The tumor model is not dependent on the Hedgehog pathway.1. Conduct a pharmacokinetic (PK) study to determine the drug concentration in plasma and tumor tissue over time. Optimize the formulation or dosing regimen to increase exposure.2. Confirm Hedgehog pathway activation in your tumor model in vitro (e.g., by measuring baseline GLI1 expression) before starting in vivo studies.
Unexpected toxicity or animal weight loss. 1. Vehicle toxicity.2. Off-target effects of this compound.1. Always include a vehicle-only control group to assess the tolerability of the formulation.2. Perform a Maximum Tolerated Dose (MTD) study to identify a safe dose range. If toxicity persists at doses required for efficacy, consider alternative formulations to reduce exposure to toxic components or explore combination therapies to reduce the required dose of this compound.
Tumor regrowth after an initial response (acquired resistance). Mutations in the Smoothened receptor (at the drug-binding site) or activation of downstream components of the Hedgehog pathway.Analyze resistant tumors for mutations in SMO or amplification of downstream genes like GLI2. Consider combination therapy with an inhibitor that targets a downstream component of the pathway.

Quantitative Data Summary

The following tables provide example in vivo data for the well-characterized Smoothened antagonist, Vismodegib (GDC-0449), which can serve as a reference for designing and evaluating experiments with this compound.

Table 1: In Vivo Efficacy of Vismodegib in a Ptch+/- Allograft Medulloblastoma Model

Dose (mg/kg, oral)Dosing ScheduleTumor Growth Inhibition (%)
12.5Twice DailyNot Significant
25Twice DailyRegression
50Twice DailyRegression
100Twice DailyRegression
Data adapted from preclinical studies of Vismodegib.[10]

Table 2: Pharmacokinetic Parameters of Vismodegib in Mice

Dose (mg/kg, oral)Cmax (µM)Tmax (h)AUC (µM*h)
103.2865
501312350
Data represents approximate values from preclinical studies.[9]

Table 3: Pharmacodynamic Effect of Vismodegib on GLI1 Expression in a Medulloblastoma Model

Dose (mg/kg, oral)Time after dose (h)GLI1 mRNA Inhibition (%)
502~80
508>90
5024~70
Data illustrates the correlation between drug administration and target gene inhibition.[9]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with a human cancer cell line known to have an activated Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cell lines).

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups with similar average tumor volumes.

  • Formulation Preparation:

    • Prepare a stock solution of this compound in an organic solvent (e.g., DMSO).

    • Prepare the final vehicle (e.g., a mixture of PEG400 and saline).

    • Slowly add the this compound stock solution to the vehicle while vortexing to create a homogenous suspension. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.

  • Dosing: Administer this compound orally (e.g., by gavage) at the desired dose levels daily or twice daily. The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health daily.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors for pharmacodynamic analysis (e.g., qRT-PCR for GLI1).

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
  • Animal Model: Use tumor-bearing mice as described in Protocol 1.

  • Dosing: Administer a single oral dose of this compound.

  • Sample Collection:

    • PK: Collect blood samples at multiple time points after dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours). Process blood to obtain plasma and store at -80°C.

    • PD: At the same time points, euthanize a subset of animals and collect tumor tissue. Snap-freeze the tumors in liquid nitrogen and store at -80°C.

  • Analysis:

    • PK: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • PD: Extract RNA from tumor samples and perform qRT-PCR to measure the expression levels of GLI1 and a housekeeping gene for normalization.

  • Data Correlation: Correlate the plasma concentration of this compound with the level of GLI1 inhibition at each time point to establish a PK/PD relationship.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH binds SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI-A GLI (Activator) SUFU->GLI-A releases GLI-R GLI (Repressor) GLI->GLI-R cleavage Target Genes Target Genes GLI-R->Target Genes represses This compound This compound This compound->SMO inhibits GLI-A->Target Genes activates

Caption: The Hedgehog signaling pathway and the point of intervention for this compound.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Tumor Model Selection Tumor Model Selection Formulation & Dosing Formulation & Dosing Tumor Model Selection->Formulation & Dosing informs Efficacy Assessment Efficacy Assessment Formulation & Dosing->Efficacy Assessment enables PK/PD Analysis PK/PD Analysis Formulation & Dosing->PK/PD Analysis enables Data Interpretation Data Interpretation Efficacy Assessment->Data Interpretation PK/PD Analysis->Data Interpretation

Caption: A general workflow for in vivo efficacy studies of small molecule inhibitors.

References

Technical Support Center: Addressing Resistance to ULK1 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ULK1 inhibitors, exemplified here as MRT-10, in the context of cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, a ULK1 inhibitor?

This compound is a small molecule inhibitor of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a crucial role in the initiation of autophagy.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as nutrient deprivation or exposure to chemotherapy.[1][3][4] By inhibiting ULK1, this compound blocks the formation of autophagosomes, leading to an accumulation of damaged cellular components and ultimately promoting cancer cell death, particularly in tumors that are highly dependent on autophagy for survival.[1][2][5]

Q2: Why are some cancer cell lines intrinsically resistant to this compound?

Intrinsic resistance to ULK1 inhibitors like this compound can arise from several factors:

  • Low Autophagy Dependence: Some cancer cells may not heavily rely on autophagy for survival and proliferation, rendering them less sensitive to autophagy inhibition.[6]

  • Alternative Survival Pathways: Cancer cells can activate alternative pro-survival signaling pathways to compensate for the inhibition of autophagy.[7]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid efflux of this compound from the cancer cells, preventing it from reaching its target at a sufficient concentration.[8][9]

  • Genetic Mutations: Pre-existing mutations in the ULK1 gene or downstream components of the autophagy pathway could alter the drug's binding affinity or render the pathway non-functional.[10]

Q3: What are the potential mechanisms of acquired resistance to this compound?

Acquired resistance typically develops after initial exposure to the drug and can be mediated by:

  • Upregulation of Compensatory Pathways: Prolonged treatment with a ULK1 inhibitor can lead to the upregulation of alternative cell survival pathways, such as the Nrf2 pathway, which helps cells cope with metabolic stress.[6]

  • Secondary Mutations: Cancer cells can acquire mutations in the ULK1 gene that prevent this compound from binding effectively.[9]

  • Epigenetic Alterations: Changes in gene expression patterns through epigenetic modifications can lead to a decreased reliance on autophagy or an increased expression of pro-survival genes.[9]

  • Tumor Heterogeneity: A tumor may consist of a mixed population of cells, some of which are sensitive to this compound and others that are resistant. Treatment can eliminate the sensitive cells, allowing the resistant population to proliferate.[10]

Troubleshooting Guides

Problem 1: this compound does not induce cell death in my cancer cell line of interest.

Possible Cause Suggested Solution
Low autophagy flux in the cell line. Confirm autophagy levels at baseline and in response to starvation or other stressors using a Western blot for LC3-II or a Cyto-ID Autophagy Detection Kit.
Ineffective drug concentration. Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.
Activation of alternative survival pathways. Investigate the activation of pro-survival pathways like Akt/mTOR or MAPK using phosphospecific antibodies in a Western blot. Consider combination therapy.
High expression of drug efflux pumps. Assess the expression of ABC transporters like P-glycoprotein (MDR1). If highly expressed, consider co-treatment with an efflux pump inhibitor.

Problem 2: Cancer cells develop resistance to this compound after an initial response.

Possible Cause Suggested Solution
Emergence of a resistant clone. Isolate the resistant cells and perform genomic sequencing to identify potential mutations in the ULK1 gene.
Upregulation of compensatory pathways. Use RNA sequencing or proteomic analysis to identify upregulated survival pathways in the resistant cells compared to the parental cells.
Increased drug efflux. Compare the expression and activity of drug efflux pumps in the resistant and parental cell lines.
Shift in metabolic phenotype. Analyze the metabolic profile of the resistant cells to identify any shifts that could reduce their dependence on autophagy.

Problem 3: Combination therapy with this compound and another anticancer agent is not synergistic.

Possible Cause Suggested Solution
Antagonistic drug interaction. Review the mechanisms of action of both drugs to ensure they do not have opposing effects on critical cellular pathways.
Suboptimal dosing schedule. Experiment with different dosing schedules (e.g., sequential vs. concurrent administration) to maximize the synergistic effect.
Inappropriate combination partner. The partner drug may not induce autophagy, which is what makes the cells sensitive to ULK1 inhibition. Consider combining this compound with drugs known to induce autophagy, such as mTOR inhibitors.[2]
Cell line-specific effects. The lack of synergy may be specific to the chosen cell line. Test the combination in a panel of different cancer cell lines.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cells in a 96-well plate format.

  • Materials:

    • Cancer cell line of interest

    • Complete growth medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Western Blot for Autophagy Markers (LC3-I/II)

This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, in response to this compound treatment.

  • Materials:

    • Cancer cells treated with this compound and controls

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-LC3, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Lyse the treated and control cells in RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe with an antibody against a loading control (GAPDH or β-actin).

    • Quantify the band intensities to determine the LC3-II/LC3-I ratio or the LC3-II/loading control ratio.

3. Synergy Analysis (Chou-Talalay Method)

This method is used to determine if the combination of this compound and another drug results in a synergistic, additive, or antagonistic effect.

  • Procedure:

    • Determine the IC50 values of this compound and the combination drug individually in your cell line of interest.

    • Design a combination experiment where cells are treated with a range of concentrations of both drugs, both alone and in combination at a constant ratio.

    • Perform a cell viability assay (e.g., MTT) after the treatment period.

    • Use software like CompuSyn to analyze the data. The software will calculate a Combination Index (CI) for each combination.

      • CI < 1: Synergistic effect

      • CI = 1: Additive effect

      • CI > 1: Antagonistic effect

Visualizations

ULK1_Signaling_Pathway ULK1 Signaling in Autophagy Initiation Nutrient_Stress Nutrient Stress (e.g., Starvation) AMPK AMPK Nutrient_Stress->AMPK activates mTORC1 mTORC1 ULK1_Complex ULK1/ATG13/FIP200/ ATG101 Complex mTORC1->ULK1_Complex inhibits AMPK->ULK1_Complex activates BECN1_Complex Beclin-1/Vps34 Complex ULK1_Complex->BECN1_Complex phosphorylates & activates Autophagosome Autophagosome Formation BECN1_Complex->Autophagosome Cell_Survival Cancer Cell Survival Autophagosome->Cell_Survival MRT10 This compound MRT10->ULK1_Complex inhibits

Caption: ULK1 signaling pathway in autophagy initiation and its inhibition by this compound.

Experimental_Workflow Workflow for Testing this compound Combination Therapy start Start cell_culture Seed Cancer Cells start->cell_culture single_agent Treat with this compound or Drug X alone (Dose-Response) cell_culture->single_agent combination Treat with This compound + Drug X (Constant Ratio) cell_culture->combination viability_assay Perform Cell Viability Assay (e.g., MTT) single_agent->viability_assay combination->viability_assay ic50 Calculate IC50 for each drug viability_assay->ic50 synergy_analysis Analyze for Synergy (Chou-Talalay Method) viability_assay->synergy_analysis ic50->synergy_analysis end End synergy_analysis->end

Caption: Experimental workflow for evaluating this compound combination therapy.

Troubleshooting_Logic Troubleshooting this compound Resistance resistance Resistance to This compound Observed intrinsic Intrinsic Resistance? resistance->intrinsic From start of treatment acquired Acquired Resistance? resistance->acquired Develops over time low_autophagy Low autophagy dependence? intrinsic->low_autophagy Yes alt_pathways Alternative survival pathways active? intrinsic->alt_pathways Yes efflux High drug efflux? intrinsic->efflux Yes mutations ULK1 mutations? acquired->mutations Yes compensatory Upregulated compensatory pathways? acquired->compensatory Yes select_clone Selection of resistant clone? acquired->select_clone Yes check_autophagy Action: Measure autophagy flux low_autophagy->check_autophagy pathway_analysis Action: Pathway analysis (WB, RNAseq) alt_pathways->pathway_analysis efflux_assay Action: Efflux assay efflux->efflux_assay sequencing Action: ULK1 sequencing mutations->sequencing compensatory->pathway_analysis select_clone->sequencing

Caption: Logic diagram for troubleshooting resistance to this compound.

References

Best practices for storing and handling MRT-10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling MRT-10, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

General Information

Q: What is this compound? A: this compound is a small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It binds to the Smo receptor and inhibits its activity, making it a valuable tool for research in areas such as cancer, where the Hh pathway is often dysregulated.[1] this compound has the CAS Number 330829-30-6.[2]

Storage and Stability

Q: How should I store this compound powder? A: this compound powder should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[2]

Q: How should I store this compound stock solutions? A: The stability of this compound in solution depends on the storage temperature. For maximum stability, stock solutions should be aliquoted and stored at -80°C.[1] Following recommended storage conditions is critical to prevent degradation and ensure experimental reproducibility.[3]

Q: What are the signs of this compound degradation? A: While specific degradation indicators for this compound are not documented, general signs of chemical breakdown can include changes in color, texture, or smell of the solid compound.[3] For solutions, precipitation upon thawing or a decrease in biological activity in control experiments can indicate degradation.

Data Summary Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Formal Name N-[[[3-(benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxy-benzamide[2]
CAS Number 330829-30-6[2]
Molecular Formula C₂₄H₂₃N₃O₅S[2]
Molecular Weight 465.5 g/mol [2]
Purity >98%[1][4]
Solubility DMF: 33 mg/mlDMSO: 33 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.3 mg/ml[2]

Table 2: Recommended Storage Conditions for this compound

FormatStorage TemperatureShelf LifeSource
Powder -20°C≥ 4 years[2]
Stock Solution -20°C1 month[1]
Stock Solution -80°C6 months[1]

Table 3: In Vitro Efficacy of this compound in Various Assays

Assay DescriptionCell LineIC₅₀ ValueSource
Inhibition of ShhN signalingShh-light2 cells0.64 µM[1]
Block of Bodipy-cyclopamine bindingHEK293 (expressing mouse Smo)0.5 µM[1][2]
Inhibition of SAG-induced alkaline phosphatase (AP) activityC3H10T1/2 cells0.90 µM[1]
Inhibition of Smo-induced IP accumulationHEK293 cells2.5 µM[1]

Experimental Protocols and Workflows

General Protocol: Preparation of this compound Stock Solution

This protocol describes a standard procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 465.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and vortex mixer

Methodology:

  • Preparation: Work in a clean, dry environment. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder. For 1 mg of this compound, you will need 214.8 µL of DMSO to make a 10 mM solution. Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term use (up to 6 months).[1]

G cluster_workflow Workflow: this compound Stock Solution Preparation A Equilibrate this compound powder to room temp B Weigh desired amount of powder A->B C Add appropriate volume of anhydrous DMSO B->C D Vortex or sonicate until fully dissolved C->D E Dispense into single-use aliquots D->E F Store aliquots at -80°C E->F

Caption: Experimental workflow for preparing this compound stock solutions.

Troubleshooting Guide

Q: My experimental results are inconsistent or show no compound activity. What should I do? A: Inconsistent results can stem from several factors related to compound handling, storage, or the experimental setup itself. Follow this troubleshooting guide to identify the potential cause.

G start Inconsistent or No This compound Activity Observed check_storage 1. Verify Storage Conditions (-20°C powder, -80°C stock) start->check_storage check_solubility 2. Check Solution Integrity (Precipitate after thawing?) check_storage->check_solubility Correct improper_storage Potential Issue: Compound Degraded Action: Use a fresh vial/aliquot. check_storage->improper_storage Incorrect check_assay 3. Review Assay Protocol (Correct controls & concentrations?) check_solubility->check_assay No solubility_issue Potential Issue: Compound Precipitated Action: Warm solution, vortex/sonicate. Consider fresh prep. check_solubility->solubility_issue Yes assay_issue Potential Issue: Assay Component Failed Action: Validate cell line, reagents, and positive/negative controls. check_assay->assay_issue No ok All Checks Passed? Contact Technical Support check_assay->ok Yes

Caption: Troubleshooting logic for addressing inconsistent experimental results.

Q: I am having trouble dissolving this compound in an aqueous buffer for my cell-based assay. What can I do? A: this compound has very low solubility in aqueous solutions (0.3 mg/ml in a 1:1 DMSO:PBS mixture).[2] Direct dissolution in aqueous media is not recommended. First, prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your final assay medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent toxicity to your cells. Mix vigorously upon final dilution.

Signaling Pathway and Safety

Mechanism of Action: Hedgehog Pathway Inhibition

This compound functions by antagonizing the Smoothened (Smo) receptor. In the canonical Hedgehog signaling pathway, the Patched (PTCH1) receptor normally inhibits Smo. When a Hedgehog ligand (e.g., Shh) binds to PTCH1, this inhibition is relieved, allowing Smo to activate downstream transcription factors of the GLI family, leading to target gene expression. This compound directly inhibits Smo, preventing this downstream signaling cascade even in the presence of Hedgehog ligands.

G cluster_pathway This compound Inhibition of Hedgehog Signaling Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Inactivates SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Disrupts MRT10 This compound MRT10->SMO Inhibits GLI_A GLI (Active) SUFU_GLI->GLI_A Releases Genes Target Gene Expression GLI_A->Genes Promotes

Caption: this compound inhibits the Hedgehog pathway by antagonizing Smoothened (SMO).

Safety and Handling

Q: What are the primary safety precautions for handling this compound? A: For research use only. This compound is not for human or veterinary use.[2] As with any chemical compound, standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[5][6]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[5] Do not eat, drink, or smoke in the handling area.[5]

  • Disposal: Dispose of waste and unused material in accordance with local, state, and federal regulations.[5]

References

Technical Support Center: Interpreting Unexpected Results with MRT-10

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Compound Disclaimer: MRT-10 is a fictional compound created for illustrative purposes within this technical support guide. The signaling pathways, experimental data, and protocols described are based on established scientific principles but are not derived from studies of a real-world molecule.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Kinase-Y, a key downstream effector in the "ABC signaling pathway." This pathway is crucial for regulating cellular proliferation and survival. By inhibiting Kinase-Y, this compound is expected to induce cell cycle arrest and/or apoptosis in cell lines where the ABC pathway is constitutively active.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. The final DMSO concentration in your assay should not exceed 0.1% to avoid solvent-induced toxicity.

Q3: In which cell lines is this compound expected to be most effective?

A3: this compound is most effective in cell lines with a known dependency on the ABC signaling pathway. This is often associated with specific genetic mutations that lead to the pathway's constitutive activation. We recommend performing a baseline screen of your cell lines of interest to determine their sensitivity to this compound.

Troubleshooting Guides

Issue 1: Reduced or No Inhibition of Cell Proliferation

Q: I am not observing the expected decrease in cell viability or proliferation after treating my cells with this compound. What are the possible causes and how can I troubleshoot this?

A: This is a common issue that can arise from several factors, ranging from experimental setup to the specific biology of your cell model.

Potential Causes and Troubleshooting Steps:

  • Compound Inactivity:

    • Troubleshooting: Confirm the integrity of your this compound stock solution. Prepare a fresh stock solution from the lyophilized powder and repeat the experiment.[1] Ensure proper storage conditions have been maintained.

  • Cell Line Resistance:

    • Troubleshooting: The cell line you are using may not be dependent on the ABC signaling pathway for survival.[1]

      • Action: Perform a Western blot to confirm the expression of Kinase-Y in your cell line.

      • Action: Assess the basal phosphorylation status of downstream targets of Kinase-Y to confirm pathway activity.

  • Suboptimal Assay Conditions:

    • Troubleshooting: The incubation time or concentration range of this compound may not be optimal for your specific cell line.

      • Action: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

      • Action: Expand the concentration range of this compound in your dose-response experiment.

Data Presentation: Example of Inconsistent Cell Viability Data

Cell LineExpected IC50Observed IC50 (Experiment 1)Observed IC50 (Experiment 2)
Cell Line A~1 µM> 50 µM> 50 µM
Cell Line B~5 µM4.8 µM5.2 µM

In this example, Cell Line A is showing resistance to this compound, while Cell Line B is responding as expected.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) group.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][3]

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

Visualization: Troubleshooting Flowchart for Lack of Efficacy

G Troubleshooting: Lack of this compound Efficacy start Unexpected Result: No Inhibition of Cell Proliferation check_compound Is the this compound stock solution fresh and properly stored? start->check_compound check_pathway Is the ABC pathway active in the cell line? check_compound->check_pathway Yes solution_compound Action: Prepare fresh this compound stock. check_compound->solution_compound No check_assay Are the assay conditions (time, concentration) optimal? check_pathway->check_assay Yes solution_pathway Action: Confirm Kinase-Y expression and pathway activity via Western blot. check_pathway->solution_pathway No solution_assay Action: Perform time-course and dose-range optimization experiments. check_assay->solution_assay No G ABC Signaling Pathway with Feedback Loop Upstream_Kinase Upstream Kinase Kinase_Y Kinase-Y Upstream_Kinase->Kinase_Y Kinase_Y->Upstream_Kinase Negative Feedback Downstream_Target Downstream Target Kinase_Y->Downstream_Target Proliferation Cell Proliferation Downstream_Target->Proliferation MRT10 This compound MRT10->Kinase_Y

References

Technical Support Center: Minimizing MRT-10 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of MRT-10 in animal studies. As this compound is a novel small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, this guide focuses on the common on-target toxicities associated with this class of inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in animal studies?

A1: Based on preclinical studies with inhibitors of the PI3K/AKT/mTOR pathway, the most frequently observed toxicities with this compound are expected to be:

  • Hyperglycemia: This is a common on-target effect due to the role of the PI3K/AKT pathway in glucose metabolism.[1][2][3][4] Inhibition of this pathway can lead to decreased glucose uptake by peripheral tissues and increased glucose production by the liver.

  • Cutaneous Adverse Events: Skin-related toxicities, such as rash, dermatitis, and pruritus, are frequently reported with PI3K inhibitors.[5][6]

  • Gastrointestinal Toxicity: Diarrhea, nausea, and weight loss are common gastrointestinal side effects.

  • Hepatotoxicity: Elevation of liver enzymes is a potential concern.

  • Nephrotoxicity: While less common, effects on kidney function have been observed with some mTOR inhibitors.[7]

Q2: How can I proactively monitor for these toxicities in my animal studies?

A2: A robust monitoring plan is crucial for early detection and management of this compound-related toxicities. This should include:

  • Daily Clinical Observations: Carefully observe animals for changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity levels, and signs of pain or distress.

  • Body Weight Monitoring: Record body weights at least twice weekly to detect trends in weight loss, which can be an early indicator of toxicity.

  • Blood Glucose Monitoring: Regularly measure blood glucose levels, especially during the initial phase of treatment.

  • Skin Evaluation: Visually inspect the skin for any signs of rash, redness, or hair loss.

  • Fecal Consistency Monitoring: Observe and score fecal consistency to detect the onset of diarrhea.

  • Serum Biomarker Analysis: At scheduled time points, collect blood samples to analyze serum biomarkers for liver and kidney function.

Troubleshooting Guides

Issue 1: Hyperglycemia Management

Question: My mice treated with this compound are exhibiting persistent hyperglycemia. How can I manage this without compromising the efficacy of the study?

Answer: Hyperglycemia is an expected on-target effect of this compound.[1][2][3][4] The following step-by-step guide can help manage this side effect.

Experimental Protocol: Blood Glucose Monitoring in Mice

  • Animal Fasting: Fast the mice for 4-6 hours before blood collection. Ensure free access to water.[8]

  • Blood Collection: Collect a small drop of blood (approximately 5 µL) from the tail vein.

  • Glucose Measurement: Use a calibrated glucometer to measure the blood glucose level.[8]

  • Frequency: Monitor fasting blood glucose twice weekly for the first two weeks of the study, and weekly thereafter.

Troubleshooting Workflow for Hyperglycemia

start Hyperglycemia Observed (Fasting Glucose >200 mg/dL) check_severity Assess Severity (Grade 1-4) start->check_severity grade1_2 Grade 1-2 Hyperglycemia (200-400 mg/dL) check_severity->grade1_2 Mild to Moderate grade3_4 Grade 3-4 Hyperglycemia (>400 mg/dL) check_severity->grade3_4 Severe diet Implement Low-Carbohydrate Diet grade1_2->diet dose_reduction Dose Reduce this compound (e.g., by 25-50%) grade3_4->dose_reduction metformin Consider Metformin Co-administration (Dose: 50-250 mg/kg, oral gavage) diet->metformin monitor_glucose Increase Glucose Monitoring Frequency (Daily or every other day) metformin->monitor_glucose end Continue Study with Management monitor_glucose->end temp_cessation Temporarily Cease this compound Dosing dose_reduction->temp_cessation rechallenge Re-challenge at a Lower Dose Once glucose normalizes temp_cessation->rechallenge rechallenge->end

Troubleshooting workflow for hyperglycemia.

Data Presentation: Hyperglycemia Management Strategies

Management StrategyDosing and AdministrationExpected OutcomeReference
Low-Carbohydrate DietProvide a diet with reduced simple carbohydrate content.May help stabilize blood glucose levels.[1]
Metformin50-250 mg/kg, administered daily via oral gavage.Can lower blood glucose without reactivating the PI3K pathway.[1]
SGLT2 Inhibitorse.g., Canagliflozin at 10 mg/kg, oral gavage.Reduces blood glucose by increasing urinary glucose excretion.[1]
Dose ReductionReduce the daily dose of this compound by 25-50%.Can alleviate hyperglycemia while potentially maintaining therapeutic effect.[4]
Temporary CessationStop this compound administration for 2-3 days.Allows for blood glucose levels to normalize before re-challenging at a lower dose.[4]
Issue 2: Cutaneous Adverse Events

Question: I am observing a skin rash and significant scratching in mice receiving this compound. How should I assess and manage this?

Answer: Cutaneous toxicities are a known side effect of PI3K inhibitors.[5][6] A systematic approach to assessment and management is necessary.

Experimental Protocol: Assessment of Cutaneous Toxicity

  • Visual Scoring: On a daily basis, visually inspect the skin of each animal. Use a scoring system to grade the severity of the rash (e.g., 0 = no rash, 1 = mild erythema, 2 = moderate erythema with papules, 3 = severe erythema with ulceration).

  • Behavioral Observation: Monitor for signs of pruritus (itching), such as excessive scratching or grooming.

  • Histopathology: At the end of the study, or if an animal is euthanized due to severe skin toxicity, collect skin samples from affected and unaffected areas for histopathological analysis. This can reveal the nature and extent of the inflammatory infiltrate.

Troubleshooting Workflow for Cutaneous Toxicity

start Skin Rash and/or Pruritus Observed assess_severity Assess Severity (Visual Score & Behavior) start->assess_severity mild Mild (Score 1) assess_severity->mild Mild moderate Moderate (Score 2) assess_severity->moderate Moderate severe Severe (Score 3) assess_severity->severe Severe monitor Continue to Monitor Closely mild->monitor topical_treatment Apply Topical Corticosteroids (e.g., 1% hydrocortisone cream) moderate->topical_treatment discontinue Discontinue this compound Treatment severe->discontinue antihistamines Administer Systemic Antihistamines (e.g., diphenhydramine) topical_treatment->antihistamines dose_reduction Dose Reduce this compound (by 25-50%) antihistamines->dose_reduction end Continue Study with Management dose_reduction->end monitor->end

Troubleshooting workflow for cutaneous toxicity.

Data Presentation: Management of Cutaneous Adverse Events

Management StrategyDosing and AdministrationExpected Outcome
Topical CorticosteroidsApply a thin layer of 1% hydrocortisone cream to the affected area once or twice daily.Reduces local inflammation and pruritus.
Systemic AntihistaminesAdminister diphenhydramine at a dose of 5 mg/kg via intraperitoneal injection or in drinking water.Alleviates itching and reduces scratching behavior.
Dose ReductionDecrease the daily dose of this compound by 25-50%.May reduce the severity of the skin reaction.
Topical JAK inhibitorsApplication of a JAK inhibitor ointment may ameliorate the rash.[9][10]Can suppress the inflammatory response in the skin.[9][10]
Issue 3: Gastrointestinal Toxicity

Question: Several mice in my this compound treatment group are experiencing weight loss and diarrhea. What steps should I take?

Answer: Gastrointestinal toxicity is a common adverse effect of orally administered kinase inhibitors. Careful monitoring and supportive care are essential.

Experimental Protocol: Assessment of Gastrointestinal Toxicity

  • Body Weight: Weigh animals daily to closely monitor the extent and rate of weight loss.

  • Fecal Scoring: Visually assess fecal consistency daily using a scoring system (e.g., 0 = normal, well-formed pellets; 1 = soft, poorly formed pellets; 2 = watery diarrhea).

  • Hydration Status: Check for signs of dehydration, such as skin tenting and sunken eyes.

  • Supportive Care: Provide supplemental hydration with subcutaneous injections of sterile saline if dehydration is observed. Ensure easy access to food and water.

Troubleshooting Workflow for Gastrointestinal Toxicity

start Weight Loss (>10%) and/or Diarrhea Observed assess Assess Severity (Weight Loss %, Fecal Score) start->assess mild Mild (<15% weight loss, soft stool) assess->mild Mild moderate_severe Moderate to Severe (>15% weight loss, diarrhea) assess->moderate_severe Moderate/Severe supportive_care Provide Supportive Care (Hydration, supplemental nutrition) mild->supportive_care dose_interruption Interrupt this compound Dosing (2-3 days) moderate_severe->dose_interruption monitor Increase Monitoring Frequency supportive_care->monitor loperamide Consider Anti-diarrheal Agent (e.g., Loperamide) dose_interruption->loperamide reintroduce_lower_dose Reintroduce this compound at a Lower Dose loperamide->reintroduce_lower_dose end Continue Study with Management reintroduce_lower_dose->end monitor->end

Troubleshooting workflow for gastrointestinal toxicity.

Data Presentation: Serum Biomarkers for Organ Toxicity

BiomarkerOrganIndication of ToxicityExpected Change with Toxicity
Alanine Aminotransferase (ALT)LiverHepatocellular damageIncrease
Aspartate Aminotransferase (AST)LiverHepatocellular damageIncrease
Alkaline Phosphatase (ALP)LiverCholestasisIncrease
Total BilirubinLiverImpaired liver functionIncrease
Blood Urea Nitrogen (BUN)KidneyImpaired kidney functionIncrease
CreatinineKidneyImpaired kidney functionIncrease

Experimental Protocol: Serum Biomarker Analysis

  • Blood Collection: Collect whole blood via cardiac puncture at the time of euthanasia.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.

  • Analysis: Use a clinical chemistry analyzer to measure the levels of the biomarkers listed in the table above.

By implementing these troubleshooting guides and experimental protocols, researchers can better anticipate, monitor, and manage the toxicities associated with this compound, thereby improving the quality and reliability of their preclinical animal studies.

References

Validation & Comparative

A Comparative Guide to MRT-10 and Other Smoothened Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of MRT-10 with other notable Smoothened (Smo) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of the performance of these compounds, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving the Hedgehog (Hh) signaling pathway.

Introduction to Smoothened and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers. The G protein-coupled receptor (GPCR) Smoothened (Smo) is a key component of this pathway. In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits Smo. Upon Hedgehog binding to PTCH, this inhibition is relieved, leading to the activation of Smo and downstream signaling, which culminates in the activation of GLI transcription factors and target gene expression. Consequently, Smo has emerged as a critical therapeutic target for cancers driven by aberrant Hh pathway activation. This compound is an antagonist of the seven-transmembrane receptor Smoothened.[1]

Comparative Efficacy of Smoothened Inhibitors

The inhibitory activity of this compound and other Smoothened inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cellular and biochemical assays. This section presents a comparative summary of the IC50 values for this compound and other well-characterized Smo inhibitors, including Vismodegib, Sonidegib, and Cyclopamine.

InhibitorShh-light2 Reporter Assay (IC50)BODIPY-Cyclopamine Binding Assay (IC50)Other Assays (IC50)
This compound 0.64 µM[1][2]0.5 µM[1]0.90 µM (SAG-induced AP activity)[1]; 2.5 µM (Smo-induced IP accumulation)[1]
Vismodegib ~3 nM~7.62 nM3 nM (Cell-free Hedgehog pathway assay)
Sonidegib 1.3 nM (mouse), 2.5 nM (human)Not readily availableNot readily available
Cyclopamine 300 nM[1]150 nM[1]46 nM (in TM3Hh12 cells)

Signaling Pathway and Experimental Workflow

To provide a clearer biological context and experimental framework, the following diagrams illustrate the Hedgehog signaling pathway and a typical workflow for comparing Smoothened inhibitors.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU_GLI SUFU GLI SMO->SUFU_GLI Inhibition of SUFU-GLI complex SUFU SUFU GLI GLI GLI_active Active GLI GLI->GLI_active Activation SUFU_GLI->GLI Releases Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes

Caption: The Hedgehog Signaling Pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Cell_Culture Culture appropriate cell line (e.g., Shh-light2) Add_Inhibitors Add inhibitors to cells Cell_Culture->Add_Inhibitors Compound_Prep Prepare serial dilutions of This compound and other inhibitors Compound_Prep->Add_Inhibitors Add_Agonist Add Hedgehog pathway agonist (e.g., Shh-N or SAG) Add_Inhibitors->Add_Agonist Incubate Incubate for a defined period (e.g., 24-48 hours) Add_Agonist->Incubate Reporter_Assay Measure reporter gene activity (e.g., Luciferase assay) Incubate->Reporter_Assay Binding_Assay Measure competitive binding (e.g., BODIPY-cyclopamine) Incubate->Binding_Assay IC50_Calc Calculate IC50 values Reporter_Assay->IC50_Calc Binding_Assay->IC50_Calc Comparison Compare potencies IC50_Calc->Comparison

Caption: Experimental workflow for comparing Smoothened inhibitors.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Shh-light2 Gli-Luciferase Reporter Assay

This cell-based assay is used to quantify the activity of the Hedgehog pathway. Shh-light2 cells are NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).

Materials:

  • Shh-light2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well white, clear-bottom plates

  • Hedgehog pathway agonist (e.g., Shh-N conditioned medium or SAG)

  • Smoothened inhibitors (this compound, Vismodegib, etc.)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-light2 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Serum Starvation: The next day, replace the growth medium with low-serum medium (e.g., 0.5% FBS in DMEM) and incubate for 2-4 hours.

  • Inhibitor Treatment: Add serial dilutions of the Smoothened inhibitors to the designated wells. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation: After a short pre-incubation with the inhibitors (e.g., 30 minutes), add the Hedgehog pathway agonist to all wells except for the negative control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

BODIPY-Cyclopamine Competitive Binding Assay

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand (BODIPY-cyclopamine) for binding to the Smoothened receptor.

Materials:

  • HEK293 cells transiently or stably overexpressing Smoothened

  • Cell culture medium and supplements

  • BODIPY-cyclopamine

  • Unlabeled Smoothened inhibitors

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture Smoothened-expressing HEK293 cells to the desired confluency.

  • Inhibitor Incubation: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cells and incubate them with various concentrations of the unlabeled Smoothened inhibitors. Include a no-inhibitor control.

  • Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine to all samples and incubate to allow binding to reach equilibrium. This step should be performed in the dark to prevent photobleaching.

  • Washing: Wash the cells with cold PBS to remove unbound BODIPY-cyclopamine.

  • Data Acquisition: Analyze the fluorescence intensity of the cell-associated BODIPY-cyclopamine using a flow cytometer or quantify the fluorescence from images captured with a fluorescence microscope.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the unlabeled inhibitor concentration. Fit the data to a competitive binding equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound BODIPY-cyclopamine.

Conclusion

This compound demonstrates potent inhibition of the Hedgehog signaling pathway, with IC50 values in the sub-micromolar to low micromolar range across various assays.[1] Its efficacy is comparable to that of other established Smoothened inhibitors. This guide provides the necessary data and protocols for researchers to objectively evaluate and compare this compound with other Smo antagonists in their specific research contexts. The provided diagrams and experimental workflows offer a foundational framework for designing and executing studies targeting the Smoothened receptor.

References

A Preclinical Showdown: MRT-10 vs. Vismodegib in Targeting the Hedgehog Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of key signaling pathways in oncology is a continuous endeavor. The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has emerged as a significant therapeutic target due to its aberrant activation in various cancers. This guide provides an objective comparison of two Smoothened (SMO) antagonists, MRT-10 and the FDA-approved Vismodegib, based on available preclinical data.

This comparison summarizes their mechanisms of action, presents available quantitative data from in vitro and in vivo models, and details the experimental protocols used in these studies. The aim is to offer a clear, data-driven overview to inform further research and drug development efforts in targeting the Hh pathway.

Mechanism of Action: Targeting the SMO Receptor

Both this compound and Vismodegib are small molecule inhibitors that target the Smoothened (SMO) receptor, a key transducer of the Hedgehog signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched1 (PTCH1) relieves the inhibition of SMO. This allows SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of target genes that promote cell proliferation and survival.[2] By binding to and inhibiting SMO, both this compound and Vismodegib effectively block this signaling cascade.[1][3]

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the points of intervention for this compound and Vismodegib.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Promotes This compound This compound This compound->SMO Vismodegib Vismodegib Vismodegib->SMO

Diagram 1: Hedgehog Signaling Pathway and Inhibitor Action.

Quantitative Data Summary

The following tables summarize the available quantitative preclinical data for this compound and Vismodegib. It is important to note that a direct head-to-head comparison is challenging due to the limited availability of in vivo data for this compound and the fact that the compounds have not been tested in the same comprehensive set of preclinical models in publicly available studies.

Table 1: In Vitro Activity of this compound and Vismodegib

CompoundAssayCell Line/SystemEndpointResultReference
This compound Shh-light2 Luciferase Reporter AssayShh-light2 cellsIC500.64 μM[4]
SAG-induced Alkaline Phosphatase (AP) ActivityC3H10T1/2 cellsIC500.90 μM[4]
Bodipy-cyclopamine Binding AssayCells expressing mouse SmoIC500.5 μM[4]
Vismodegib GLI-responsive Luciferase Reporter AssayHEPM cellsEC502.8 nM[3]
Gli1 mRNA InhibitionMedulloblastoma allograft modelIC500.165 μM (in plasma)[2]
Gli1 mRNA InhibitionD5123 CRC xenograft modelIC500.267 μM (in plasma)[2]

Table 2: In Vivo Efficacy of Vismodegib

Tumor ModelDosingEndpointResultReference
Ptch+/- Medulloblastoma Allograft≥25 mg/kg, oral, once dailyTumor RegressionSignificant tumor regression observed[2]
Patient-derived Colorectal Cancer (CRC) Xenograft (D5123)Up to 92 mg/kg, oral, twice dailyTumor Growth InhibitionDose-dependent tumor growth inhibition[2]
Patient-derived Colorectal Cancer (CRC) Xenograft (1040830)Up to 92 mg/kg, oral, twice dailyTumor Growth InhibitionDose-dependent tumor growth inhibition[2]

No publicly available in vivo efficacy data for this compound was identified.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate Hedgehog pathway inhibitors.

In Vitro Assays

1. Shh-light II Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway. Shh-light II cells are engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter.

  • Cell Culture: Shh-light II cells are cultured in appropriate media.

  • Treatment: Cells are treated with a Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium) in the presence or absence of the test inhibitor (this compound or Vismodegib) at various concentrations.

  • Luciferase Measurement: After a defined incubation period (e.g., 48 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer. The activity of a co-transfected control reporter (e.g., Renilla luciferase) is often used for normalization.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the agonist-induced luciferase activity, is calculated.

2. C3H10T1/2 Cell Differentiation Assay

This assay assesses the ability of an inhibitor to block Hedgehog-induced differentiation of mesenchymal stem cells into osteoblasts.

  • Cell Culture: C3H10T1/2 cells are plated and grown to confluence.

  • Treatment: The cells are treated with a Hedgehog pathway agonist (e.g., SAG) to induce differentiation, along with varying concentrations of the inhibitor.

  • Alkaline Phosphatase (AP) Staining/Activity: After several days of treatment (e.g., 6 days), the cells are fixed and stained for alkaline phosphatase, an early marker of osteoblast differentiation. Alternatively, AP activity can be quantified using a colorimetric or fluorometric substrate.

  • Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the SAG-induced AP activity by 50%.

3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the effect of the inhibitors on the proliferation and viability of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., medulloblastoma or basal cell carcinoma cell lines) are seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 72 hours).

  • Viability Measurement: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to the wells. The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is calculated.

In Vivo Assays

1. Xenograft and Allograft Tumor Models

These models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Animal Models: Immunocompromised mice (for human cell line xenografts) or immunocompetent mice (for murine allografts) are used.

  • Tumor Implantation: Cancer cells or tumor fragments are implanted subcutaneously or orthotopically into the mice.

  • Treatment: Once the tumors reach a certain size, the mice are treated with the inhibitor (e.g., Vismodegib) or a vehicle control, typically via oral gavage.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition or regression is calculated.

  • Pharmacodynamic Analysis: Tumors can be harvested to measure the expression of downstream Hedgehog pathway targets, such as Gli1, to confirm target engagement.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell-based Assays Cell-based Assays Tumor Model Development Tumor Model Development Cell-based Assays->Tumor Model Development Promising candidates Biochemical Assays Biochemical Assays Biochemical Assays->Cell-based Assays Treatment Treatment Tumor Model Development->Treatment Efficacy & PD Analysis Efficacy & PD Analysis Treatment->Efficacy & PD Analysis

Diagram 2: General Experimental Workflow for Preclinical Evaluation.

Discussion and Future Directions

Based on the available preclinical data, Vismodegib has been extensively characterized both in vitro and in vivo, demonstrating potent inhibition of the Hedgehog pathway and significant anti-tumor activity in various cancer models. This robust preclinical package supported its successful clinical development and FDA approval.

This compound has shown promise as a Smoothened antagonist in initial in vitro studies, with IC50 values in the sub-micromolar to low micromolar range. However, the lack of publicly available in vivo efficacy and pharmacokinetic data for this compound makes a direct comparison of its therapeutic potential with Vismodegib challenging.

For a comprehensive evaluation of this compound's potential, further preclinical studies are warranted. Key future experiments should include:

  • In vivo efficacy studies in relevant cancer models (e.g., medulloblastoma, basal cell carcinoma xenografts) to determine its anti-tumor activity and establish a dose-response relationship.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target engagement (i.e., Gli1 inhibition) in vivo.

  • Head-to-head comparison studies with Vismodegib in the same preclinical models to directly assess their relative potency and efficacy.

  • Toxicity studies to evaluate the safety profile of this compound.

References

Unveiling MRT-10: A Comparative Analysis of its Potency as a Hedgehog Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling, the Hedgehog (Hh) pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation, however, is a known driver of various cancers. This has spurred the development of targeted inhibitors, with MRT-10 emerging as a significant antagonist of Smoothened (SMO), a key transmembrane protein in the Hh cascade. This guide provides a comprehensive comparison of this compound's inhibitory efficacy against other notable SMO antagonists, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Hedgehog signaling pathway is a crucial regulator of cell growth and differentiation.[1] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits the activity of Smoothened (SMO).[2] Binding of the ligand to PTCH alleviates this inhibition, allowing SMO to activate downstream signaling and ultimately the GLI family of transcription factors that regulate the expression of target genes responsible for cell proliferation and survival.[1][2] Dysregulation of this pathway, often due to mutations in PTCH or SMO, can lead to uncontrolled cell growth and tumorigenesis.[2][3]

This compound is a small molecule antagonist that directly targets SMO, thereby inhibiting the Hh pathway. Its efficacy has been demonstrated in multiple in vitro assays, positioning it as a valuable tool for cancer research.

Comparative Inhibitory Activity of this compound

The inhibitory potential of this compound has been quantified using various cell-based and biochemical assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other well-established SMO inhibitors such as Vismodegib, Sonidegib, and the natural product Cyclopamine.

Inhibitor Shh-light II Cell Reporter Assay (IC50) BODIPY-cyclopamine Binding Assay (IC50) SAG-induced Alkaline Phosphatase Activity Assay (IC50) Smo-induced IP Accumulation Assay (IC50)
This compound 0.64 μM[4]0.5 μM0.90 μM2.5 μM
Vismodegib (GDC-0449) 3 nM[4]---
Sonidegib (LDE-225) 1.3 nM (mouse), 2.5 nM (human)[4]---
Cyclopamine 46 nM[4]---
SANT-1 20 nM[4]---

Note: A lower IC50 value indicates a higher potency of the inhibitor.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.

Shh-light II Cell Reporter Assay

This assay is used to quantify the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Protocol:

  • Cell Culture: Culture NIH-3T3 Shh-Light II cells, which stably express a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter, in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.[5]

  • Plating: Seed the cells in a 96-well plate and allow them to reach confluence.[5]

  • Treatment: Replace the growth medium with a low-serum medium (e.g., 0.5% calf serum) containing the desired concentrations of the test inhibitor (e.g., this compound) and a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh)-conditioned medium.[5]

  • Incubation: Incubate the cells for 30-48 hours to allow for reporter gene expression.[5][6]

  • Lysis: Lyse the cells using a passive lysis buffer.[5]

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.[5]

BODIPY-cyclopamine Binding Assay

This competitive binding assay assesses the ability of a test compound to displace a fluorescently labeled cyclopamine analog (BODIPY-cyclopamine) from the Smoothened receptor.

Protocol:

  • Cell Culture: Use HEK293 cells transiently or stably overexpressing the Smoothened receptor.

  • Incubation: Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the competitor compound (e.g., this compound) for a specified time.[7]

  • Washing: Wash the cells to remove unbound fluorescent ligand.

  • Fluorescence Measurement: Measure the cell-associated fluorescence using a flow cytometer or a fluorescence plate reader.[7] A decrease in fluorescence intensity indicates displacement of BODIPY-cyclopamine by the test compound.

SAG-induced Alkaline Phosphatase Activity Assay in C3H10T1/2 Cells

This assay measures the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hedgehog pathway activation, by quantifying the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.

Protocol:

  • Cell Culture: Culture C3H10T1/2 cells in DMEM with 10% fetal bovine serum.[8]

  • Plating and Confluency: Seed the cells in a 96-well plate and allow them to become confluent.[8]

  • Differentiation Induction: Switch to a low-serum medium containing the Smoothened agonist SAG (Smoothened Agonist) and different concentrations of the test inhibitor (e.g., this compound).[8]

  • Incubation: Incubate the cells for 36-48 hours to induce differentiation.[8]

  • Cell Lysis: Lyse the cells to release intracellular ALP.[8]

  • ALP Activity Measurement: Add a substrate for ALP, such as p-nitrophenyl phosphate (pNPP), which is hydrolyzed by ALP to produce a colored product.[9] Measure the absorbance at 405 nm using a spectrophotometer. The enzyme activity is proportional to the rate of color development.[9]

Visualizing the Mechanisms

To further elucidate the context of this compound's action, the following diagrams illustrate the Hedgehog signaling pathway and the workflow of the validation experiments.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Inhibition SMO SMO PTCH1->SMO Inhibition GLI GLI SMO->GLI Activation SUFU SUFU SUFU->GLI Inhibition GLI (Active) GLI (Active) GLI->GLI (Active) Target Genes Target Gene Expression GLI (Active)->Target Genes Transcription This compound This compound This compound->SMO Inhibition

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Experimental_Workflow cluster_assay1 Shh-light II Reporter Assay cluster_assay2 BODIPY-cyclopamine Binding Assay cluster_assay3 Alkaline Phosphatase Assay A1 Plate Shh-light II cells A2 Treat with Agonist +/- Inhibitor A1->A2 A3 Incubate (30-48h) A2->A3 A4 Measure Luciferase Activity A3->A4 B1 Incubate SMO-expressing cells with BODIPY-cyclopamine +/- Inhibitor B2 Wash unbound ligand B1->B2 B3 Measure Fluorescence B2->B3 C1 Plate C3H10T1/2 cells C2 Induce differentiation with SAG +/- Inhibitor C1->C2 C3 Incubate (36-48h) C2->C3 C4 Measure ALP Activity C3->C4

Caption: Workflow for key in vitro assays to validate Hh pathway inhibition.

Conclusion

The data presented in this guide demonstrates that this compound is a potent inhibitor of the Hedgehog signaling pathway, acting through the direct antagonism of the Smoothened receptor. While clinically approved drugs like Vismodegib and Sonidegib exhibit significantly lower IC50 values, indicating higher potency, this compound remains a valuable research tool for investigating the intricacies of the Hh pathway and its role in disease. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel Hedgehog pathway inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Cross-Reactivity Profile of MRT-10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Smoothened (Smo) antagonist, MRT-10. While comprehensive cross-reactivity data for this compound against a broad panel of receptors is not publicly available, this document outlines its known on-target activity and furnishes a detailed, representative protocol for assessing receptor selectivity. This guide is intended to serve as a framework for understanding the potential selectivity of this compound and for designing experiments to characterize its off-target binding profile.

On-Target Activity of this compound

This compound is a known antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Its inhibitory activity has been quantified in several assays, demonstrating its potency against its primary target.

Assay TypeCell Line/SystemIC50
Hedgehog (Hh) Pathway AssaysVarious0.65 µM
ShhN Signaling InhibitionShh-light2 cells0.64 µM
Bodipy-cyclopamine BindingHEK293 cells expressing mouse Smo0.5 µM
Smo-induced IP AccumulationHEK293 cells2.5 µM
SAG-induced Alkaline Phosphatase (AP) ActivityC3H10T1/2 cells0.90 µM

Cross-Reactivity with Other Receptors

A thorough evaluation of a compound's selectivity is critical for predicting its potential for off-target effects and ensuring its safety and efficacy. This is typically achieved by screening the compound against a large panel of receptors, ion channels, and enzymes.

Publicly Available Data:

As of the latest literature review, a comprehensive cross-reactivity profile of this compound against a broad panel of receptors has not been made publicly available. Therefore, a direct comparison of this compound's binding affinity to off-target receptors cannot be provided at this time.

Hypothetical Cross-Reactivity Data Presentation:

To illustrate how such data would be presented, the following table provides a hypothetical selectivity profile for a Smoothened antagonist. The data is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against various receptors. A higher Ki or IC50 value indicates weaker binding and lower potential for off-target effects.

ReceptorLigand/SubstrateKi (nM) or IC50 (nM)Fold Selectivity vs. Smo
Smoothened (Primary Target) BODIPY-cyclopamine 500 -
Adrenergic α1A[3H]-Prazosin>10,000>20x
Adrenergic β2[3H]-CGP-12177>10,000>20x
Dopamine D2[3H]-Spiperone>10,000>20x
Histamine H1[3H]-Pyrilamine>10,000>20x
Muscarinic M1[3H]-Pirenzepine>10,000>20x
Serotonin 5-HT2A[3H]-Ketanserin>10,000>20x
hERG ChannelDofetilide>10,000>20x

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Experimental Protocols

To determine the cross-reactivity profile of a compound like this compound, a radioligand binding assay is a standard and robust method.

Protocol: Radioligand Binding Assay for Receptor Cross-Reactivity Screening

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of off-target receptors by measuring its ability to displace a specific radioligand.

2. Materials:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Receptor Source: Cell membranes or recombinant cells expressing the target receptors.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.

  • Assay Buffer: Buffer optimized for the specific receptor binding assay.

  • Wash Buffer: Cold buffer to wash away unbound radioligand.

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well Filter Plates: With glass fiber filters to separate bound from free radioligand.

  • Filtration Manifold: To facilitate washing.

  • Scintillation Counter: To measure radioactivity.

3. Methods:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the cell membranes expressing the target receptor, and the serially diluted this compound.

    • Add a fixed concentration of the specific radioligand to all wells.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds Smo Smoothened (Smo) PTCH1->Smo inhibits Gli Gli (inactive) Smo->Gli activates SUFU SUFU SUFU->Gli inhibits Gli_active Gli (active) Gli->Gli_active Target_Genes Target Gene Expression Gli_active->Target_Genes promotes MRT10 This compound MRT10->Smo inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, This compound Dilutions) start->prepare_reagents assay_setup Assay Setup in 96-well Plate (Total, Non-specific, and Test Compound Wells) prepare_reagents->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Filtration (separate bound/free radioligand) incubation->filtration washing Washing (remove unbound radioligand) filtration->washing counting Scintillation Counting (measure radioactivity) washing->counting data_analysis Data Analysis (calculate IC50 and Ki) counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Logical Relationships

MRT10_Binding_Affinity MRT10 This compound Smo Smoothened Receptor (Primary Target) MRT10->Smo High Affinity (Antagonist) Off_Targets Off-Target Receptors (e.g., GPCRs, Kinases) MRT10->Off_Targets Low Affinity (Hypothesized)

Caption: Hypothesized binding affinity of this compound.

References

Unveiling the Molecular Grip: A Comparative Guide to the Binding Site of MRT-10 on Smoothened

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Smoothened (Smo) antagonist MRT-10 with other key inhibitors. We delve into the experimental data that confirms its binding site and offer detailed methodologies for the crucial experiments in this field.

The Smoothened (Smo) receptor, a pivotal component of the Hedgehog (Hh) signaling pathway, is a well-established therapeutic target in oncology. This compound, an acylthiourea-based small molecule, has emerged as a potent antagonist of Smo. Understanding its precise binding interaction is critical for optimizing its therapeutic potential and for the rational design of next-generation inhibitors. Experimental evidence strongly indicates that this compound binds within the seven-transmembrane (7TM) domain of the Smoothened receptor, a site also recognized by the fluorescent probe BODIPY-cyclopamine.

Comparative Analysis of Smoothened Antagonists

This compound's inhibitory activity has been quantified in various cellular assays. To provide a clear perspective on its performance, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of other well-characterized Smo antagonists. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundAssay TypeCell LineIC50Reference
This compound Shh-light II Luciferase ReporterShh-light2 (NIH/3T3)0.64 µM[1]
Vismodegib (GDC-0449) Gli-luciferase ReporterShh-LIGHT2~1.5 nM[2]
Sonidegib (LDE-225) Gli-luciferase ReporterShh-LIGHT2~2.5 nM[3]
SANT-1 BODIPY-cyclopamine CompetitionSmo-expressing Cos-1 cellsPotent Inhibition[4]
LY2940680 (Taladegib) [³H]-cyclopamine CompetitionU2OS-SmoPotent Inhibition[2]
Cyclopamine Gli-luciferase ReporterShh-LIGHT2~484 nM[2]

The Binding Pocket: Insights from a Close Relative

While direct mutagenesis data for this compound is not extensively published, compelling evidence for its binding site comes from studies of its close structural analog, MRT-92. MRT-92, an acylguanidine derivative, has been shown to occupy a long, narrow cavity within the 7TM bundle of Smoothened. This binding pocket is comprised of two sub-sites:

  • Site 1: Located in the upper, extracellular portion of the 7TM domain and involving residues from the extracellular loops.

  • Site 2: A deeper pocket within the transmembrane helices.

MRT-92's ability to simultaneously engage both sites provides a strong model for the binding mode of this compound, suggesting it also anchors within this critical regulatory region of the Smo receptor.[5][6]

Experimental Confirmation: Methodologies in Focus

The determination of a ligand's binding site and its inhibitory potential relies on a suite of robust experimental techniques. Below are detailed protocols for the key assays used in the characterization of this compound and other Smoothened antagonists.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human Smoothened receptor (e.g., HEK293 or U2OS cells).

  • Assay Buffer: A suitable buffer, such as Hanks' Balanced Salt Solution (HBSS), is used.

  • Incubation: A fixed concentration of a radiolabeled Smo antagonist (e.g., [³H]-cyclopamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

BODIPY-Cyclopamine Competition Assay

This fluorescence-based assay offers a non-radioactive alternative for assessing competitive binding to Smoothened.

Protocol:

  • Cell Culture: Cells expressing the Smoothened receptor (e.g., Cos-1 or NIH-3T3 cells) are cultured in appropriate multi-well plates.

  • Incubation: The cells are incubated with a fixed concentration of BODIPY-cyclopamine, a fluorescent derivative of cyclopamine, in the presence of increasing concentrations of the test compound.

  • Washing: The cells are washed to remove unbound fluorescent ligand.

  • Detection: The fluorescence intensity of the cells is measured using a fluorescence microscope, plate reader, or flow cytometer.[4][7]

  • Data Analysis: The reduction in fluorescence signal in the presence of the competitor is used to determine its IC50 value.

Shh-light II Luciferase Reporter Assay

This cell-based functional assay measures the downstream consequences of Smoothened inhibition on the Hedgehog signaling pathway.

Protocol:

  • Cell Line: Shh-light II cells, a mouse fibroblast cell line (NIH/3T3) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization, are used.[4]

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Treatment: The cells are treated with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned media or the small molecule agonist SAG) to activate the pathway, along with varying concentrations of the test antagonist (e.g., this compound).

  • Incubation: The cells are incubated for a period sufficient to allow for luciferase expression (typically 24-48 hours).

  • Lysis and Detection: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell number and transfection efficiency. The IC50 value is determined from the dose-response curve of the antagonist.

Visualizing the Molecular Interactions

To better understand the context of this compound's action, the following diagrams illustrate the Hedgehog signaling pathway and the experimental workflow for confirming the binding of Smoothened antagonists.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog (Hh) Hedgehog (Hh) PTCH1 PTCH1 Hedgehog (Hh)->PTCH1 Binds Smoothened Smoothened (Smo) PTCH1->Smoothened Inhibits SUFU SUFU Smoothened->SUFU Inhibits This compound This compound This compound->Smoothened Inhibits GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Target Genes Target Genes GLI (Active)->Target Genes Activates Transcription Experimental_Workflow cluster_binding_assays Binding Affinity cluster_functional_assays Functional Activity Radioligand Radioligand Binding Assay (e.g., [3H]-cyclopamine) Determine Ki Determine Ki Radioligand->Determine Ki Fluorescence Fluorescence Competition Assay (e.g., BODIPY-cyclopamine) Determine IC50 Determine IC50 Fluorescence->Determine IC50 Luciferase Shh-light II Luciferase Reporter Assay Luciferase->Determine IC50 Differentiation C3H10T1/2 Cell Differentiation Assay Assess Phenotypic Effect Assess Phenotypic Effect Differentiation->Assess Phenotypic Effect This compound This compound This compound->Radioligand This compound->Fluorescence This compound->Luciferase This compound->Differentiation

References

Independent Validation of MRT-10 Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data for MRT-10, a Smoothened (Smo) antagonist, with alternative Hedgehog (Hh) pathway inhibitors. Due to a lack of publicly available independent validation of the initial this compound data, this guide presents the originally published findings and compares them with data on its more potent derivatives and other well-characterized Smo antagonists.

Overview of this compound

This compound is an acylthiourea-based small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development of various cancers, making Smo an attractive target for anti-cancer therapies.[1][2] The initial discovery and characterization of this compound were reported in a 2010 publication in Molecular Pharmacology by Manetti et al., followed by further studies on related compounds.[1][2]

Quantitative Data Comparison

The following tables summarize the reported in vitro potency of this compound and its derivatives, alongside other notable Smoothened inhibitors. It is important to note that direct, head-to-head comparative studies involving this compound and all listed alternatives under identical experimental conditions are limited. The data presented is compiled from various publications and should be interpreted with this in mind.

Table 1: In Vitro Potency of this compound and Related Acylthiourea/Acylguanidine Analogs

CompoundTargetAssayReported IC50Source
This compound Smoothened (Smo)Shh-light2 Luciferase Reporter Assay0.64 µMManetti F, et al. (2010)[1]
This compound Smoothened (Smo)BODIPY-cyclopamine Binding Assay0.5 µMManetti F, et al. (2010)[1]
MRT-83 Smoothened (Smo)Shh-light2 Luciferase Reporter Assay41 nMSolinas A, et al. (2012)[2]
MRT-92 Smoothened (Smo)SAG-induced Alkaline Phosphatase Activity5.6 nMHoch L, et al. (2015)

Table 2: In Vitro Potency of Clinically Relevant Smoothened Inhibitors

CompoundTargetAssayReported IC50Source
Vismodegib (GDC-0449) Smoothened (Smo)BODIPY-cyclopamine Binding Assay3 nMRobarge KD, et al. (2009)
Sonidegib (LDE225) Smoothened (Smo)BODIPY-cyclopamine Binding Assay11 nMPan S, et al. (2010)
Saridegib (IPI-926) Smoothened (Smo)BODIPY-cyclopamine Binding Assay5 nMMunchhof MJ, et al. (2012)
Cyclopamine Smoothened (Smo)Shh-light2 Luciferase Reporter Assay~600 nMManetti F, et al. (2010)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent assessment and potential replication.

Shh-light2 Luciferase Reporter Assay

This assay is commonly used to quantify the activity of the Hedgehog signaling pathway.

  • Cell Line: Shh-light2 cells, which are NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • After 24 hours, the medium is replaced with a low-serum medium.

    • Cells are then treated with a Smoothened agonist (e.g., SAG or a conditioned medium containing Sonic Hedgehog) and varying concentrations of the test compound (e.g., this compound).

    • Following an incubation period of approximately 48 hours, the cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to control for cell viability and transfection efficiency.

    • IC50 values are calculated from the dose-response curves.

BODIPY-cyclopamine Binding Assay

This competitive binding assay measures the ability of a compound to displace a fluorescently labeled cyclopamine analog from the Smoothened receptor.

  • Cell Line: HEK293 cells transiently or stably overexpressing the Smoothened receptor.

  • Assay Procedure:

    • Cell membranes expressing the Smoothened receptor are prepared.

    • The membranes are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test compound.

    • The binding reaction is allowed to reach equilibrium.

    • The amount of bound BODIPY-cyclopamine is measured using a fluorescence plate reader.

    • The IC50 value, representing the concentration of the test compound that displaces 50% of the bound BODIPY-cyclopamine, is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating Smoothened inhibitors.

Caption: The Hedgehog signaling pathway and the point of intervention for this compound and other Smoothened antagonists.

Caption: A generalized experimental workflow for the evaluation of Smoothened inhibitors like this compound.

References

Comparative Analysis of Hedgehog Pathway Inhibitors: MRT-10 and Cyclopamine

Author: BenchChem Technical Support Team. Date: December 2025

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is implicated in the progression of various cancers when aberrantly activated.[1][2] This has led to the development of inhibitors targeting this pathway, with Smoothened (SMO), a key transmembrane protein in the cascade, being a primary target.[2][3] This guide provides a comparative analysis of two such inhibitors: MRT-10, a synthetic compound, and cyclopamine, a naturally occurring steroidal alkaloid.[4][5]

Mechanism of Action: Targeting the Smoothened Receptor

Both this compound and cyclopamine exert their inhibitory effects on the Hedgehog signaling pathway by directly targeting the Smoothened (SMO) receptor.[4][6] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO by PTCH.[7] This allows SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes responsible for cell proliferation and survival.[3][7]

This compound and cyclopamine function as SMO antagonists.[4][8] Cyclopamine has been shown to bind directly to the heptahelical bundle of SMO.[6][9] this compound also binds to the SMO receptor, specifically at the BODIPY-cyclopamine binding site, indicating they share a similar binding region.[4] By binding to SMO, these inhibitors prevent the downstream activation of GLI transcription factors, thereby blocking the entire signaling cascade.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI-A Activated GLI GLI->GLI-A Target Genes Target Genes GLI-A->Target Genes Activates Transcription Cell Proliferation & Survival Cell Proliferation & Survival Target Genes->Cell Proliferation & Survival Promotes This compound & Cyclopamine This compound & Cyclopamine This compound & Cyclopamine->SMO Inhibit

Hedgehog signaling pathway and inhibition.

Quantitative Data Comparison

The potency of this compound and cyclopamine has been evaluated in various cell-based assays, with their half-maximal inhibitory concentrations (IC50) serving as a key metric for comparison.

CompoundAssay/Cell LineIC50 ValueReference
This compound Shh-light2 cells (ShhN signaling)0.64 μM[4][10]
C3H10T1/2 cells (SAG-induced AP activity)0.90 μM[4]
C3H10T1/2 cells (SAG-induced differentiation)0.868 μM[4]
HEK293 cells (Smo-induced IP accumulation)2.5 μM[4]
Mouse Smo (BODIPY-cyclopamine binding)0.5 μM[4]
Cyclopamine TM3Hh12 cells46 nM[8][11]
Shh-LIGHT2 cells150 nM (PA-cyclopamine) vs. 300 nM (cyclopamine)[6]
Thyroid cancer cell lines4.64 μM - 11.77 μM[12]
Human Smo receptor (BODIPY-cyclopamine displacement)64 nM[13]

Efficacy and Toxicity

Cyclopamine: As a naturally occurring teratogen, cyclopamine's toxicity is a significant consideration.[14][15] In mice, bolus administration was limited by toxicity and rapid clearance.[14] Continuous infusion was required to maintain serum concentrations sufficient for observing its teratogenic effects, such as cleft lip and palate.[14] Despite its toxicity, cyclopamine has shown anti-tumor activity in preclinical models. For instance, it can induce tumor remission in a mouse model of medulloblastoma and block tumor formation of human pancreatic adenocarcinoma cells in nude mice.[5] It has also been shown to enhance the apoptotic effects of paclitaxel in breast cancer cells both in vitro and in vivo.[16]

This compound: Specific in vivo efficacy and toxicity data for this compound is less readily available in the public domain compared to the extensively studied cyclopamine. However, its potent inhibition of the Hedgehog pathway in cellular assays suggests its potential as an anti-cancer agent. Further preclinical studies are necessary to fully characterize its in vivo efficacy, pharmacokinetic profile, and toxicity.

Experimental Protocols

A common method to assess the activity of Hedgehog pathway inhibitors is the GLI-luciferase reporter assay. This cell-based assay quantifies the transcriptional activity of the GLI proteins.

Protocol: GLI-Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., Shh-light2 cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).

    • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound or cyclopamine) in the appropriate cell culture medium.

    • Add the diluted compounds to the cells. Include a positive control (e.g., Sonic Hedgehog N-terminal signaling domain, ShhN, to activate the pathway) and a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells with the compounds for a specified period, typically 40-48 hours, to allow for pathway activation and reporter gene expression.[4]

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[17][18]

Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation (40-48h) Incubation (40-48h) Compound Addition->Incubation (40-48h) Cell Lysis Cell Lysis Incubation (40-48h)->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis End End Data Analysis->End

Workflow for a GLI-luciferase reporter assay.

Comparative Summary

The following diagram provides a logical comparison of the key attributes of this compound and cyclopamine.

cluster_MRT10 This compound cluster_Cyclopamine Cyclopamine Hedgehog Pathway Inhibitors Hedgehog Pathway Inhibitors Shared Target: SMO Shared Target: SMO Hedgehog Pathway Inhibitors->Shared Target: SMO MRT10_Origin Origin: Synthetic MRT10_Potency Potency (IC50): Micromolar range MRT10_Toxicity Toxicity: Data limited Cyclopamine_Origin Origin: Natural (Veratrum californicum) Cyclopamine_Potency Potency (IC50): Nanomolar to micromolar range Cyclopamine_Toxicity Toxicity: Known teratogen Shared Target: SMO->MRT10_Origin Shared Target: SMO->Cyclopamine_Origin

Comparative overview of this compound and cyclopamine.

Conclusion

Both this compound and cyclopamine are valuable research tools for investigating the role of the Hedgehog signaling pathway in development and disease. Cyclopamine, as a natural product, has been extensively studied, revealing its potent inhibitory activity and its significant in vivo toxicity. This compound, a synthetic molecule, demonstrates comparable micromolar potency in cellular assays and targets the same site on the SMO receptor. While cyclopamine's clinical utility is hampered by its toxicity, it has paved the way for the development of safer and more potent derivatives. This compound represents a distinct chemical scaffold that warrants further investigation, particularly regarding its in vivo efficacy, pharmacokinetics, and safety profile, to determine its potential as a therapeutic agent.

References

Evaluating the Specificity of MRT-10 as a Smoothened Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of small molecule inhibitors targeting the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway, has provided a valuable therapeutic strategy for cancers driven by aberrant Hh activity. MRT-10 has emerged as a novel Smo antagonist. This guide provides a comparative evaluation of this compound's performance against other well-established Smo antagonists, namely vismodegib, sonidegib, and the natural product cyclopamine, with a focus on specificity and supporting experimental data.

Executive Summary

This compound is an acylthiourea-based Smoothened antagonist that inhibits Hedgehog signaling.[1] While on-target potency data is available, a comprehensive evaluation of its specificity through broad off-target screening panels is not publicly accessible. This guide compiles available data for this compound and its key alternatives to offer a comparative perspective for researchers. The clinical-stage inhibitors, vismodegib and sonidegib, have undergone more extensive characterization, with sonidegib noted for its high selectivity across a wide range of molecular targets.[2][3] Cyclopamine, the first-in-class natural product inhibitor, is known to have off-target effects. A derivative of the this compound family, MRT-92, has been shown to be selective over the Wnt signaling pathway, suggesting a degree of specificity within this chemical series.[4]

Comparative Analysis of On-Target Potency

The inhibitory activity of this compound and its comparators against the Smoothened receptor has been determined in various cellular and biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Smoothened (Smo)Shh-light2 Gli-luciferase reporter assay650[1]
Vismodegib Smoothened (Smo)Cell-free Hedgehog pathway assay3[5]
Sonidegib Smoothened (Smo)Cell-based reporter assay (mouse)1.3[5]
Cell-based reporter assay (human)2.5[5]
Cyclopamine Smoothened (Smo)Cell-based assay46[5]

Specificity and Off-Target Profile

A critical aspect of a drug's utility and safety is its specificity for the intended target. Off-target effects can lead to unforeseen side effects and toxicities.

This compound: Publicly available data on the broad off-target screening of this compound against a panel of other G protein-coupled receptors (GPCRs), kinases, or other enzyme families is limited. However, a study on a related, more potent acylguanidine derivative, MRT-92, demonstrated that it did not significantly affect Wnt signaling, a pathway with some crosstalk with Hedgehog signaling.[4] This suggests that the chemical scaffold may possess some degree of selectivity. Further comprehensive screening is necessary to fully assess the specificity of this compound. One study investigated the activity of a novel Smo antagonist against Frizzled receptors, which are structurally related to Smoothened, to rule out off-target activity.[6][7] A similar approach would be beneficial for characterizing this compound.

Vismodegib: Vismodegib is described as a potent and selective inhibitor of the Hedgehog pathway.[8] While it is highly effective against its target, clinical use has been associated with a range of adverse effects, some of which may be related to on-target inhibition of Smo in tissues where the Hedgehog pathway plays a physiological role.[9]

Sonidegib: Sonidegib has been shown to be a highly selective Smo antagonist.[10] It was screened against a large panel of receptors, ion channels, transporters, kinases, and proteases, with no significant off-target activities identified at concentrations up to 10 µM.[2] This suggests a low potential for off-target effects.[2]

Cyclopamine: Cyclopamine, a naturally occurring steroidal alkaloid, is known to have off-target effects, which has limited its clinical development.[3] Studies have shown that at higher concentrations, cyclopamine can inhibit cell growth through Smo-independent mechanisms.[11] It has also been shown to modulate the MAPK/ERK signaling pathway and downregulate estrogen receptor-α production in breast cancer cells.[12]

Signaling and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo SUFU SUFU Smo->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression Activates This compound / Alternatives This compound & Alternatives This compound / Alternatives->Smo Antagonizes

Caption: Hedgehog signaling pathway and the inhibitory action of Smo antagonists.

Experimental_Workflow Experimental Workflow for Evaluating Smo Antagonists cluster_assays In Vitro Assays cluster_specificity Specificity Assessment Binding Assay Smoothened Binding Assay (e.g., BODIPY-cyclopamine displacement) Determine Binding Affinity (IC50) Determine Binding Affinity (IC50) Binding Assay->Determine Binding Affinity (IC50) Reporter Assay Gli-Luciferase Reporter Assay (e.g., in Shh-light2 cells) Measure Hh Pathway Inhibition (IC50) Measure Hh Pathway Inhibition (IC50) Reporter Assay->Measure Hh Pathway Inhibition (IC50) Differentiation Assay Alkaline Phosphatase Assay (in C3H10T1/2 cells) Assess Functional Outcome (IC50) Assess Functional Outcome (IC50) Differentiation Assay->Assess Functional Outcome (IC50) Off-Target Screening Off-Target Screening (GPCR/Kinase Panels) Evaluate Specificity Evaluate Specificity Off-Target Screening->Evaluate Specificity Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Binding Assay Test Compound (this compound)->Reporter Assay Test Compound (this compound)->Differentiation Assay Test Compound (this compound)->Off-Target Screening

Caption: Workflow for the preclinical evaluation of Smoothened antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of Smo antagonists.

Smoothened Binding Assay (Competitive Displacement)

This assay determines the ability of a test compound to compete with a fluorescently labeled ligand for binding to the Smoothened receptor.

  • Cell Culture and Membrane Preparation: HEK293 cells overexpressing Smoothened are cultured and harvested. The cell membranes are isolated through homogenization and differential centrifugation.

  • Assay Procedure: A constant concentration of a fluorescently labeled Smo antagonist (e.g., BODIPY-cyclopamine) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Data Acquisition: After incubation, the amount of bound fluorescent ligand is measured using a suitable detection method, such as fluorescence polarization or fluorescence intensity.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent ligand.

Gli-Luciferase Reporter Assay

This cell-based assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of Gli-responsive elements.

  • Cell Line: Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization, are commonly used.[13]

  • Assay Procedure: Cells are plated and treated with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or SAG) in the presence of varying concentrations of the Smo antagonist being tested.

  • Data Acquisition: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

  • Data Analysis: The normalized luciferase activity is plotted against the log concentration of the antagonist to calculate the IC50 value for pathway inhibition.

Alkaline Phosphatase (AP) Differentiation Assay

This assay assesses the ability of Smo antagonists to inhibit Hedgehog-induced differentiation of mesenchymal stem cells into osteoblasts, a process dependent on Hh signaling.

  • Cell Line: C3H10T1/2, a mouse mesenchymal stem cell line, is used.

  • Assay Procedure: Cells are cultured to near confluence and then treated with a Hedgehog pathway agonist (e.g., SAG) to induce osteoblast differentiation, in the presence of varying concentrations of the Smo antagonist. The differentiation is allowed to proceed for several days.

  • Data Acquisition: After the treatment period, the cells are lysed, and the alkaline phosphatase activity, an early marker of osteoblast differentiation, is measured using a colorimetric or chemiluminescent substrate.

  • Data Analysis: The AP activity is plotted against the log concentration of the antagonist to determine the IC50 for the inhibition of Hh-mediated differentiation.

Conclusion

This compound is a Smoothened antagonist with inhibitory activity in the sub-micromolar range. While it represents a novel chemical scaffold for targeting the Hedgehog pathway, a comprehensive public dataset on its specificity is currently lacking. In comparison, sonidegib has demonstrated a high degree of selectivity in broad panel screening, suggesting a lower potential for off-target effects. Vismodegib is also a selective inhibitor, though its clinical use is associated with on-target adverse events. The natural product cyclopamine has known off-target activities. The limited data on a related compound, MRT-92, suggests that the acyl-guanidine/thiourea scaffold may have a favorable selectivity profile, but further experimental validation for this compound is necessary to definitively establish its specificity relative to other Smo antagonists. Researchers and drug developers should consider the available on-target potency and the known or unknown off-target profiles when selecting a Smo antagonist for their studies.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of MRT-10

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide a comprehensive framework for the safe and compliant disposal of the research chemical MRT-10. These procedures are grounded in established laboratory safety protocols for handling and disposing of hazardous chemical waste. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.

Quantitative Data Summary

As no specific Safety Data Sheet (SDS) with quantitative disposal parameters for this compound was publicly available, the following table serves as a template for researchers to populate with data from their institution-specific waste management protocols or a supplier-provided SDS.

ParameterValueUnitsSource
Recommended Storage Temperature-20°C[1][2]
Stability at -20°C≥ 4years[2]
pH (if in solution)TBD
Recommended Quenching AgentTBD
Incompatible SubstancesTBD

TBD: To be determined by consulting the specific Safety Data Sheet (SDS) or institutional EHS guidelines.

Detailed Disposal Protocol

The proper disposal of this compound, a Smoothened (Smo) receptor antagonist used in research, is critical to ensure laboratory safety and environmental protection.[1][2] The following step-by-step protocol outlines the general procedures for managing this compound waste.

Step 1: Waste Identification and Classification
  • Hazardous Waste Determination : Assume this compound is a hazardous waste until a formal hazard assessment by a qualified professional or as stated in the SDS indicates otherwise.[3][4]

  • Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5][6] Incompatible wastes must be kept separate to prevent dangerous chemical reactions.[5]

Step 2: Waste Collection and Container Management
  • Container Selection : Use a chemically compatible, leak-proof container for collecting this compound waste.[5][6][7] The container must be in good condition with a secure lid.[7]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[4][7] Do not use abbreviations.[7]

  • Container Management : Keep the waste container closed except when adding waste.[4][5][7] Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[8]

Step 3: Disposal of Contaminated Materials
  • Solid Waste : Dispose of gloves, weigh boats, and other contaminated disposable labware in the designated this compound solid waste container.

  • Liquid Waste : Collect all solutions containing this compound in a designated liquid waste container. The first rinse of any container that held this compound must be collected as hazardous waste.[5][6]

  • Empty Containers : To dispose of an "empty" this compound container, it must be triple-rinsed with a suitable solvent.[7] The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on the toxicity of the chemical and local regulations.[5][7]

Step 4: Arranging for Waste Pickup
  • Contact EHS : Once the waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your EHS department to schedule a waste pickup.[5][9]

  • Documentation : Complete any required waste manifest forms provided by your EHS department.[4] This ensures proper tracking of the hazardous waste from the laboratory to the final disposal facility.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

MRT10_Disposal_Workflow start Start: this compound Waste Generated identify Step 1: Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Waste identify->segregate collect Step 2: Collect in Labeled, Compatible Container segregate->collect solid_waste Solid Waste (Gloves, Plasticware) collect->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) collect->liquid_waste container_management Keep Container Closed in Satellite Area solid_waste->container_management liquid_waste->container_management pickup Step 3: Request EHS Waste Pickup container_management->pickup document Step 4: Complete Waste Manifest pickup->document end End: Compliant Disposal document->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Guide for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "MRT-10" is not recognized as a standard chemical or biological substance. The following safety and logistical information is based on the handling of potent kinase inhibitors, a class of compounds frequently used in research and drug development that require stringent safety protocols due to their potential cytotoxicity, mutagenicity, and teratogenicity.[1][2][3][4] Researchers must always consult the specific Safety Data Sheet (SDS) for any compound and adhere to their institution's Environmental Health and Safety (EHS) guidelines before handling.[5]

This guide provides essential procedural information for the safe handling and disposal of potent kinase inhibitors to minimize exposure risk and ensure a safe laboratory environment.

Quantitative Safety Data Summary

The following table summarizes crucial quantitative data for a representative potent kinase inhibitor, which is essential for risk assessment and the implementation of appropriate safety measures.

ParameterValue/SpecificationNotes
Occupational Exposure Limit (OEL) 1-10 µg/m³ (8-hour TWA)OELs are compound-specific. This range is typical for potent compounds and requires stringent containment.[6][7]
Primary Engineering Control Certified Chemical Fume HoodRequired for all manipulations of powdered or volatile compounds.[1]
Gloves Double-gloving requiredInner and outer gloves should be nitrile or neoprene.[8]
ASTM D6978-05 compliantStandard for chemotherapy gloves, ensuring resistance to permeation.[8]
Gown/Lab Coat Disposable, fluid-resistant gownMust have long sleeves and tight-fitting cuffs.[1]
Waste Segregation Color-coded containersUse designated containers for trace, bulk, and sharps waste.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical line of defense against exposure to potent compounds. The following PPE is mandatory when handling potent kinase inhibitors:

  • Eye and Face Protection:

    • Safety Glasses: Must be worn at all times in the laboratory.

    • Chemical Splash Goggles: Required when there is a risk of splashing.

    • Face Shield: Must be worn in conjunction with goggles when handling larger volumes or during procedures with a high risk of splashing.[1]

  • Hand Protection:

    • Double Gloving: Two pairs of nitrile or neoprene gloves are required.[8]

    • Glove Changes: Gloves should be changed immediately if contaminated or torn, and at least every hour during continuous work.[8]

    • Proper Removal: Remove gloves using a technique that avoids contaminating the skin.[8]

  • Body Protection:

    • Dedicated Lab Coat: A lab coat dedicated to potent compound work should be used. It should not be worn outside the designated work area.

    • Disposable Gown: A disposable, moisture-resistant gown with long sleeves and tight-fitting cuffs should be worn over the lab coat.[1]

  • Respiratory Protection:

    • All procedures involving powders or volatile solutions of potent kinase inhibitors must be performed within a certified chemical fume hood or other appropriate engineering control.[1]

    • For spill cleanup or when engineering controls are not feasible, an approved, fit-tested respirator may be required. Consult your institution's EHS for specific guidance.

Experimental Protocols: Handling and Disposal

Adherence to strict protocols is essential to prevent contamination and exposure.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the potent compound.

    • Cover the work surface with a disposable, absorbent bench liner.

    • Assemble all necessary materials (vials, spatulas, solvents, waste containers) before retrieving the compound.

  • Weighing the Compound:

    • Weigh the powdered compound within the chemical fume hood.

    • Use a dedicated spatula and weighing paper.

    • Handle the container with care to avoid generating airborne particles.

  • Reconstitution (Dissolving):

    • Add solvent to the vial containing the powdered compound slowly to avoid splashing.

    • Cap the vial securely and mix using a vortex or by gentle inversion.

    • Visually inspect to ensure the compound is fully dissolved before removing it from the fume hood.

  • Post-Handling:

    • Wipe down all surfaces within the fume hood with an appropriate deactivating solution or cleaning agent.

    • Dispose of all contaminated disposable items in the designated hazardous waste container.

    • Remove outer gloves before exiting the fume hood, followed by the inner gloves.

    • Wash hands thoroughly with soap and water immediately after handling.[8]

Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Trace Chemotherapy Waste (Yellow Containers): For items with minimal contamination, such as used PPE (gloves, gowns), empty vials, and bench liners.[5]

    • Hazardous Chemical Waste (Black Containers): For bulk quantities of the compound, including unused stock solutions and heavily contaminated items.[5]

    • Sharps Waste (Red Containers): For needles and syringes that are completely empty. Syringes containing any residual drug must be disposed of as hazardous chemical waste.[5]

  • Container Management:

    • All waste containers must be clearly labeled with a hazardous waste tag detailing the contents.[5]

    • Keep containers closed when not in use.

    • Store waste in a designated and secure Satellite Accumulation Area (SAA).[5]

  • Final Disposal:

    • When waste containers are full, contact your institution's EHS department for a hazardous waste pickup.[5][9]

    • Do not dispose of any potent compound waste down the drain or in the regular trash.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of a potent kinase inhibitor from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_post Post-Handling start Receive Compound prep_area Prepare Designated Area in Fume Hood start->prep_area don_ppe Don Full PPE (Double Gloves, Gown, Goggles) prep_area->don_ppe weigh Weigh Powder don_ppe->weigh reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste trace_waste Trace Waste (Yellow Bin) segregate_waste->trace_waste bulk_waste Bulk/Grossly Contaminated Waste (Black Bin) segregate_waste->bulk_waste sharps_waste Empty Sharps (Red Bin) segregate_waste->sharps_waste ehs_pickup Store in SAA for EHS Pickup trace_waste->ehs_pickup bulk_waste->ehs_pickup sharps_waste->ehs_pickup doff_ppe Doff PPE Correctly ehs_pickup->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end Procedure Complete wash_hands->end

Caption: Workflow for handling potent kinase inhibitors.

References

×

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